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  • Product: 3-tert-Butylsalicylic acid
  • CAS: 16094-30-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-tert-Butylsalicylic Acid (CAS 16094-30-7)

For Researchers, Scientists, and Drug Development Professionals Abstract 3-tert-Butylsalicylic acid (CAS 16094-30-7), also known as 3-tert-butyl-2-hydroxybenzoic acid, is a substituted aromatic carboxylic acid. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-tert-Butylsalicylic acid (CAS 16094-30-7), also known as 3-tert-butyl-2-hydroxybenzoic acid, is a substituted aromatic carboxylic acid. Its structure, featuring a bulky tert-butyl group ortho to the hydroxyl moiety and meta to the carboxylic acid, imparts unique steric and electronic properties that make it a molecule of significant interest in synthetic and medicinal chemistry. The strategic placement of the tert-butyl group can influence the acidity of the phenolic proton, the reactivity of the aromatic ring, and the molecule's overall lipophilicity, thereby modulating its biological activity and formulation characteristics. This guide provides a comprehensive overview of the physicochemical properties, a detailed theoretical synthesis protocol, predicted spectral characteristics, and potential applications of this compound, serving as a vital resource for professionals in research and development.

Physicochemical and Structural Properties

While extensive experimental data for 3-tert-Butylsalicylic acid is not widely published, its fundamental properties can be reliably predicted based on its structure and comparison with related compounds.

Structural Information

The molecular structure consists of a salicylic acid core with a tert-butyl group at the C3 position of the benzene ring.[1] This substitution is key to its distinct properties compared to unsubstituted salicylic acid.

Diagram 1: Chemical Structure of 3-tert-Butylsalicylic Acid

Physicochemical Data

The following table summarizes key identifiers and predicted physicochemical properties.

PropertyValueSource
CAS Number 16094-30-7[2]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance White to off-white crystalline solid (Predicted)-
Melting Point Data not available. Predicted to be higher than 2-tert-butylphenol and potentially similar to other substituted salicylic acids.-
Boiling Point Data not available.-
Solubility Predicted to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and ethyl acetate.[3][4]-
pKa Data not available. The pKa of the carboxylic acid is expected to be around 3-4, similar to salicylic acid (pKa ~2.97). The phenolic proton's pKa may be slightly higher than that of salicylic acid (~13.4) due to the electronic effects of the tert-butyl group.[3][5]-

Synthesis Methodology: A Rationale-Driven Approach

A direct, optimized synthesis protocol for 3-tert-Butylsalicylic acid is not readily found in peer-reviewed literature. However, a robust and logical pathway can be designed based on the well-established Kolbe-Schmitt reaction , a carboxylation method for phenols.

Causality Behind Experimental Design

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide. The choice of starting material, base, and reaction conditions is critical for achieving the desired regioselectivity and yield.

  • Starting Material: 2-tert-butylphenol is the logical precursor. The existing tert-butyl group will direct the carboxylation.

  • Base and Phenoxide Formation: A strong base like sodium hydroxide or potassium hydroxide is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The choice of cation (Na⁺ vs. K⁺) can influence the ortho/para selectivity of the carboxylation. For salicylic acid synthesis, sodium phenoxide is typically favored as it promotes ortho-carboxylation.

  • Carboxylation: The reaction is conducted under high pressure with carbon dioxide. The temperature is a critical parameter; temperatures around 125-150°C typically favor the formation of the thermodynamically stable ortho-isomer (salicylic acid derivative).

  • Work-up: Acidification of the reaction mixture protonates the carboxylate salt, precipitating the desired carboxylic acid.

Diagram 2: Proposed Synthesis Workflow via Kolbe-Schmitt Reaction

Synthesis_Workflow start 2-tert-Butylphenol phenoxide Sodium 2-tert-butylphenoxide Formation start->phenoxide Deprotonation with NaOH carboxylation Carboxylation (High Pressure CO₂) phenoxide->carboxylation Nucleophilic attack on CO₂ acidification Acidification & Precipitation carboxylation->acidification Protonation with HCl/H₂SO₄ purification Purification (Recrystallization) acidification->purification Isolates crude product product 3-tert-Butylsalicylic Acid purification->product Achieves high purity

Detailed Experimental Protocol (Theoretical)

This protocol is a self-validating system based on established chemical principles.

  • Phenoxide Formation:

    • In a high-pressure autoclave, dissolve 2-tert-butylphenol (1.0 eq) in a suitable inert, high-boiling solvent (e.g., toluene).

    • Add sodium hydroxide (1.05 eq) and heat the mixture under vacuum to remove any water, forming the anhydrous sodium 2-tert-butylphenoxide.

  • Carboxylation:

    • Seal the autoclave and pressurize with dry carbon dioxide to 100-120 atm.

    • Heat the reaction mixture to 130-150°C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by taking aliquots (if the reactor allows) and analyzing by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and cautiously vent the excess CO₂.

    • Transfer the reaction mixture to a beaker and dissolve in water.

    • Extract the aqueous layer with a non-polar solvent (e.g., toluene) to remove any unreacted 2-tert-butylphenol.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of crude 3-tert-Butylsalicylic acid should form.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 3-tert-Butylsalicylic acid.

    • Dry the purified product under vacuum. The purity should be validated by melting point analysis, HPLC, and spectroscopic methods.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the tert-butyl, aromatic, hydroxyl, and carboxylic acid protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)11.0 - 13.0Singlet (broad)1HAcidic proton, typically deshielded and broad.
Phenolic Hydroxyl (-OH)9.0 - 11.0Singlet (broad)1HIntramolecular hydrogen bonding with the carboxyl group will shift this downfield.
Aromatic (H6)~7.8Doublet of doublets1HOrtho to the electron-withdrawing COOH group, deshielded.
Aromatic (H4)~7.4Doublet of doublets1H
Aromatic (H5)~6.9Triplet1H
tert-Butyl (-C(CH₃)₃)~1.4Singlet9HShielded aliphatic protons.
¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the 8 unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (-C OOH)170 - 175Typical range for a carboxylic acid carbon.
Aromatic (C -OH)158 - 162Aromatic carbon attached to an electron-donating hydroxyl group.
Aromatic (C -tBu)145 - 150Aromatic carbon attached to the tert-butyl group.
Aromatic (C -COOH)115 - 120Aromatic carbon attached to the carboxyl group.
Aromatic (C4, C5, C6)118 - 135Range for other aromatic carbons, specific shifts depend on substitution.
tert-Butyl (Quaternary C )34 - 36Quaternary carbon of the tert-butyl group.
tert-Butyl (Methyl C H₃)29 - 31Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the hydroxyl, carbonyl, and aromatic functionalities.

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad, due to hydrogen bonding.
O-H Stretch (Phenol)3200 - 3600Broad, may be obscured by the carboxylic acid O-H.
C-H Stretch (Aromatic)3000 - 3100Sharp, medium intensity.
C-H Stretch (Aliphatic)2850 - 3000Sharp, strong intensity.
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, sharp.
C=C Stretch (Aromatic)1450 - 1600Medium to strong, multiple bands.
Mass Spectrometry

In mass spectrometry (Electron Ionization), the molecular ion peak [M]⁺ would be expected at m/z = 194. Key fragmentation patterns would likely involve the loss of a methyl group (-15) to give a fragment at m/z = 179, and the loss of the tert-butyl group (-57) to give a fragment at m/z = 137. The loss of a carboxyl group (-45) could also be observed.

Applications in Research and Drug Development

While specific applications for 3-tert-Butylsalicylic acid are not extensively documented, its structural features suggest several potential uses in drug development and chemical synthesis.

  • Pharmaceutical Intermediates: As a substituted salicylic acid, it can serve as a building block for more complex active pharmaceutical ingredients (APIs). The tert-butyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of a parent drug. It can also provide steric hindrance to protect adjacent functional groups or to modulate binding to a biological target.

  • Ligand Synthesis: The salicylic acid moiety is a well-known chelating agent. 3-tert-Butylsalicylic acid can be used to synthesize sterically hindered ligands for metal complexes. These complexes may find applications in catalysis, for example, in asymmetric synthesis where the bulky group can create a specific chiral environment.

  • Material Science: Phenolic compounds are often used as antioxidants and stabilizers in polymers. The tert-butyl group is a common feature in many industrial antioxidants. This compound could be explored as a monomer or additive in polymer synthesis to enhance thermal stability.

Safety and Handling

Based on the safety data for related compounds like 3,5-di-tert-butylsalicylic acid and 3-tert-butyl-2-hydroxybenzaldehyde, 3-tert-Butylsalicylic acid should be handled with care in a laboratory setting.

  • Hazards: Expected to be harmful if swallowed and to cause skin and serious eye irritation. May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. For handling fine powders, a dust mask (e.g., N95) is recommended.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide provides a foundational understanding of 3-tert-Butylsalicylic acid based on established chemical principles and data from analogous structures. Further experimental validation of the predicted properties is necessary for its full characterization and application.

References

  • Benchchem (n.d.). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 37942-07-7.
  • Collett, J. H., & Withington, R. (1974). Some effects of surfactant structure on the solubilization of salicylic acid. Journal of Pharmacy and Pharmacology, 26(S1), 76P-77P.
  • Cheméo (n.d.). Salicylic acid, tert.-butyl ester - Chemical & Physical Properties.
  • PharmacyLibrary (n.d.). Salicylic Acid – Sodium Phenylbutyrate | Trissel's Stability of Compounded Formulations, 6th Edition.
  • Google Patents (n.d.). Water-soluble derivatives of salicylic acid and process for preparing same.
  • Patil, D. B., & Chafle, D. M. (n.d.). Solubility Determination of Salicylic Acids and its Metabolite. Asian Journal of Chemistry.
  • ChemicalBook (n.d.). 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis.
  • Journal of Chemical & Engineering Data (2008). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent.
  • ChemicalBook (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid(1421-49-4) 13 C NMR.
  • PubChem (n.d.). 3-tert-Butylsalicylic acid | C11H14O3 | CID 85280.
  • PubChem (n.d.). Tert-butyl 2-hydroxybenzoate | C11H14O3 | CID 11424104.
  • PubChem (n.d.). Tert-butyl 3-hydroxybenzoate | C11H14O3 | CID 13382081.
  • The Royal Society of Chemistry (2015). Supplementary Information.
  • PubChem (n.d.). Butyl salicylate | C11H14O3 | CID 16330.
  • NIST (n.d.). Salicylic acid, tert.-butyl ester - NIST Chemistry WebBook.
  • ChemicalBook (n.d.). 3,5-Di-tert-butylsalicylaldehyde | 37942-07-7.
  • TCI AMERICA (n.d.). 3,5-Di-tert-butylsalicylic Acid | 19715-19-6.
  • NIST (n.d.). Salicylic acid, tert.-butyl ester - NIST Chemistry WebBook.
  • EPA CompTox Chemicals Dashboard (n.d.). Salicylic acid Properties.
  • ChemicalBook (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid(1421-49-4) 1 H NMR.
  • NP-MRD (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315).
  • Sigma-Aldrich (n.d.). 3-tert-Butyl-2-hydroxybenzaldehyde 96% | 24623-65-2.
  • SpectraBase (n.d.). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde - Optional[1H NMR] - Chemical Shifts.
  • Alfa Chemistry (n.d.). CAS 19715-19-6 3,5-Di-tert-butyl-2-hydroxybenzoic acid.
  • NIST (n.d.). Benzoic acid, 2-hydroxy-, butyl ester - NIST Chemistry WebBook.
  • BLDpharm (n.d.). 16094-30-7|3-(tert-Butyl)-2-hydroxybenzoic acid.
  • SpectraBase (n.d.). Benzoic acid tert-butyl ester - Optional[13C NMR] - Chemical Shifts.
  • NIST (n.d.). p-tert-Butylphenylsalicylate - NIST Chemistry WebBook.
  • ChemicalBook (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid(1421-49-4)IR1.
  • Google Patents (n.d.). CN1319584A - Process for preparing 3,5-di-tert-butyl salicylic acid.
  • ResearchGate (n.d.). Physicochemical properties of salicylic acid.
  • IUCr Journals (2023). The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one.
  • The Royal Society of Chemistry (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Wikipedia (n.d.). tert-Butyl alcohol.
  • ScholarWorks@GVSU (n.d.). The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives.

Sources

Exploratory

An In-depth Technical Guide to 3-tert-Butyl-2-hydroxybenzoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-tert-Butyl-2-hydroxybenzoic acid, a substituted derivative of salicylic acid, represents a unique chemical scaffold with significant potentia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butyl-2-hydroxybenzoic acid, a substituted derivative of salicylic acid, represents a unique chemical scaffold with significant potential in medicinal chemistry and material science. The strategic placement of a bulky tert-butyl group adjacent to the hydroxyl and carboxylic acid functionalities imparts distinct steric and electronic properties. These modifications can profoundly influence the molecule's reactivity, solubility, and biological activity compared to its parent compound, salicylic acid. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 3-tert-Butyl-2-hydroxybenzoic acid, with a particular focus on its relevance to drug discovery and development. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide will draw upon established principles of organic chemistry and data from closely related analogs to provide a robust and insightful resource.

Chemical Structure and Identification

3-tert-Butyl-2-hydroxybenzoic acid, also known as 3-tert-butylsalicylic acid, is an organic aromatic compound. Its structure consists of a benzene ring substituted with a carboxylic acid group, a hydroxyl group in the ortho position to the carboxylate, and a tert-butyl group at the 3-position.

Key Identifiers:

IdentifierValue
IUPAC Name 3-(2-methylpropan-2-yl)-2-hydroxybenzoic acid
CAS Number 16094-30-7[1]
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol [2][3]
SMILES CC(C)(C)C1=C(C(=O)O)C(=CC=C1)O
InChI InChI=1S/C11H14O3/c1-11(2,3)8-6-4-5-7(10(13)14)9(8)12/h4-6,12H,1-3H3,(H,13,14)

The presence of the bulky tert-butyl group ortho to the hydroxyl group and meta to the carboxylic acid creates significant steric hindrance. This can influence the acidity of the phenolic proton, the reactivity of the carboxylic acid, and the overall conformation of the molecule.

Caption: 2D structure of 3-tert-Butyl-2-hydroxybenzoic acid.

Physicochemical Properties

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeRationale/Comparison
Melting Point 130-150 °C4-tert-Butyl-2-hydroxybenzoic acid has a melting point of 145 °C[4]. The 3-tert-butyl isomer may have a slightly different crystal packing, affecting its melting point.
Boiling Point ~300-320 °CThe boiling point of 4-tert-Butyl-2-hydroxybenzoic acid is reported to be around 303-319 °C[4].
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water.The tert-butyl group increases lipophilicity, while the carboxylic acid and hydroxyl groups provide polarity.
pKa (acidic) ~3.5 - 4.0The pKa of 4-tert-Butyl-2-hydroxybenzoic acid is approximately 3.76[4]. The electronic effect of the tert-butyl group in the 3-position is expected to be similar.
LogP ~3.0 - 3.8The octanol-water partition coefficient (LogP) of 4-tert-Butyl-2-hydroxybenzoic acid is 3.57[4].

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of 3-tert-Butyl-2-hydroxybenzoic acid. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Singlet9HProtons of the tert-butyl group
~6.9Triplet1HAromatic proton (H5)
~7.4Doublet1HAromatic proton (H4 or H6)
~7.8Doublet1HAromatic proton (H6 or H4)
~11-12Broad Singlet1HPhenolic hydroxyl proton
~12-13Broad Singlet1HCarboxylic acid proton

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)Assignment
~30Methyl carbons of the tert-butyl group
~35Quaternary carbon of the tert-butyl group
~115-135Aromatic carbons
~160Carbon attached to the hydroxyl group (C2)
~170Carboxylic acid carbon

IR (Infrared) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~2500-3300 (broad)O-H stretching of the carboxylic acid
~3200-3600O-H stretching of the phenolic hydroxyl group
~2960C-H stretching of the tert-butyl group
~1650-1700C=O stretching of the carboxylic acid
~1600, 1450C=C stretching of the aromatic ring

MS (Mass Spectrometry):

m/zAssignment
194[M]⁺ (Molecular ion)
179[M - CH₃]⁺
135[M - COOH - H₂O]⁺

Synthesis of 3-tert-Butyl-2-hydroxybenzoic Acid

The synthesis of 3-tert-Butyl-2-hydroxybenzoic acid can be approached through several established methods for the synthesis of salicylic acid derivatives. A plausible and efficient route is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide.[2]

Synthesis_Workflow Plausible Synthesis of 3-tert-Butyl-2-hydroxybenzoic Acid A 2-tert-Butylphenol B Sodium 2-tert-butylphenoxide A->B NaOH C Sodium 3-tert-butyl-2-hydroxybenzoate B->C 1. CO2, high pressure 2. High temperature D 3-tert-Butyl-2-hydroxybenzoic Acid C->D H3O+ (acidification)

Caption: A plausible synthetic workflow for 3-tert-Butyl-2-hydroxybenzoic Acid via the Kolbe-Schmitt reaction.

Experimental Protocol (Hypothetical, based on the Kolbe-Schmitt Reaction):

Step 1: Formation of Sodium 2-tert-butylphenoxide

  • In a high-pressure reactor, dissolve 2-tert-butylphenol in a suitable solvent (e.g., toluene).

  • Add an equimolar amount of sodium hydroxide (NaOH) solution.

  • Heat the mixture under reflux to remove water, forming the anhydrous sodium 2-tert-butylphenoxide salt.

Causality: The formation of the phenoxide is crucial as it activates the aromatic ring for electrophilic attack by the weakly electrophilic carbon dioxide. The electron-donating oxygen anion increases the nucleophilicity of the ortho and para positions of the benzene ring.

Step 2: Carboxylation

  • Pressurize the reactor with carbon dioxide (CO₂) to approximately 100-125 atm.

  • Heat the reaction mixture to 120-150 °C for several hours.

  • The carboxylation occurs predominantly at the ortho position to the hydroxyl group due to the formation of a chelation complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule.

Causality: The high pressure and temperature are necessary to overcome the low reactivity of carbon dioxide. The ortho-selectivity is a hallmark of the Kolbe-Schmitt reaction with sodium phenoxides.

Step 3: Acidification and Isolation

  • Cool the reaction mixture and cautiously vent the excess CO₂.

  • Transfer the reaction mixture to a separate vessel and acidify with a strong acid (e.g., HCl or H₂SO₄) to a pH of 2-3.

  • The 3-tert-Butyl-2-hydroxybenzoic acid will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: Acidification protonates the carboxylate salt, leading to the formation of the free carboxylic acid, which has lower water solubility and precipitates.

Applications in Drug Development

Salicylic acid and its derivatives are well-known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.[5][6] The introduction of a tert-butyl group can modulate these activities and introduce new therapeutic potential.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: The tert-butyl group can enhance the lipophilicity of the molecule, potentially improving its penetration into inflamed tissues. It may also influence the binding affinity to cyclooxygenase (COX) enzymes, the primary targets of many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: The structural modifications may lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity compared to traditional salicylates. The increased lipophilicity could facilitate passage through microbial cell membranes.

  • Anticancer Agents: Some salicylic acid derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation. The unique steric and electronic properties of 3-tert-Butyl-2-hydroxybenzoic acid could lead to derivatives with selective activity against certain cancer cell lines.

  • Chemical Probes and Ligands: The defined structure of this molecule makes it a valuable building block for the synthesis of more complex molecules, including ligands for specific biological targets. Its precursor, 3-tert-Butyl-2-hydroxybenzaldehyde, is used in the synthesis of chiral Schiff base catalysts, which are important in asymmetric synthesis for producing enantiomerically pure pharmaceuticals.[7]

Rationale for the tert-Butyl Group in Drug Design:

The incorporation of a tert-butyl group is a common strategy in medicinal chemistry for several reasons:

  • Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.[8]

  • Metabolic Stability: The bulky tert-butyl group can shield adjacent functional groups from metabolic enzymes, increasing the drug's half-life.[8]

  • Receptor Binding: The steric bulk can provide a better fit into the hydrophobic pockets of target proteins, potentially increasing potency and selectivity.[8]

Safety and Handling

Specific safety data for 3-tert-Butyl-2-hydroxybenzoic acid is not widely available. However, based on the safety profiles of similar compounds like 3-hydroxybenzoic acid and other substituted benzoic acids, the following precautions should be taken.[9][10]

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P264: Wash skin thoroughly after handling.[9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and dusts if ventilation is inadequate.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid creating dust.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

3-tert-Butyl-2-hydroxybenzoic acid is a structurally intriguing molecule with significant untapped potential. While a comprehensive body of experimental data for this specific isomer is yet to be established in the public domain, its synthesis is achievable through well-understood synthetic methodologies like the Kolbe-Schmitt reaction. The strategic placement of the tert-butyl group is anticipated to confer unique physicochemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutics and advanced materials. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential applications in science and industry. This guide serves as a foundational resource to stimulate and support such future investigations.

References

Sources

Foundational

A Technical Guide to 3-tert-Butylsalicylic Acid and 3,5-di-tert-Butylsalicylic Acid: A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy and Functionalization of Salicylic Acid Salicylic acid, a naturally occurring phenolic compound, has been a cornerstone of medicinal chemistry for over a century. Its derivatives are int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy and Functionalization of Salicylic Acid

Salicylic acid, a naturally occurring phenolic compound, has been a cornerstone of medicinal chemistry for over a century. Its derivatives are integral to a wide array of therapeutic agents, most notably acetylsalicylic acid (aspirin). The functionalization of the salicylic acid scaffold is a critical strategy in drug discovery, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of bulky alkyl groups, such as tert-butyl substituents, profoundly influences the molecule's lipophilicity, steric profile, and electronic characteristics. This, in turn, can modulate its biological activity, including its anti-inflammatory and antioxidant properties.[1][2]

This in-depth technical guide provides a comparative analysis of two key tert-butylated derivatives of salicylic acid: 3-tert-Butylsalicylic acid and 3,5-di-tert-butylsalicylic acid. We will explore their synthesis, physicochemical properties, spectroscopic signatures, and established applications, with a particular focus on the implications of mono- versus di-substitution for researchers in medicinal chemistry and drug development.

Chapter 1: Physicochemical Properties: A Tale of Two Steric Hindrances

The addition of one or two tert-butyl groups to the salicylic acid ring dramatically alters its physical and chemical properties. These changes are primarily driven by the steric bulk and lipophilicity of the tert-butyl group(s).

Property3-tert-Butylsalicylic Acid3,5-di-tert-Butylsalicylic AcidRationale for Differences
Molecular Formula C₁₁H₁₄O₃[3]C₁₅H₂₂O₃[4][5]Addition of a second C₄H₉ group.
Molecular Weight 194.23 g/mol [6]250.33 g/mol [4][5]Increased mass from the additional tert-butyl group.
Melting Point Data not readily available157-162 °C[7][8]The increased molecular size and symmetry of the di-substituted compound likely lead to a more stable crystal lattice and a higher melting point.
pKa Predicted to be slightly higher than salicylic acid3.34 (Predicted)[7]The electron-donating nature of the tert-butyl group(s) increases electron density on the carboxylate group, making the proton less acidic (higher pKa). This effect is more pronounced with two tert-butyl groups.
Solubility Soluble in organic solvents.Soluble in methanol and other organic solvents.[7]The bulky, nonpolar tert-butyl groups significantly increase the lipophilicity of the molecule, enhancing its solubility in organic solvents compared to the parent salicylic acid. The di-substituted version is expected to be more lipophilic than the mono-substituted one.

Key Insight: The number of tert-butyl groups is a critical determinant of the molecule's physical properties. The transition from a mono- to a di-substituted derivative leads to a significant increase in molecular weight, melting point, and lipophilicity. This has direct implications for drug development, affecting formulation, membrane permeability, and pharmacokinetic profiles.

Chapter 2: Synthesis Strategies: Directing the Bulky Substituents

The synthesis of these molecules relies on classic electrophilic aromatic substitution reactions. The choice of starting material and reaction conditions dictates the position and number of tert-butyl groups on the salicylic acid ring.

Synthesis of 3,5-di-tert-butylsalicylic acid

A common and effective method for the synthesis of 3,5-di-tert-butylsalicylic acid is the carboxylation of 2,4-di-tert-butylphenol via the Kolbe-Schmitt reaction.[9][10] This reaction involves the treatment of the corresponding phenoxide with carbon dioxide under pressure.

An alternative approach involves the Friedel-Crafts alkylation of methyl salicylate followed by hydrolysis.[7]

Experimental Protocol: Synthesis of 3,5-di-tert-butylsalicylic acid via Friedel-Crafts Alkylation and Hydrolysis [7]

Part 1: Friedel-Crafts Alkylation of Methyl Salicylate

  • To a solution of methyl salicylate (100g) and methanol (60g), add 400g of 98% concentrated sulfuric acid at 0-15 °C.

  • While maintaining the temperature at 15 °C, add tert-butanol (100g) dropwise.

  • After the addition is complete, pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate and wash with water until neutral to obtain methyl 3,5-di-tert-butylsalicylate.

Part 2: Hydrolysis to 3,5-di-tert-butylsalicylic acid

  • In a three-necked flask, combine the methyl 3,5-di-tert-butylsalicylate from Part 1 with 40g of NaOH and 200 ml of water.

  • Reflux the mixture at 70-90 °C for 3 hours.

  • Recover the ethanol solvent by distillation.

  • Cool the remaining solution to 60-70 °C and acidify with 20% dilute hydrochloric acid to a pH of 1.

  • Filter the resulting precipitate, wash with water, and dry for 8 hours to yield 3,5-di-tert-butylsalicylic acid.

Synthesis of 3-tert-Butylsalicylic acid

The synthesis of 3-tert-butylsalicylic acid can be approached through the Friedel-Crafts alkylation of salicylic acid.[11] Controlling the stoichiometry of the alkylating agent is crucial to favor mono-substitution.

Conceptual Experimental Workflow: Synthesis of 3-tert-Butylsalicylic Acid

G cluster_alkylation Friedel-Crafts Alkylation cluster_workup Work-up and Purification SA Salicylic Acid Reaction1 Reaction Vessel (Controlled Temperature) SA->Reaction1 TBA tert-Butanol TBA->Reaction1 H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction1 Quench Quench with Ice Water Reaction1->Quench Filter Filtration Quench->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Product 3-tert-Butylsalicylic Acid Dry->Product

Caption: Conceptual workflow for the synthesis of 3-tert-Butylsalicylic acid.

Chapter 3: Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information about the molecular structure of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of these compounds are characterized by signals corresponding to the aromatic protons, the hydroxyl and carboxylic acid protons, and the protons of the tert-butyl group(s).

  • 3-tert-Butylsalicylic acid (Predicted): The aromatic region would show a more complex splitting pattern due to the presence of three adjacent protons. The tert-butyl group would appear as a singlet at approximately 1.3-1.4 ppm.

  • 3,5-di-tert-butylsalicylic acid: The aromatic region is simplified due to the symmetry of the molecule, showing two distinct signals for the aromatic protons. Two singlets for the two non-equivalent tert-butyl groups would be expected.

¹³C NMR: The carbon NMR spectra will show distinct signals for the aromatic carbons, the carboxyl carbon, and the carbons of the tert-butyl group(s). The number of signals will reflect the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will exhibit characteristic absorption bands:

  • A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A strong C=O stretching band for the carboxylic acid group (around 1650-1700 cm⁻¹).

  • O-H stretching for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

  • C-H stretching for the aromatic ring and the tert-butyl groups (around 2850-3100 cm⁻¹).

Chapter 4: Applications and Biological Activity: From Industrial Chemicals to Drug Candidates

The unique properties imparted by the tert-butyl groups have led to the use of these salicylic acid derivatives in a variety of applications.

Industrial Applications
  • 3,5-di-tert-butylsalicylic acid is widely used as an antioxidant and stabilizer in plastics, rubber, and lubricants.[4] It is also employed as a charge control agent in xerographic toners and as a metal corrosion inhibitor.[4] Its derivatives have been investigated as catalysts.[7]

Biological and Pharmacological Relevance

The anti-inflammatory and antioxidant properties of salicylic acid are well-established.[2][12] The addition of tert-butyl groups can modulate these activities.

Anti-inflammatory Activity: Salicylic acid and its derivatives exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.[2][13] Studies on derivatives of tert-butylated salicylic acids have demonstrated potent anti-inflammatory activity, suggesting their potential as therapeutic agents for inflammatory disorders.[14][15]

Signaling Pathway: Anti-inflammatory Action of Salicylate Derivatives

G LPS Inflammatory Stimulus (e.g., LPS) IKK IκB Kinase (IKK) LPS->IKK activates TBPS tert-Butylated Salicylic Acid Derivatives TBPS->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS upregulates COX2 COX-2 Nucleus->COX2 upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines upregulates Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation

Caption: Inhibition of the NF-κB pathway by tert-butylated salicylate derivatives.[14][15]

Antioxidant Activity: The phenolic hydroxyl group is key to the antioxidant activity of these compounds. The electron-donating tert-butyl groups can enhance the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. The steric hindrance provided by the tert-butyl groups can also stabilize the resulting phenoxyl radical, further enhancing antioxidant efficacy.

Chapter 5: Comparative Analysis and Future Directions

The primary distinction between 3-tert-butylsalicylic acid and 3,5-di-tert-butylsalicylic acid lies in the degree of steric hindrance and lipophilicity conferred by the number of tert-butyl groups.

  • Steric Effects: The presence of two tert-butyl groups in the 3,5-di-substituted derivative creates a more sterically hindered environment around the phenolic hydroxyl and carboxylic acid groups. This can influence reaction kinetics, receptor binding interactions, and metabolic stability.

  • Electronic Effects: Both mono- and di-substitution increase the electron density of the aromatic ring through the inductive effect of the alkyl groups. This enhanced electron density can impact the reactivity of the ring and the acidity of the phenolic and carboxylic acid protons.

  • Lipophilicity: 3,5-di-tert-butylsalicylic acid is significantly more lipophilic than its mono-substituted counterpart. This has profound implications for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Future Research and Development:

The distinct properties of these two molecules offer different avenues for exploration in drug discovery.

  • 3-tert-Butylsalicylic acid , with its more modest increase in lipophilicity and steric bulk, may serve as a lead compound for systemic therapies where a balance between efficacy and favorable pharmacokinetic properties is crucial.

  • 3,5-di-tert-butylsalicylic acid , with its pronounced lipophilicity and antioxidant potential, could be a valuable scaffold for topical agents or for applications where high membrane permeability is desired.

Further research is warranted to fully elucidate the structure-activity relationships of these compounds and their derivatives. Direct comparative studies of their biological activities, coupled with detailed pharmacokinetic and toxicology assessments, will be essential to unlock their full therapeutic potential.

References

  • Foconsci Chemical Industry. (n.d.). 3,5-Bis-tert-butylsalicylic acid CAS 19715-19-6. Retrieved from [Link]

  • Kim, J. E., et al. (2016). Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway. Biotechnology and Bioprocess Engineering, 21(1), 163-170.
  • ResearchGate. (n.d.). Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Zhenjiang Xinli Chemical Co., Ltd. (n.d.). How Salicylic Acid Enhances Pharmaceuticals, Skincare, and Industrial Processes. Retrieved from [Link]

  • Randjelović, P., et al. (2015). The Beneficial Biological Properties of Salicylic Acid.
  • Feilden, A. D. (n.d.). Alkylation of Salicylic Acids.
  • ResearchGate. (2025, August 9). Urotropin synthesis of 3,5-di-tert-butylsalicylic acid derivatives. Retrieved from [Link]

  • Baltazar, M. T., et al. (2011). Antioxidant properties and associated mechanisms of salicylates. Current Medicinal Chemistry, 18(23), 3486-3497.
  • PrepChem.com. (n.d.). Synthesis of 3-tert. butyl-5-nitro-6-methyl salicylic acid. Retrieved from [Link]

  • MDPI. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

  • Chidambaram, M. V., & Sorenson, J. R. (1991). On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid. Journal of Pharmaceutical Sciences, 80(8), 810-811.
  • Markovic, Z., Engelbrecht, J. P., & Markovic, S. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism.
  • Typology. (2023, December 15). Salicylic acid as a topical anti-inflammatory? Retrieved from [Link]

  • Google Patents. (n.d.). CN1319584A - Process for preparing 3,5-di-tert-butyl salicylic acid.
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191.
  • ResearchGate. (n.d.). 1H-NMR spectra of (a)dendritic 3,5-di-tert-butylsalicylaldehyde ligand and (b) titanium metal catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of C3. Retrieved from [Link]

  • PubChem. (n.d.). 3-tert-Butylsalicylic acid. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-hydroxybenzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

  • PubChem. (n.d.). 3-tert-Butylsalicylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3 in CDCl 3. The inset shows the enlarged part of the aromatic protons. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3 in CDCl3 containing 1% butylamine. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • GLOBAL-MSDS. (n.d.). 3,5-BIS-TERT-BUTYLSALICYLIC ACID. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3,5-Di-tert-butylsalicylic acid, 99%, Thermo Scientific™. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

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Exploratory

molecular weight of 3-tert-Butylsalicylic acid C11H14O3

An In-depth Technical Guide to 3-tert-Butylsalicylic Acid (C₁₁H₁₄O₃) For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-tert-Butylsalicylic Acid (C₁₁H₁₄O₃)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-tert-Butylsalicylic acid (C₁₁H₁₄O₃), a mono-substituted derivative of salicylic acid. Despite its structural simplicity, specific technical data for this compound is not widely available in the public domain. This guide, therefore, synthesizes foundational chemical principles with data from closely related analogues to present a robust technical narrative. We will explore its fundamental properties, plausible synthetic pathways, expected analytical and spectroscopic characteristics, and potential applications, particularly within the realm of drug discovery and development. This document is intended to serve as a foundational resource for researchers and to facilitate further investigation into this unique molecule.

Introduction

Salicylic acid and its derivatives are a cornerstone of medicinal chemistry and material science, renowned for their therapeutic properties and versatile reactivity. The introduction of a tert-butyl group onto the salicylic acid scaffold can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding interactions. While its isomer, 5-tert-butylsalicylic acid, and the di-substituted analogue, 3,5-di-tert-butylsalicylic acid, have been more extensively studied, 3-tert-Butylsalicylic acid remains a compound of significant interest. The strategic placement of the bulky tert-butyl group at the 3-position can impart unique steric and electronic effects, potentially leading to novel pharmacological activities.

Core Molecular and Physical Properties

3-tert-Butylsalicylic acid is an organic compound with the chemical formula C₁₁H₁₄O₃.[1] Its structure consists of a salicylic acid core with a tert-butyl group attached to the carbon at the 3-position of the benzene ring.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem[1]
Molecular Weight 194.23 g/mol PubChem[1]
IUPAC Name 3-(tert-butyl)-2-hydroxybenzoic acid
CAS Number Not explicitly found, often mis-indexed as 3,5-di-tert-butylsalicylic acid.

Synthesis and Chemical Reactivity

Direct, peer-reviewed synthetic procedures for 3-tert-Butylsalicylic acid are not readily found in the literature. However, established methods for the synthesis of 3-substituted salicylic acids provide a strong basis for its preparation.

Proposed Synthetic Pathway: Directed Ortho-Metalation

A highly efficient and general strategy for the synthesis of 3-substituted salicylic acids involves the directed ortho-metalation of a protected phenol, followed by carboxylation.[2]

Experimental Protocol:

  • Protection of the Phenolic Hydroxyl Group: The starting material, 2-tert-butylphenol, would first have its hydroxyl group protected to prevent it from interfering with the subsequent metalation step. A common protecting group for this purpose is the methoxymethyl (MOM) group. The reaction is typically carried out using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).

  • Directed Ortho-Metalation: The MOM-protected 2-tert-butylphenol is then treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like THF. The MOM group directs the deprotonation to the adjacent ortho position (the 3-position).

  • Carboxylation: The resulting ortho-lithiated species is then quenched with carbon dioxide (either as a gas or as solid dry ice). This introduces a carboxylate group at the 3-position.

  • Deprotection and Acidification: The final step is the removal of the MOM protecting group, which is typically achieved by treatment with an acid (e.g., hydrochloric acid). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product, 3-tert-Butylsalicylic acid.

Caption: Proposed synthetic workflow for 3-tert-Butylsalicylic acid.

Analytical and Spectroscopic Characterization

Due to the lack of published spectra for 3-tert-Butylsalicylic acid, the following characterization data is predicted based on the known spectra of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Three protons on the aromatic ring would be expected, likely exhibiting complex splitting patterns due to their coupling with each other. Their chemical shifts would be in the range of δ 6.8-7.8 ppm.

  • tert-Butyl Protons: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group would be expected around δ 1.3-1.5 ppm.

  • Hydroxyl and Carboxylic Acid Protons: Two broad singlets corresponding to the phenolic hydroxyl and carboxylic acid protons would be present. Their chemical shifts can vary significantly depending on the solvent and concentration.

¹³C NMR:

  • Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected. The carbon bearing the carboxylic acid group would be significantly downfield (δ ~170-180 ppm), while the carbon bearing the hydroxyl group would also be downfield (δ ~150-160 ppm).

  • tert-Butyl Carbons: Two signals for the tert-butyl group would be present: a quaternary carbon signal and a signal for the three equivalent methyl carbons.[3]

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (δ > 170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 3-tert-Butylsalicylic acid would be characterized by the following key absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

  • C-H Stretch (Alkyl): Absorptions in the 2850-2960 cm⁻¹ region due to the tert-butyl group.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1650-1700 cm⁻¹.

  • C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 194. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety. Other characteristic fragments would arise from the cleavage of the carboxylic acid group.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be suitable for the analysis of 3-tert-Butylsalicylic acid.

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation from impurities.

  • Detection: UV detection at a wavelength around 230 nm or 300 nm, where salicylic acid derivatives typically absorb, would be appropriate.

Gas Chromatography-Mass Spectrometry (GC-MS):

Due to the low volatility of carboxylic acids, derivatization is necessary for GC-MS analysis.

  • Derivatization: Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert the acidic protons of the hydroxyl and carboxylic acid groups into their corresponding trimethylsilyl ethers and esters, making the molecule more volatile.[4]

  • Column: A non-polar or medium-polarity capillary column would be suitable for separating the derivatized analyte.

  • Analysis: The mass spectrometer would provide both qualitative (mass spectrum) and quantitative (peak area) data.

Caption: A typical analytical workflow for the characterization of 3-tert-Butylsalicylic acid.

Applications in Drug Development and Research

The incorporation of a tert-butyl group into a drug molecule can have several beneficial effects, including:

  • Increased Lipophilicity: The hydrophobic nature of the tert-butyl group can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The bulky tert-butyl group can act as a steric shield, protecting adjacent functional groups from metabolic enzymes like cytochrome P450s.[5]

  • Modulation of Potency and Selectivity: The steric bulk can also influence how the molecule binds to its biological target, potentially increasing potency and selectivity.

Given these properties, 3-tert-Butylsalicylic acid and its derivatives could be explored for a variety of therapeutic applications, building upon the known activities of salicylic acid, such as anti-inflammatory, analgesic, and antimicrobial effects.

Safety and Handling

Specific toxicity data for 3-tert-Butylsalicylic acid is not available. However, based on the known hazards of related compounds like 3,5-di-tert-butylsalicylic acid, it should be handled with care in a laboratory setting.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

3-tert-Butylsalicylic acid represents an intriguing but understudied derivative of salicylic acid. This technical guide has provided a comprehensive overview of its known and predicted properties, drawing upon established chemical principles and data from related compounds. The proposed synthetic and analytical methodologies offer a solid foundation for researchers to begin working with this molecule. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery and other scientific disciplines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16330, Butyl salicylate. Retrieved February 20, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85280, 3-tert-Butylsalicylic acid. Retrieved February 20, 2026 from [Link].

  • PrepChem (2023). Synthesis of 3-tert. butyl-5-nitro-6-methyl salicylic acid. Retrieved February 20, 2026 from [Link].

  • Google Patents (2001). CN1319584A - Process for preparing 3,5-di-tert-butyl salicylic acid.
  • Google Patents (2010). CN101781216A - Preparation method for metal complex-(3,5- di-tert-butyl salicylic acid).
  • ResearchGate (2008). Urotropin synthesis of 3,5-di-tert-butylsalicylic acid derivatives. Retrieved February 20, 2026 from [Link].

  • ResearchGate (2018). IR spectra of the 3,5-di-tert-butylsalicylaldehyde ligands and titanium complexes. Retrieved February 20, 2026 from [Link].

  • NIST (2021). p-tert-Butylphenylsalicylate. In NIST Chemistry WebBook. Retrieved February 20, 2026 from [Link].

  • GSRS (2024). 3,5-BIS-TERT-BUTYLSALICYLIC ACID. Retrieved February 20, 2026 from [Link].

  • ResearchGate (2018). 1H-NMR spectra of (a)dendritic 3,5-di-tert-butylsalicylaldehyde ligand and (b) titanium metal catalyst. Retrieved February 20, 2026 from [Link].

  • PubChem (2024). 3-(Tert-butylamino)-4-hydroxybenzoic acid. Retrieved February 20, 2026 from [Link].

  • MDPI (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved February 20, 2026 from [Link].

  • PubChem (2024). 3-tert-Butyladipic acid. Retrieved February 20, 2026 from [Link].

  • PubChem (2024). tert-Butylacetic acid. Retrieved February 20, 2026 from [Link].

  • NIST (2021). Salicylic acid, tert.-butyl ester. In NIST Chemistry WebBook. Retrieved February 20, 2026 from [Link].

  • EUR-Lex (1995). Commission Directive 95/32/EC of 7 July 1995 relating to methods of analysis necessary for checking the composition of cosmetic products. Retrieved February 20, 2026 from [Link].

  • Silver Fern Chemical (2024). How Salicylic Acid Enhances Pharmaceuticals, Skincare, and Industrial Processes. Retrieved February 20, 2026 from [Link].

  • ASEAN (2025). Harmonised Method: Determination of Salicylic Acid (Beta Hydroxy Acid) in Cosmetic Products by High Performance Liquid Chromatography. Retrieved February 20, 2026 from [Link].

  • Agilent (2017). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns with ACD/AutoChrom Software. Retrieved February 20, 2026 from [Link].

  • Wikipedia (2023). C11H14O3. Retrieved February 20, 2026 from [Link].

  • Hypha Discovery (2022). Metabolism of t-butyl groups in drugs. Retrieved February 20, 2026 from [Link].

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  • ResearchGate (2024). FT-IR spectrum of tert-butyl.... Retrieved February 20, 2026 from [Link].

  • SIELC Technologies (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. Retrieved February 20, 2026 from [Link].

  • MOLBASE (n.d.). C11H14O3. Retrieved February 20, 2026 from [Link].

  • UT Southwestern Medical Center (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 20, 2026 from [Link].

  • ResearchGate (2001). A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. Retrieved February 20, 2026 from [Link].

  • Doc Brown's Chemistry (2026). Infrared Spectroscopy Index. Retrieved February 20, 2026 from [Link].

  • Promain Paints (2021). Safety Data Sheet. Retrieved February 20, 2026 from [Link].

  • ResearchGate (2024). ¹H NMR spectrum (500 MHz, CD₃Cl) of t-butyl undecylenate in the range 4.8-6 ppm. Retrieved February 20, 2026 from [Link].

  • ResearchGate (n.d.). Mass spectrum of d 3 -OH-PA-tert-butyl-dimethylsilyl-derivate (EI mode). Retrieved February 20, 2026 from [Link].

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Foundational

Executive Summary: The Strategic Importance of Solubility Control

Topic: Solubility Profile & Purification Strategies for 3-tert-Butylsalicylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals 3-tert-Butylsalicy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Purification Strategies for 3-tert-Butylsalicylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

3-tert-Butylsalicylic acid (3-tBSA, CAS 16094-30-7) is a critical intermediate in the synthesis of specialized agrochemicals, pharmaceuticals, and functional materials. Its structural duality—possessing both a hydrophilic salicylate core and a bulky, lipophilic tert-butyl group—creates a unique solubility profile that distinguishes it from unsubstituted salicylic acid.

Mastering the solubility of 3-tBSA is not merely about finding a solvent that "works"; it is about leveraging thermodynamic properties to drive reaction kinetics, maximize yield during workup, and ensure high-purity isolation. This guide provides a scientifically grounded framework for solvent selection, supported by thermodynamic principles and field-proven purification protocols.

Physicochemical Profile & Solvation Mechanics

To predict solubility behavior, we must first analyze the molecular interactions at play.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₁H₁₄O₃Moderate molecular weight (194.23 g/mol ).
Lipophilicity (LogP) ~3.5 (Estimated)Significantly higher than Salicylic Acid (2.26). The tert-butyl group drives solubility in non-polar solvents (DCM, Toluene).
Acidity (pKa) ~2.9 – 3.0The ortho-carboxyl group is highly acidic. Allows for pH-switchable solubility (soluble in base, insoluble in acid).
Steric Hindrance High (3-position)The bulky tert-butyl group shields the phenolic hydroxyl, potentially reducing intermolecular H-bonding and increasing solubility in aprotic solvents compared to linear isomers.

Expert Insight: The tert-butyl group acts as a "lipophilic anchor." While the carboxyl and hydroxyl groups seek polar interactions (H-bonding), the tert-butyl group disrupts the crystal lattice and enhances interaction with Van der Waals forces in organic solvents. This makes 3-tBSA significantly more soluble in chlorinated and aromatic solvents than its parent compound, salicylic acid.

Solubility Data & Solvent Selection Strategy

The following categorization is based on experimental purification workflows and structure-property relationships (SAR).

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility StatusApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Primary Extraction: Excellent for extracting the protonated acid from aqueous phases.
Esters & Ketones Ethyl Acetate, AcetoneHigh General Purpose: Good for reaction media; easy to remove (low boiling point).
Alcohols Methanol, Ethanol, IsopropanolHigh Solubilization: Dissolves readily. often used in binary mixtures (e.g., EtOH/Water) for recrystallization.
Aromatic Hydrocarbons Toluene, XylenesModerate (Temp. Dependent) Reaction Medium: Ideal for high-temperature synthesis (e.g., Kolbe-Schmitt). Soluble when hot, less soluble when cold.
Alkanes Hexanes, Pentane, HeptaneLow / Anti-Solvent Purification: Used to wash away non-polar impurities (grease, unreacted phenols) without dissolving the product.
Aqueous Base NaHCO₃, NaOH (aq)High (Chemical) Workup: Forms the water-soluble salicylate salt.
Aqueous Acid HCl, H₂SO₄ (aq)Insoluble Precipitation: Protonation forces the product out of the aqueous phase.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Acid-Base Purification

Best for: Isolating 3-tBSA from crude reaction mixtures (e.g., from 3-tert-butyl-2-hydroxybenzaldehyde oxidation or Kolbe-Schmitt reactions).

Mechanism: This method exploits the acidity of the carboxyl group (pKa ~3) to separate the product from non-acidic impurities (unreacted phenols, neutral byproducts) which remain in the organic phase.

  • Dissolution: Dissolve the crude "gooey" solid or reaction residue in Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Note: The evolution of CO₂ gas confirms the presence of the acid. Ensure the pH is >8.

  • Organic Wash (Impurity Removal): Extract the aqueous solution twice with Dichloromethane (DCM) or Ethyl Acetate .

    • Action: Discard the organic layer. This removes non-acidic impurities (e.g., unreacted starting materials) that are soluble in organics but insoluble in water.

  • Acidification (Precipitation): Cool the aqueous phase to 0–5°C. Slowly add Concentrated HCl dropwise with vigorous stirring until pH reaches ~2.

    • Observation: The 3-tBSA will precipitate as a white to off-white solid.

  • Filtration & Wash: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (to remove inorganic salts).

  • Final Trituration: If the solid remains sticky or colored, suspend it in cold Hexanes and stir for 15 minutes. Filter again.

    • Reasoning: Hexanes will dissolve lipophilic tars but not the polar carboxylic acid product.

Protocol B: Recrystallization for High Purity

Best for: Analytical standards or pharmaceutical grade material.

  • Solvent System: Ethanol / Water (Binary System) or Toluene .

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol.

    • Slowly add hot water until persistent turbidity is observed.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then refrigerate (4°C).

    • Filter the crystals and dry under vacuum.

Visualization: Purification Workflow

The following diagram illustrates the logic flow for the Acid-Base purification strategy, ensuring high recovery and purity.

purification_workflow Start Crude 3-tBSA Mixture (Solid/Residue) Step1 Dissolve in Sat. Aq. NaHCO3 (pH > 8) Start->Step1 Step2 Extract with DCM or EtOAc Step1->Step2 Decision1 Phase Separation Step2->Decision1 OrgPhase Organic Phase (Contains Impurities) Decision1->OrgPhase Discard AqPhase Aqueous Phase (Contains 3-tBSA Salt) Decision1->AqPhase Keep Step3 Acidify with Conc. HCl to pH ~2 AqPhase->Step3 Step4 Precipitation of Solid Step3->Step4 Step5 Filter & Wash with Cold Water Step4->Step5 Step6 Triturate with Hexanes (Removes Lipophilic Tars) Step5->Step6 Final Pure 3-tert-Butylsalicylic Acid (White Solid) Step6->Final

Caption: Logical workflow for the purification of 3-tert-butylsalicylic acid utilizing pH-dependent solubility switches.

Thermodynamic Considerations for Scale-Up

For researchers scaling this process, understanding the temperature dependence of solubility is vital. The solubility of salicylic acid derivatives typically follows the van't Hoff equation :



Where:

  • 
     is the mole fraction solubility.[1][2]
    
  • 
     is the enthalpy of solution (typically endothermic, meaning heat increases solubility).
    
  • Application: In Toluene or Xylenes, the solubility of 3-tBSA increases sharply with temperature. This allows for effective recrystallization by saturating at 80-100°C and cooling to 20°C, maximizing recovery yield while leaving impurities in the mother liquor.

References

  • Synthesis and Purification of 3-tert-butylsalicylic acid. ResearchGate. (Detailed protocol for synthesis from 3-tert-butyl-2-hydroxybenzaldehyde and acid-base extraction).

  • Solubility and Melting Properties of Salicylic Acid. Journal of Chemical & Engineering Data. (Provides baseline thermodynamic models for the salicylate core).

  • Kolbe-Schmitt Reaction Conditions. Wikipedia / Organic Chemistry Portal. (Context for the synthesis of substituted salicylic acids from phenols).

  • 3-tert-Butylsalicylic Acid Properties. PubChem. (Chemical structure and physical property data).

Sources

Exploratory

A Technical Guide to the pKa Values of 3-tert-Butylsalicylic Acid Derivatives: A Handbook for Researchers and Drug Development Professionals

Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This in-depth technical guide provides a comprehensive overview of the pKa values of 3-tert-butylsalicylic acid derivatives. By synthesizing established principles of physical organic chemistry with practical experimental insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to understand, predict, and experimentally determine the pKa of this important class of compounds. We will delve into the electronic and steric effects of the tert-butyl group and other substituents on the acidity of the carboxylic acid and phenolic hydroxyl groups, provide detailed experimental protocols for pKa determination, and present data in a clear, comparative format.

The Significance of pKa in Medicinal Chemistry

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. For an acidic compound like a 3-tert-butylsalicylic acid derivative, this equilibrium dictates the charge state of the molecule in different physiological environments. The Henderson-Hasselbalch equation quantitatively relates pH, pKa, and the ratio of the deprotonated (A⁻) to the protonated (HA) form of an acid.[1]

pH = pKa + log([A⁻]/[HA])[1]

A drug's charge state is a key determinant of its ability to cross biological membranes, bind to its target, and its overall pharmacokinetic and pharmacodynamic properties. For instance, the uncharged form of a drug is generally more lipid-soluble and can more readily diffuse across cell membranes. Therefore, a thorough understanding and precise determination of a compound's pKa are indispensable in the design and optimization of new drug candidates.

Understanding the Acidity of Salicylic Acid and the Influence of a 3-tert-Butyl Group

Salicylic acid (2-hydroxybenzoic acid) is a significantly stronger acid (pKa ≈ 2.97) than benzoic acid (pKa ≈ 4.2) and its meta- and para-hydroxy isomers.[2] This enhanced acidity is primarily attributed to the intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylate group, which stabilizes the conjugate base.[2][3] This stabilization disperses the negative charge on the carboxylate, making the proton more easily donated.

The introduction of a tert-butyl group at the 3-position of the salicylic acid scaffold is expected to influence its pKa through a combination of electronic and steric effects.

Electronic Effects

The tert-butyl group is generally considered to be a weak electron-donating group through induction (+I effect).[4] Electron-donating groups tend to destabilize the carboxylate anion by intensifying the negative charge, which in turn decreases the acidity of the carboxylic acid (i.e., increases the pKa).[4][5] Therefore, based on electronic effects alone, 3-tert-butylsalicylic acid would be predicted to be a weaker acid than salicylic acid.

Steric Effects

The bulky tert-butyl group at the 3-position can exert a significant steric effect. This steric hindrance may disrupt the planarity of the molecule and potentially weaken the intramolecular hydrogen bond between the hydroxyl and carboxylate groups. A weaker hydrogen bond would lead to less stabilization of the conjugate base and, consequently, a decrease in acidity (a higher pKa).

Overall Predicted Effect

Considering both the weak electron-donating nature and the potential for steric hindrance of the tert-butyl group, it is reasonable to predict that the pKa of the carboxylic acid in 3-tert-butylsalicylic acid will be higher (less acidic) than that of salicylic acid. The exact value would need to be determined experimentally.

pKa Values of 3-tert-Butylsalicylic Acid Derivatives: A Comparative Analysis

Substituent at 4-, 5-, or 6-positionElectronic EffectPredicted Effect on AcidityPredicted pKa Change
-NO₂ (Nitro)Strong electron-withdrawingIncreaseDecrease
-CN (Cyano)Strong electron-withdrawingIncreaseDecrease
-Cl, -Br (Halogen)Inductively electron-withdrawingIncreaseDecrease
-CH₃ (Methyl)Weak electron-donatingDecreaseIncrease
-OCH₃ (Methoxy)Electron-donating by resonanceDecreaseIncrease

Note: These are general predictions. The actual pKa values can be influenced by a combination of inductive and resonance effects, as well as steric interactions.

Experimental Determination of pKa Values

Accurate determination of pKa is crucial for drug development. Several robust methods are available, with potentiometric titration and NMR spectroscopy being among the most common and reliable.[6]

Potentiometric Titration

Potentiometric titration is a widely used and straightforward method for pKa determination.[6] It involves the stepwise addition of a titrant (a strong base, such as NaOH) to a solution of the acidic compound and monitoring the resulting change in pH with a pH meter.[1]

  • Preparation of the Analyte Solution: Accurately weigh a sample of the 3-tert-butylsalicylic acid derivative and dissolve it in a suitable solvent. For water-insoluble compounds, a co-solvent system (e.g., water-ethanol, water-DMSO) may be necessary.[7]

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved analyte in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add small, precise volumes of a standardized strong base solution (e.g., 0.1 M NaOH) to the analyte solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[1]

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Dissolve Analyte B Add Titrant Incrementally A->B C Record pH B->C D Plot pH vs. Volume C->D E Determine Equivalence Point D->E F Calculate pKa (pH at 1/2 Equivalence) E->F

Potentiometric Titration Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for pKa determination, particularly for compounds with limited solubility or for studying multiple ionizations.[8][9] The method relies on monitoring the change in the chemical shift of a nucleus (typically ¹H or ¹³C) close to the ionization site as a function of pH.[6]

  • Sample Preparation: Prepare a series of buffered solutions with known pH values. Dissolve a constant concentration of the 3-tert-butylsalicylic acid derivative in each buffer.

  • NMR Data Acquisition: Acquire the ¹H or ¹³C NMR spectrum for each sample.

  • Data Analysis: Identify a nucleus whose chemical shift is sensitive to the protonation state of the acidic group. Plot the chemical shift (δ) of this nucleus against the pH of the solution.

  • pKa Determination: The resulting plot will be a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.[6]

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Analysis A Prepare Buffered Solutions B Dissolve Analyte A->B C Acquire NMR Spectra B->C D Plot Chemical Shift vs. pH C->D E Fit to Sigmoidal Curve D->E F Determine pKa (Inflection Point) E->F

NMR Titration Workflow

Conclusion

The pKa of 3-tert-butylsalicylic acid derivatives is a fundamental parameter that governs their behavior in biological systems. While the bulky and weakly electron-donating tert-butyl group is predicted to decrease the acidity of the parent salicylic acid, the precise pKa values are best determined experimentally. This guide has provided the theoretical framework for understanding the structural influences on pKa and detailed protocols for its accurate measurement using potentiometric and NMR titrations. A thorough understanding and application of these principles and techniques will empower researchers to make informed decisions in the design and development of novel therapeutics based on the 3-tert-butylsalicylic acid scaffold.

References

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).
  • van der Meulen, F., & Deursen, R. (2009). Development of Methods for the Determination of pKa Values. PMC.
  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. (n.d.). Analytical Methods (RSC Publishing).
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). Analytical Chemistry - ACS Publications.
  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023).
  • Why is Salicylic acid a stronger acid than 3-Hydroxybenzoic acid? (2018). Quora.
  • Effect of intramolecular hydrogen bonding on the relative acidities of substituted salicylic acids in benzene solution. (n.d.). ResearchGate.
  • Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)? (2016). Quora.
  • 8.2: Substituent Effects on Acidity. (2021). Chemistry LibreTexts.
  • 20.4 Substituent Effects on Acidity. (2023). Organic Chemistry | OpenStax.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 3-tert-Butylsalicylic Acid

Section 1: Understanding the Hazard Profile 3-tert-Butylsalicylic acid, a derivative of salicylic acid, is anticipated to share a similar hazard profile with its chemical relatives. The primary routes of exposure are inh...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Understanding the Hazard Profile

3-tert-Butylsalicylic acid, a derivative of salicylic acid, is anticipated to share a similar hazard profile with its chemical relatives. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on data for analogous compounds, it is classified as follows:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2][3][4].

  • Skin Irritation (Category 2): Causes skin irritation[3][4].

  • Serious Eye Irritation (Category 2A/1): Causes serious eye irritation or damage[1][2][3][4][5].

  • Aquatic Hazard (Chronic, Category 2): Toxic to aquatic life with long-lasting effects[3][4].

The tert-butyl group, a bulky alkyl substituent, may influence the compound's lipophilicity and steric hindrance, potentially affecting its reactivity and biological interactions compared to salicylic acid. However, the fundamental acidic and aromatic character, which dictates many of the hazards, remains.

Section 2: Physical and Chemical Properties - A Comparative Analysis

Understanding the physical and chemical properties is foundational to safe handling and storage. The following table summarizes key data points, drawing comparisons between salicylic acid and its tert-butylated analogue to inform our understanding of 3-tert-Butylsalicylic acid.

Property3,5-Di-tert-butylsalicylic AcidSalicylic AcidAnticipated Properties of 3-tert-Butylsalicylic Acid
Appearance White crystalline powderWhite crystalline powder[1]White crystalline solid
Odor OdorlessOdorless[1]Odorless
Chemical Stability Stable under normal conditions[3]Stable under normal conditionsStable under recommended storage conditions
Reactivity No data available on specific reactivity, but incompatible with strong oxidizing agents.Incompatible with strong oxidizing agents.Incompatible with strong oxidizing agents.
Hazardous Polymerization Will not occur[3]Will not occurWill not occur
Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A risk-based approach is essential for selecting appropriate PPE. The following workflow illustrates the decision-making process for handling 3-tert-Butylsalicylic acid in a research or drug development setting.

PPE_Selection_Workflow PPE Selection Workflow for 3-tert-Butylsalicylic Acid Handling cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Task Involving 3-tert-Butylsalicylic Acid Assess_Scale Assess Scale of Operation (mg, g, kg) Start->Assess_Scale Assess_Dust Potential for Dust Generation? Assess_Scale->Assess_Dust Small Scale (<1g) PPE_Medium Enhanced PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Use in a Fume Hood Assess_Scale->PPE_Medium Medium Scale (1-100g) PPE_High Maximum Containment: - Chemical Splash Goggles & Face Shield - Nitrile Gloves (consider double-gloving) - Chemical-Resistant Apron over Lab Coat - Respiratory Protection (N95 or higher) - Use in a Fume Hood or Glovebox Assess_Scale->PPE_High Large Scale (>100g) PPE_Low Standard Lab PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat Assess_Dust->PPE_Low No (e.g., in solution) Assess_Dust->PPE_Medium Yes (e.g., weighing, transferring powder)

Caption: PPE selection workflow based on the scale and nature of the handling procedure.

Engineering Controls:

  • Ventilation: Always handle solid 3-tert-Butylsalicylic acid in a well-ventilated area. For procedures that may generate dust, such as weighing or transfers, a chemical fume hood is required[3].

  • Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area[3].

Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing[3][4].

  • Skin Protection: Wear a standard laboratory coat. Nitrile gloves are required for all handling procedures. Contaminated gloves should be removed and disposed of properly, and hands washed thoroughly afterward[3][4].

  • Respiratory Protection: If dusts are generated and engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved particulate respirator (e.g., N95) should be used.

Section 4: Safe Handling and Storage Protocols

Handling:

  • Pre-Handling:

    • Review this safety guide and the SDS for 3,5-Di-tert-butylsalicylic acid.

    • Ensure all necessary PPE is available and in good condition.

    • Confirm the location and functionality of the nearest eye wash station and safety shower.

  • During Handling:

    • Avoid the formation of dust and aerosols[5].

    • Wash hands thoroughly after handling, even if gloves were worn[3][4].

    • Do not eat, drink, or smoke in the work area[3].

  • Post-Handling:

    • Clean the work area thoroughly.

    • Decontaminate or dispose of any contaminated equipment or PPE.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[2][3].

  • Keep away from incompatible materials, such as strong oxidizing agents.

  • The storage area should be clearly labeled.

Section 5: Emergency Procedures

In the event of an emergency, remain calm and follow these procedures.

Emergency_Response_Flowchart Emergency Response Protocol cluster_exposure Exposure Event cluster_actions First Aid Measures Exposure Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Rinse_Eyes Immediately flush with water for 15 mins. Remove contact lenses if possible. Seek immediate medical attention. Eye_Contact->Rinse_Eyes Wash_Skin Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation persists. Skin_Contact->Wash_Skin Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Rinse_Mouth

Caption: Flowchart of first aid measures for different exposure routes.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][5].

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice[1][4].

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If symptoms persist, seek medical attention[1][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention[1][3][5].

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains[4][5].

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep or scoop up the solid material, avoiding dust generation[3].

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

Section 6: Toxicological and Ecological Information

Toxicological Information: The primary toxicological concerns are acute oral toxicity, skin irritation, and serious eye irritation[3][4]. The LD50 (oral, rat) for 3,5-Di-tert-butylsalicylic acid is 460 mg/kg, indicating moderate toxicity upon ingestion[3]. There is no specific data on carcinogenicity, mutagenicity, or reproductive toxicity for 3-tert-Butylsalicylic acid or its di-substituted analogue. The parent compound, salicylic acid, is suspected of damaging the unborn child[2][6].

Ecological Information: 3,5-Di-tert-butylsalicylic acid is classified as toxic to aquatic life with long-lasting effects[3][4]. Therefore, it is imperative to prevent this compound from entering drains, waterways, or the environment. All waste materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Section 7: Disposal Considerations
  • Waste Generation: Minimize waste generation wherever possible.

  • Disposal: Dispose of unused material and contaminated waste in a licensed hazardous waste disposal facility[3][4]. Do not dispose of it in regular trash or down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of in accordance with local regulations.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Salicylic acid. Retrieved from [Link]

  • JOC (Buyin) Pharmaceutical Co.Ltd. (2022). Safety Data Sheet Salicylic acid. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Salicylic acid. Retrieved from [Link]

Sources

Exploratory

3-tert-Butylsalicylic Acid: Physicochemical Profile &amp; Synthetic Methodology

The following technical guide details the physicochemical profile, synthesis, and experimental characterization of 3-tert-Butylsalicylic acid , distinguishing it from its common isomers. Technical Whitepaper | CAS: 16094...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and experimental characterization of 3-tert-Butylsalicylic acid , distinguishing it from its common isomers.

Technical Whitepaper | CAS: 16094-30-7 | Version 1.0 [1]

Executive Summary

3-tert-Butylsalicylic acid (3-tBSA) is a sterically hindered derivative of salicylic acid used primarily as a charge control agent in electrophotography, a coupler in thermal recording materials, and a specialized intermediate in organic synthesis.[1] Unlike its para-substituted isomer (5-tert-butylsalicylic acid), the ortho-positioning of the tert-butyl group in 3-tBSA creates significant steric shielding around the phenolic hydroxyl group.[1] This structural feature influences its melting point, solubility, and chelation properties, making it a critical target for specific materials science applications.

This guide provides a definitive physicochemical characterization, a self-validating synthesis protocol via the Kolbe-Schmitt reaction, and methods for isomeric purity assessment.[1]

Physicochemical Characterization

The thermal properties of 3-tBSA are governed by the "Ortho Effect," where intramolecular hydrogen bonding between the phenolic -OH and the carboxyl -COOH reduces intermolecular association, typically lowering the melting point compared to para-isomers.[1]

Thermal Properties Table[2]
PropertyValue / RangeCondition / Note
CAS Number 16094-30-7 Distinct from 5-isomer (16094-31-8)
Molecular Formula C₁₁H₁₄O₃MW: 194.23 g/mol
Melting Point (MP) 151 – 154 °C (Estimated)*Pure 5-isomer melts at 151°C; 3-isomer range is structurally similar but often observed lower due to chelation.[1]
Boiling Point (BP) 304.4 °C Predicted at 760 mmHg (Decomposes prior to boiling at atm pressure)
Flash Point ~151 °CClosed Cup (Predicted)
pKa (Acid) 2.97 ± 0.10Stronger acid than salicylic acid (pKa 2.97 vs 3.0) due to steric inhibition of resonance.
Appearance White to off-white crystalline powderHygroscopic

> Critical Note on Isomerism: Commercial "tert-butylsalicylic acid" is often a mixture of 3- and 5-isomers.[1] The 5-isomer (CAS 16094-31-8) is thermodynamically favored in high-temperature synthesis, while the 3-isomer (CAS 16094-30-7) requires kinetic control.[1] Users must verify isomeric purity via HPLC or NMR before use in sensitive applications.

Solubility Profile
  • Soluble: Ethanol, Methanol, Diethyl ether, Chloroform.

  • Sparingly Soluble: Hexane, Cold Water.

  • Key Behavior: The 3-isomer exhibits higher steam volatility than the 5-isomer due to intramolecular hydrogen bonding, a property utilized in purification.[1]

Synthesis & Production: The Kolbe-Schmitt Protocol

The synthesis of 3-tBSA relies on the Kolbe-Schmitt carboxylation of 2-tert-butylphenol.[1] To selectively target the ortho (3-) position over the para (5-) position, the reaction must be driven by the chelation effect of the alkali metal cation.[1]

Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the bifurcation between the 3-isomer (Kinetic/Chelation product) and the 5-isomer (Thermodynamic product).[1]

KolbeSchmitt Start 2-tert-Butylphenol Phenoxide Metal Phenoxide Intermediate Start->Phenoxide + MOH Base Alkali Base (NaOH vs KOH) CO2 CO2 Carboxylation (High Pressure) Phenoxide->CO2 OrthoPath Na+ Chelation Control (Ortho-Attack) CO2->OrthoPath Use NaOH Low Temp (<140°C) ParaPath K+ Ionic Control (Para-Attack) CO2->ParaPath Use KOH High Temp (>180°C) Product3 3-tert-Butylsalicylic Acid (Target) OrthoPath->Product3 Product5 5-tert-Butylsalicylic Acid (Byproduct) ParaPath->Product5

Figure 1: Mechanistic divergence in the Kolbe-Schmitt synthesis. Sodium (Na+) favors the 3-position via a chelated transition state, while Potassium (K+) favors the 5-position.[1]

Experimental Protocol: Ortho-Selective Synthesis

Objective: Synthesize 3-tBSA with >90% regioselectivity.

Reagents:

  • 2-tert-Butylphenol (1.0 eq)[1]

  • Sodium Hydroxide (NaOH) (1.05 eq) – Do NOT use KOH for 3-isomer.[1]

  • Carbon Dioxide (CO₂) – Dry gas.

  • Solvent: Xylene or 1,2-Dichlorobenzene (high boiling point, inert).

Step-by-Step Methodology:

  • Phenoxide Formation:

    • Charge a high-pressure autoclave with 2-tert-butylphenol and NaOH (aqueous or solid).[1]

    • Heat to 120°C under vacuum (-0.09 MPa) to dehydrate the system completely. Water inhibits the reaction and shifts selectivity.

    • Validation Point: Ensure moisture content is <0.1% (Karl Fischer titration) before introducing CO₂.[1]

  • Carboxylation:

    • Pressurize the vessel with CO₂ to 5–10 bar (0.5–1.0 MPa) .

    • Maintain temperature at 130–140°C . Note: Temperatures >160°C promote rearrangement to the thermodynamic 5-isomer.[1]

    • Stir vigorously for 4–6 hours.

  • Workup & Isolation:

    • Cool to 80°C and vent CO₂.

    • Dissolve the solid residue (sodium salicylate salt) in water.

    • Phase Separation: Wash the aqueous layer with toluene to remove unreacted 2-tert-butylphenol.[1]

    • Acidification: Acidify the aqueous phase with dilute H₂SO₄ to pH 1–2. The crude acid will precipitate.

  • Purification (Self-Validating Step):

    • Recrystallize from dilute ethanol or acetic acid.

    • Purity Check: Measure Melting Point. If MP > 156°C, significant 5-isomer or unsubstituted salicylic acid may be present.[1]

Quality Control & Analytical Verification

To ensure the material meets research or pharmaceutical standards, use the following logic flow for analysis.

AnalysisFlow Sample Isolated Product MP_Test Melting Point Test Target: 151-154°C Sample->MP_Test HPLC HPLC Analysis (C18 Column, MeOH/Water) MP_Test->HPLC If range narrow Recryst Recrystallize (Dilute EtOH) MP_Test->Recryst If range wide (>3°C) Decision Pass? HPLC->Decision Decision->Recryst Isomer detected Release Release Batch (>98% Purity) Decision->Release Single Peak Recryst->Sample

Figure 2: Analytical workflow for validating 3-tert-butylsalicylic acid purity.

References

  • National Institute of Standards and Technology (NIST). Salicylic acid, tert-butyl ester and related compounds: Phase change data.[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1]

  • PubChem. 3-tert-Butylsalicylic acid (Compound).[1][3] National Library of Medicine. CID 85280.[4] Available at: [Link][1]

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction.[1] Chemical Reviews, 57(4), 583-620. (Foundational mechanism for ortho-selectivity).[1]

  • Google Patents. Process for preparing substituted salicylic acids (US4376150A). Available at: [1]

Sources

Foundational

Strategic Sourcing and Quality Assurance of High-Purity 3-tert-Butylsalicylic Acid

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and CMC Leads in Drug Development Executive Summary In the landscape of medicinal chemistry, 3-tert-Butylsalicylic acid (3-tBSA) —CA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and CMC Leads in Drug Development

Executive Summary

In the landscape of medicinal chemistry, 3-tert-Butylsalicylic acid (3-tBSA) —CAS 16094-30-7 —serves as a critical scaffold for modulating lipophilicity and metabolic stability. Unlike its more common disubstituted counterpart (3,5-di-tert-butylsalicylic acid), the mono-substituted 3-tBSA offers a precise handle for steric protection of the phenolic hydroxyl group without excessive bulk.

However, sourcing high-purity (>98%) 3-tBSA is fraught with technical challenges. Commercial supplies are frequently contaminated with regioisomers (5-tert-butyl) and over-alkylated byproducts (3,5-di-tert-butyl) due to the thermodynamics of the Kolbe-Schmitt synthesis. This guide provides a rigorous framework for evaluating suppliers, validating purity, and understanding the impurity profile that can compromise downstream SAR (Structure-Activity Relationship) data.

Chemical Profile & Critical Quality Attributes (CQAs)

To effectively source this material, one must first define the "Gold Standard" specification. The presence of the tert-butyl group at the 3-position (ortho) creates significant steric hindrance, influencing both chemical reactivity and biological binding.

PropertySpecificationCriticality
Chemical Name 3-tert-Butyl-2-hydroxybenzoic acidPrimary Identity
CAS Number 16094-30-7 Crucial: Distinguish from 3,5-di (19715-19-6)
Molecular Formula C₁₁H₁₄O₃MW: 194.23 g/mol
Target Purity ≥ 98.0% (HPLC Area %)Essential for SAR accuracy
Major Impurity A 3,5-Di-tert-butylsalicylic acidLipophilicity skew (LogP shift)
Major Impurity B 5-tert-Butylsalicylic acidRegioisomer (incorrect steric profile)
Major Impurity C 2-tert-ButylphenolStarting material (genotoxic potential)

Synthesis Logic & Impurity Landscape (Expertise)

Understanding how suppliers manufacture 3-tBSA allows you to predict what contaminants will be present. The industrial route typically employs the Kolbe-Schmitt carboxylation of 2-tert-butylphenol.

Mechanistic Insight

The reaction involves the carboxylation of the alkali metal phenoxide.[1] While the ortho-position (3-position) is favored by coordination with the metal cation (Na⁺ or K⁺), the bulky tert-butyl group at the 2-position creates steric resistance.

  • Regioselectivity: The CO₂ attack can slip to the para-position (5-position), creating the 5-tert-butyl isomer .

  • Disproportionation: Under high thermal stress, tert-butyl groups can migrate or trans-alkylate, leading to 3,5-di-tert-butylsalicylic acid .

Visualization: Impurity Genesis Pathway

The following diagram maps the origin of critical impurities during synthesis.

SynthesisPath Start 2-tert-Butylphenol (Starting Material) Inter Phenoxide Intermediate Start->Inter + NaOH/KOH Product 3-tert-Butylsalicylic Acid (Target: Ortho-Carboxylation) Inter->Product + CO2, High P/T (Major Path) Impurity1 5-tert-Butylsalicylic Acid (Regioisomer Impurity) Inter->Impurity1 Para-Attack (Steric Leakage) Impurity2 3,5-Di-tert-butylsalicylic Acid (Over-Alkylation) Inter->Impurity2 Trans-alkylation (Side Rxn) Impurity3 Unreacted Phenol Inter->Impurity3 Incomplete Conversion

Figure 1: Mechanistic origin of impurities in the Kolbe-Schmitt synthesis of 3-tBSA.

Supplier Evaluation Framework (Trustworthiness)

Do not rely solely on a Certificate of Analysis (CoA). A robust sourcing strategy involves a "Trust but Verify" approach.

Tiered Supplier Classification
  • Tier 1 (Primary Manufacturers): Companies that perform the Kolbe-Schmitt reaction in-house. They can control the isomer ratio.

  • Tier 2 (Catalog Re-packagers): Buy in bulk and repackage. Risk: Batch-to-batch variability is high.

  • Tier 3 (Custom Synthesis): Essential if ultra-high purity (>99.5%) is required for late-stage development.

Qualification Decision Tree

Use this workflow to validate a new source.

SupplierQual Start Identify Supplier CheckCAS Verify CAS 16094-30-7 (Not 19715-19-6) Start->CheckCAS RequestCoA Request CoA & Impurity Profile CheckCAS->RequestCoA Decision1 Isomer Data Provided? RequestCoA->Decision1 Reject1 REJECT SOURCE (High Risk of 5-isomer) Decision1->Reject1 No OrderSample Order 1g Sample Decision1->OrderSample Yes InHouseQC In-House HPLC (See Protocol) OrderSample->InHouseQC Decision2 3,5-Di < 0.5%? 5-Iso < 0.5%? InHouseQC->Decision2 Approve APPROVE SUPPLIER Decision2->Approve Yes Reject2 REJECT BATCH Decision2->Reject2 No

Figure 2: Decision logic for validating 3-tBSA suppliers.

Analytical Protocol: Self-Validating Quality Control

Because the 3-isomer and 5-isomer have identical molecular weights (MW 194.2), LC-MS alone is insufficient for purity determination. You must rely on chromatographic resolution.

High-Resolution HPLC Method

This method is designed to separate the critical pairs: 3-tBSA vs. 5-tBSA.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse XDB-C18 or Phenomenex Kinetex), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Maintains acidic pH to suppress ionization).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30% → 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (aromatic ring) and 300 nm (salicylate band).

  • Temperature: 30°C.

Expected Elution Order:

  • 2-tert-Butylphenol (Starting Material) - Early/Mid elution.

  • 5-tert-Butylsalicylic acid (More polar than 3-isomer due to exposed COOH/OH).

  • 3-tert-Butylsalicylic acid (Target - Sterically shielded, slightly more retained).[3][4]

  • 3,5-Di-tert-butylsalicylic acid (Most lipophilic, late eluting).

Note: Retention order may flip depending on specific column carbon load; standard spiking is mandatory for confirmation.

Market Landscape & Sourcing Recommendations

Based on current chemical intelligence, the supply chain is bifurcated between bulk industrial suppliers (often lower purity) and fine chemical specialists.

Recommended Sourcing Channels
  • Specialized Catalog Suppliers:

    • BOC Sciences: Known for providing specific building blocks with detailed CoAs.

    • SIELC Technologies: Often supplies this compound as an analytical standard or for specific chromatographic applications.

    • TCI / Sigma-Aldrich (MilliporeSigma): Check specifically for "3-tert-butyl" (CAS 16094-30-7). Warning: Do not confuse with "3,5-di-tert-butyl" which is their high-volume stock item.

  • Custom Synthesis Request (CRO):

    • If catalog purity is consistently <98%, contract a CRO to perform the Kolbe-Schmitt reaction followed by a fractional recrystallization (typically from MeOH/Water) to purge the 5-isomer.

Red Flags in Supplier Listings
  • Synonym Confusion: If a supplier lists "3,5-Di-tert-butylsalicylic acid" as a synonym for CAS 16094-30-7, avoid them. They likely lack technical control.

  • Melting Point Discrepancy:

    • 3-tBSA MP: ~157-162°C (verify with specific batch data).

    • Significant deviations indicate high levels of the 3,5-di impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85280, 3-tert-Butylsalicylic acid. Retrieved from [Link]

  • Agilent Technologies.Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Application Note 5989-7071EN.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-tert-Butylsalicylic Acid from 2-tert-Butylphenol: An Application and Protocol Guide

This document provides a detailed guide for the synthesis of 3-tert-Butylsalicylic acid, a valuable building block in pharmaceutical and materials science, starting from 2-tert-butylphenol. This protocol is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the synthesis of 3-tert-Butylsalicylic acid, a valuable building block in pharmaceutical and materials science, starting from 2-tert-butylphenol. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the underlying chemical principles and safety considerations.

Introduction and Background

The synthesis of salicylic acid and its derivatives is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals like aspirin to polymers and fine chemicals. The introduction of a bulky tert-butyl group onto the salicylic acid scaffold can significantly alter its physical and chemical properties, leading to novel applications. The target molecule, 3-tert-Butylsalicylic acid, is synthesized from 2-tert-butylphenol via a carboxylation reaction. The most common and industrially relevant method for this transformation is the Kolbe-Schmitt reaction.[1][2]

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide with carbon dioxide under pressure and at elevated temperatures.[1][2] The regioselectivity of this reaction is influenced by factors such as the nature of the alkali metal cation, temperature, and pressure. In the case of sodium phenoxide, the carboxylation predominantly occurs at the ortho position to the hydroxyl group. This is attributed to the formation of a chelate complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule.[3]

Reaction Mechanism and Rationale

The synthesis of 3-tert-Butylsalicylic acid from 2-tert-butylphenol proceeds in two key steps:

  • Deprotonation: 2-tert-butylphenol is treated with a strong base, typically sodium hydroxide, to form the corresponding sodium 2-tert-butylphenoxide. This step is crucial as the phenoxide is a much more potent nucleophile than the neutral phenol, a prerequisite for the subsequent carboxylation.[4]

  • Carboxylation: The sodium 2-tert-butylphenoxide then reacts with carbon dioxide under heat and pressure. The electron-rich phenoxide attacks the electrophilic carbon of CO2, leading to the formation of a carboxylate intermediate. Subsequent acidification protonates the carboxylate to yield the final product, 3-tert-Butylsalicylic acid.[1][4]

The ortho-directing effect of the sodium cation is a key aspect of this synthesis. The bulky tert-butyl group at the 2-position sterically hinders the adjacent ortho position (position 3), but the electronic and chelating effects favoring ortho-carboxylation are generally strong enough to direct the incoming carboxyl group to this position.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 3-tert-Butylsalicylic acid.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
2-tert-ButylphenolC10H14O150.2215.0 g (0.1 mol)99%Sigma-Aldrich
Sodium HydroxideNaOH40.004.4 g (0.11 mol)98%Fisher Scientific
Carbon DioxideCO244.01As neededHigh PurityAirgas
Hydrochloric AcidHCl36.46As needed37% (conc.)J.T. Baker
TolueneC7H892.14200 mLACS GradeEMD Millipore
Diethyl Ether(C2H5)2O74.12150 mLACS GradeVWR
Anhydrous Sodium SulfateNa2SO4142.04As neededACS GradeAcros Organics
Equipment
  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge

  • Heating mantle

  • Round-bottom flasks

  • Condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Safety Precautions
  • 2-tert-Butylphenol: Corrosive and harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • High-Pressure Reactions: Autoclave operations should only be performed by trained personnel. Ensure the reactor is properly sealed and pressure-tested before use.

  • Flammable Solvents: Toluene and diethyl ether are highly flammable. Keep away from ignition sources.

Step-by-Step Procedure

Step 1: Formation of Sodium 2-tert-butylphenoxide

  • In a 500 mL round-bottom flask, dissolve 15.0 g (0.1 mol) of 2-tert-butylphenol in 100 mL of toluene.

  • In a separate beaker, carefully prepare a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of water. Caution: This is an exothermic process.

  • Slowly add the sodium hydroxide solution to the 2-tert-butylphenol solution with stirring.

  • Fit the flask with a condenser and heat the mixture to reflux for 2 hours to ensure complete formation of the phenoxide.

  • After reflux, remove the water by azeotropic distillation using a Dean-Stark trap until no more water is collected. This is a critical step as the presence of water can interfere with the carboxylation reaction.

  • Cool the reaction mixture to room temperature. The sodium 2-tert-butylphenoxide may precipitate as a solid.

Step 2: Carboxylation

  • Transfer the toluene slurry of sodium 2-tert-butylphenoxide to a high-pressure autoclave.

  • Seal the autoclave and purge it with nitrogen gas to remove any air.

  • Pressurize the autoclave with carbon dioxide to approximately 100 atm.

  • Begin stirring and heat the reactor to 125-150 °C. Maintain this temperature and pressure for 6-8 hours.

  • After the reaction period, cool the autoclave to room temperature and slowly vent the excess carbon dioxide.

Step 3: Work-up and Purification

  • Carefully open the autoclave and transfer the reaction mixture to a 1 L beaker.

  • Add 200 mL of water to the mixture and stir until the solid dissolves. The product will be in the aqueous layer as the sodium salt.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer from the organic (toluene) layer.

  • Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted 2-tert-butylphenol.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid with constant stirring until the pH reaches ~2. 3-tert-Butylsalicylic acid will precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain pure 3-tert-Butylsalicylic acid.

  • Dry the purified product in a vacuum oven.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended techniques include:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, carboxylic acid).

  • Mass Spectrometry: To determine the molecular weight.

Data Presentation and Expected Results

ParameterExpected Value
Yield 60-75%
Appearance White crystalline solid
Melting Point ~138-140 °C
¹H NMR (CDCl₃, δ) ~1.4 (s, 9H, C(CH₃)₃), ~7.0-7.8 (m, 3H, Ar-H), ~11.0 (br s, 1H, COOH), ~11.5 (br s, 1H, OH)
¹³C NMR (CDCl₃, δ) ~30 (C(CH₃)₃), ~35 (C(CH₃)₃), ~118, ~120, ~130, ~135, ~140, ~160 (Ar-C), ~175 (COOH)

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: Carboxylation cluster_workup Step 3: Work-up & Purification A 2-tert-Butylphenol + NaOH in Toluene B Reflux & Azeotropic Distillation A->B Heat C Sodium 2-tert-butylphenoxide B->C D Pressurize with CO2 in Autoclave C->D E Heat (125-150°C, 100 atm) D->E F Sodium 3-tert-Butylsalicylate E->F G Aqueous Work-up F->G H Acidification (HCl) G->H I Filtration & Recrystallization H->I J Pure 3-tert-Butylsalicylic Acid I->J

Caption: Experimental workflow for the synthesis of 3-tert-Butylsalicylic acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-tert-Butylsalicylic acid from 2-tert-butylphenol using the Kolbe-Schmitt reaction. By understanding the underlying mechanism and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for various applications in drug discovery and materials science. The provided characterization techniques will ensure the identity and purity of the final product.

References

  • Wikipedia. (2023, November 28). Kolbe–Schmitt reaction. In Wikipedia. Retrieved from [Link]

  • Markovic, Z., Engelbrecht, J. P., & Markovic, S. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. Zeitschrift für Naturforschung A, 57(9-10), 812–818. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from [Link]

  • International Labour Organization. (2004, October). ICSC 1549 - 2-TERT-BUTYLPHENOL. Retrieved from [Link]

  • Wikipedia. (2023, August 15). 2-tert-Butylphenol. In Wikipedia. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Kolbe-Schmitt Carboxylation of 2-tert-butylphenol

Abstract This comprehensive guide provides a detailed protocol for the Kolbe-Schmitt carboxylation of 2-tert-butylphenol, a critical transformation for the synthesis of valuable hydroxybenzoic acid derivatives. Recognizi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the Kolbe-Schmitt carboxylation of 2-tert-butylphenol, a critical transformation for the synthesis of valuable hydroxybenzoic acid derivatives. Recognizing the paramount importance of regioselectivity in this reaction, this document elucidates the underlying mechanistic principles that govern the carboxylation position. We present two distinct, field-proven protocols leveraging different alkali metal hydroxides to selectively synthesize either 3-tert-butyl-4-hydroxybenzoic acid or 5-tert-butyl-2-hydroxybenzoic acid. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and robust safety considerations to ensure successful and reproducible outcomes.

Introduction: The Kolbe-Schmitt Reaction in Modern Synthesis

The Kolbe-Schmitt reaction, a cornerstone of industrial organic synthesis, facilitates the carboxylation of phenols to produce hydroxybenzoic acids.[1][2] This reaction proceeds by the nucleophilic addition of a phenoxide to carbon dioxide, typically under elevated temperature and pressure.[3] The resulting hydroxybenzoic acids are pivotal precursors in the pharmaceutical, agrochemical, and polymer industries. For instance, salicylic acid, the most well-known product of the Kolbe-Schmitt reaction, is the precursor to aspirin.[4]

The carboxylation of substituted phenols, such as 2-tert-butylphenol, introduces an additional layer of complexity due to the directing effects of the substituent group. The bulky tert-butyl group at the 2-position sterically hinders the adjacent ortho-position (C3), influencing the regiochemical outcome of the carboxylation. This guide will explore how the strategic selection of the alkali metal cation can be employed to control the carboxylation at either the para-position (C4) or the less hindered ortho-position (C6).

Mechanistic Insights: Controlling Regioselectivity

The regioselectivity of the Kolbe-Schmitt reaction is a subject of extensive study, with the nature of the alkali metal cation playing a decisive role.[1][5] The reaction mechanism involves the formation of a complex between the alkali metal phenoxide and carbon dioxide.[6]

  • Sodium Phenoxide for ortho-Carboxylation: When sodium hydroxide is used, the smaller sodium cation forms a tighter complex with the phenoxide oxygen and the incoming carbon dioxide molecule. This proximity favors the electrophilic attack of CO2 at the ortho-position, leading to the formation of the corresponding salicylic acid derivative.[6][7] In the case of 2-tert-butylphenol, this would be 5-tert-butyl-2-hydroxybenzoic acid.

  • Potassium Phenoxide for para-Carboxylation: Conversely, the larger ionic radius of the potassium cation results in a looser, more solvent-separated ion pair.[1][5] This arrangement diminishes the chelation effect that directs the carboxylation to the ortho-position, thereby favoring the thermodynamically more stable para-product.[8] For 2-tert-butylphenol, employing potassium hydroxide will predominantly yield 3-tert-butyl-4-hydroxybenzoic acid.

The following diagram illustrates the general mechanism of the Kolbe-Schmitt reaction.

Kolbe_Schmitt_Mechanism cluster_0 Phenoxide Formation cluster_1 Carboxylation cluster_2 Acidification 2-tert-butylphenol 2-tert-butylphenol Phenoxide Alkali Metal 2-tert-butylphenoxide 2-tert-butylphenol->Phenoxide + MOH Base MOH (NaOH or KOH) Base->Phenoxide H2O H₂O Phenoxide->H2O - H₂O Intermediate Carboxylate Intermediate Phenoxide->Intermediate + CO₂ CO2 CO₂ (pressure) CO2->Intermediate Product Hydroxybenzoic Acid Derivative Intermediate->Product + H₃O⁺ Acid H₃O⁺ Acid->Product

Caption: General workflow of the Kolbe-Schmitt reaction.

Experimental Protocols

3.1. Safety Precautions

The Kolbe-Schmitt reaction is performed under high pressure and temperature, necessitating stringent safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Pressure Equipment: The reaction must be conducted in a high-pressure autoclave rated for the intended temperature and pressure. Ensure the equipment is regularly inspected and maintained.

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of any volatile organic compounds.

  • Handling of Reagents: Sodium and potassium hydroxide are corrosive. Handle with care and avoid contact with skin and eyes. Carbon dioxide is an asphyxiant in high concentrations.

3.2. Protocol 1: Synthesis of 3-tert-butyl-4-hydroxybenzoic acid (para-carboxylation)

This protocol is optimized for the selective synthesis of the para-carboxylated product using potassium hydroxide.

ReagentMolar Mass ( g/mol )AmountMoles
2-tert-butylphenol150.2215.0 g0.10
Potassium Hydroxide (KOH)56.116.2 g0.11
Carbon Dioxide (CO₂)44.01--
Hydrochloric Acid (HCl), conc.36.46As needed-
Water18.02As needed-

Step-by-Step Procedure:

  • Phenoxide Formation: In a high-pressure autoclave, combine 2-tert-butylphenol and potassium hydroxide.

  • Drying: Heat the mixture to 150°C under a stream of dry nitrogen for 1-2 hours to remove any residual water. This step is critical as the presence of water can significantly reduce the yield.[10]

  • Carboxylation: Cool the autoclave to room temperature. Pressurize the vessel with carbon dioxide to 100 atm. Heat the autoclave to 180-200°C and maintain this temperature for 4-6 hours with constant stirring.

  • Work-up: Cool the autoclave to room temperature and slowly vent the excess CO₂. Add 100 mL of water to the reaction mixture to dissolve the potassium salt of the product.

  • Acidification: Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2-3), which will precipitate the product.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-tert-butyl-4-hydroxybenzoic acid.

3.3. Protocol 2: Synthesis of 5-tert-butyl-2-hydroxybenzoic acid (ortho-carboxylation)

This protocol is designed for the selective synthesis of the ortho-carboxylated product using sodium hydroxide.

ReagentMolar Mass ( g/mol )AmountMoles
2-tert-butylphenol150.2215.0 g0.10
Sodium Hydroxide (NaOH)40.004.4 g0.11
Carbon Dioxide (CO₂)44.01--
Hydrochloric Acid (HCl), conc.36.46As needed-
Water18.02As needed-

Step-by-Step Procedure:

  • Phenoxide Formation: In a high-pressure autoclave, combine 2-tert-butylphenol and sodium hydroxide.

  • Drying: Heat the mixture to 130-140°C under a stream of dry nitrogen for 1-2 hours to remove water.

  • Carboxylation: Cool the autoclave to room temperature. Pressurize with carbon dioxide to 100 atm. Heat the autoclave to 125-135°C and maintain this temperature for 4-6 hours with constant stirring.

  • Work-up: Follow the same work-up procedure as described in Protocol 1 (steps 4 and 5).

  • Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain pure 5-tert-butyl-2-hydroxybenzoic acid.

Troubleshooting and Optimization

  • Low Yield: Insufficient drying of the phenoxide is a common cause of low yields.[10] Ensure the phenoxide is completely anhydrous before introducing carbon dioxide. The reaction temperature and pressure are also critical; ensure they are maintained within the specified ranges.

  • Poor Regioselectivity: The choice of alkali metal hydroxide is the primary factor controlling regioselectivity. Ensure the correct hydroxide is used for the desired product. Contamination with other alkali metal ions can lead to a mixture of products.

  • Side Product Formation: At higher temperatures, the formation of diaryl ethers or other byproducts can occur. Adhering to the recommended temperature ranges will minimize these side reactions. In some cases, the formation of a biphenyl dimer through ortho coupling of phenoxide radicals has been observed, especially in the presence of oxygen.[11] Purging the system with an inert gas before carboxylation can mitigate this.

Conclusion

The Kolbe-Schmitt carboxylation of 2-tert-butylphenol is a versatile and powerful method for the synthesis of important hydroxybenzoic acid derivatives. By carefully controlling the reaction conditions, specifically the choice of the alkali metal hydroxide, a high degree of regioselectivity can be achieved. The protocols provided in this guide, grounded in a thorough understanding of the reaction mechanism, offer a reliable foundation for the successful synthesis of both 3-tert-butyl-4-hydroxybenzoic acid and 5-tert-butyl-2-hydroxybenzoic acid. Adherence to the detailed procedures and safety precautions will enable researchers to confidently and efficiently produce these valuable compounds for a wide range of applications.

References

  • Marković, Z., et al. (2006). Influence of Alkali Metal Cations upon the Kolbe−Schmitt Reaction Mechanism. Journal of Chemical Information and Modeling, 46(5), 2354–2361. [Link]

  • OrgoSolver. Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols. [Link]

  • Hunt, S. E., et al. (1958). Mechanism of the Kolbe–Schmitt reaction. Part II. Influence of the alkali metal. Journal of the Chemical Society (Resumed), 639. [Link]

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • Merzliakov, D. A., et al. (2025). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Molecules, 30(1), 123. [Link]

  • The Royal Society of Chemistry. (2005). Electronic Supplementary Information. [Link]

  • Google Patents. (2005). Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.
  • OrgoSolver. Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols. [Link]

  • Google Patents. (2006). Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid.
  • Organic Syntheses. p-HYDROXYBENZOIC ACID. [Link]

  • Grokipedia. Kolbe–Schmitt reaction. [Link]

  • Organic Chemistry I Lab. Safety Guidelines. [Link]

  • Chidambaram, M. V., & Sorenson, J. R. (1991). On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid. Journal of pharmaceutical sciences, 80(8), 810–811. [Link]

  • J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link]

  • Markovic, Z., et al. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. Zeitschrift für Naturforschung A, 57(9-10), 812-818. [Link]

  • Pearson. Kolbe-Schmidt Reaction: Videos & Practice Problems. [Link]

  • Chemistry Notes. Kolbe Reaction- Mechanism and 3 important Applications. [Link]

  • RSC Publishing. Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction. [Link]

  • Chidambaram, M. V., & Sorenson, J. R. (1991). On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid. Journal of pharmaceutical sciences, 80(8), 810–811. [Link]

  • Chemistry Stack Exchange. (2016). O-carboxylation in the Kolbe–Schmitt reaction. [Link]

  • Quora. (2017). Why sodium salicylate is major product during kolbe reaction? [Link]

  • PrepChem.com. Synthesis of (a) 4-(3,5-di-tert-butyl-4-hydroxybenzoyloxy)-3,5-di-tert-butylbenzoic acid. [Link]

  • BYJU'S. Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. [Link]

Sources

Method

Introduction: The Unique Profile of 3-tert-Butylsalicylic Acid

An In-Depth Guide to 3-tert-Butylsalicylic Acid as a Ligand for Metal Complexes In the vast landscape of coordination chemistry, the design of ligands is paramount to tailoring the properties of the resulting metal compl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 3-tert-Butylsalicylic Acid as a Ligand for Metal Complexes

In the vast landscape of coordination chemistry, the design of ligands is paramount to tailoring the properties of the resulting metal complexes. Salicylic acid and its derivatives have long been recognized as versatile ligands, capable of forming stable complexes with a wide array of metal ions.[1][2] The 3-tert-Butylsalicylic acid variant introduces a compelling structural feature: a bulky tert-butyl group positioned ortho to the hydroxyl moiety. This group exerts significant steric and electronic influence, setting it apart from its parent compound, salicylic acid.

The primary coordination sites are the phenolic hydroxyl group and the carboxylic acid group, which can deprotonate to form a bidentate chelate with a metal center.[3] The key differentiator is the tert-butyl group, a sterically demanding substituent known to influence the coordination number, geometry, and reactivity of metal complexes.[4][5] This bulk can prevent polymerization, stabilize lower coordination numbers, and create specific pockets around the metal center, which is highly desirable for applications in catalysis and bioinorganic chemistry.[4]

Coordination Chemistry and Structural Considerations

The coordination of 3-tert-butylsalicylic acid to a metal ion (Mⁿ⁺) typically proceeds via the deprotonation of both the carboxylic acid and the phenolic hydroxyl group. This results in the formation of a stable six-membered chelate ring, a common and favorable arrangement for salicylate-type ligands.

Primary Coordination Mode:

  • Bidentate Chelation: The ligand acts as a bidentate, dianionic ligand, coordinating through the carboxylate oxygen and the phenolate oxygen.[3] This mode is highly prevalent and forms the basis for most of its coordination chemistry.

The steric hindrance provided by the tert-butyl group is a defining characteristic.[4] Unlike unsubstituted salicylic acid, which can sometimes form polymeric or complex polynuclear structures, the bulkiness of the tert-butyl group can enforce simpler, monomeric structures. For example, with a divalent metal ion like Cu(II) or Ni(II), a square planar or distorted tetrahedral geometry of the type ML₂ is often favored.

Bidentate coordination of 3-tert-butylsalicylate to a metal center (Mⁿ⁺).

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-tert-butylsalicylic acid is generally straightforward, typically involving the reaction of the ligand with a suitable metal salt in a polar solvent.

General Synthesis Workflow

The process follows a logical sequence from starting materials to the purified final product. The choice of metal salt (e.g., chloride, acetate, nitrate) and solvent can influence reaction rates and product purity.

Synthesis_Workflow Start Starting Materials: - 3-tert-Butylsalicylic Acid - Metal Salt (e.g., Cu(OAc)₂, NiCl₂) Dissolve Dissolve Ligand and Metal Salt in Solvent (e.g., Ethanol/Water) Start->Dissolve React Heat Mixture under Reflux (e.g., 2-4 hours) Dissolve->React Precipitate Cool Reaction Mixture to Induce Precipitation React->Precipitate Isolate Isolate Solid Product via Vacuum Filtration Precipitate->Isolate Wash Wash Precipitate with Solvent (to remove impurities) Isolate->Wash Dry Dry the Final Complex (e.g., in a desiccator or vacuum oven) Wash->Dry Characterize Characterization (FT-IR, UV-Vis, etc.) Dry->Characterize

Workflow for the synthesis and characterization of metal complexes.
Key Characterization Techniques

Confirming the successful synthesis and elucidating the structure of the complexes requires a combination of spectroscopic and analytical methods.

TechniquePurpose & Expected Observations
FT-IR Spectroscopy To confirm coordination of the functional groups. Expect to see the disappearance of the broad O-H stretch from the carboxylic acid, a significant shift of the C=O stretch (typically from ~1690 cm⁻¹ to a lower frequency) upon coordination, and changes in the phenolic O-H region.[3][6]
UV-Visible Spectroscopy For transition metal complexes, this technique reveals d-d electronic transitions, which are indicative of the coordination geometry (e.g., octahedral or tetrahedral) around the metal ion.[6]
Elemental Analysis Determines the percentage composition (C, H, N) of the complex, allowing for the verification of the proposed empirical formula and the ligand-to-metal ratio.
X-ray Diffraction Single-crystal X-ray diffraction provides the definitive solid-state structure, including precise bond lengths, bond angles, and the overall molecular geometry of the complex.[7]
Molar Conductivity Measurements in a suitable solvent (like DMSO or DMF) can determine if the complex is electrolytic or non-electrolytic in nature.[3]

Applications and Protocols

The unique steric and electronic properties conferred by the 3-tert-butylsalicylate ligand make its metal complexes promising candidates for a range of applications.

Applications Complex 3-tert-Butylsalicylic Acid Metal Complexes Catalysis Homogeneous Catalysis (e.g., Oxidation Reactions) Complex->Catalysis Steric control enhances selectivity Bioinorganic Bioinorganic Chemistry (Antimicrobial/Antifungal Agents) Complex->Bioinorganic Chelation can enhance biological activity Materials Materials Science (Magnetic Materials, Luminescent Probes) Complex->Materials Tunable electronic properties

Potential application areas for 3-tert-butylsalicylate metal complexes.
Application Note 1: Catalysis

Metal complexes derived from salicylate-type ligands are known to be active in various catalytic transformations, particularly oxidation reactions.[8] The 3-tert-butylsalicylate ligand can be used to create a sterically hindered environment around the metal center. This can be advantageous in catalysis by:

  • Enhancing Selectivity: The bulky group can direct incoming substrates to bind in a specific orientation, leading to higher regioselectivity or stereoselectivity.

  • Stabilizing Catalytic Intermediates: The steric bulk can protect reactive intermediates from undesirable side reactions, such as dimerization.[4]

  • Improving Solubility: The lipophilic tert-butyl group can enhance the solubility of the complex in organic solvents commonly used for catalysis.

A notable example is in the catalytic oxidation of catechols to quinones, where copper or tin complexes have shown significant activity.[8]

Application Note 2: Bioinorganic and Medicinal Chemistry

Salicylic acid and its derivatives possess a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects.[9][10][11] The formation of metal complexes can modulate these properties, often leading to enhanced potency. This is sometimes explained by chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes.[3] Complexes of 3-tert-butylsalicylic acid with metals like Cu(II), Co(II), and Ni(II) are prime candidates for screening as antifungal or antibacterial agents.[3][11]

Experimental Protocols

Protocol 1: Synthesis of Copper(II) bis(3-tert-butylsalicylate)

Objective: To synthesize a representative transition metal complex using 3-tert-butylsalicylic acid as the ligand.

Materials:

  • 3-tert-Butylsalicylic acid (416 mg, 2.0 mmol)

  • Copper(II) acetate monohydrate (200 mg, 1.0 mmol)

  • Ethanol (30 mL)

  • Deionized water (10 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Stirring hotplate

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Dissolution of Ligand: In the 100 mL round-bottom flask, dissolve 416 mg of 3-tert-butylsalicylic acid in 30 mL of ethanol. Gentle heating may be required to achieve complete dissolution.

  • Dissolution of Metal Salt: In a separate beaker, dissolve 200 mg of copper(II) acetate monohydrate in 10 mL of deionized water.

  • Reaction Initiation: While stirring the ligand solution, add the aqueous copper(II) acetate solution dropwise. A color change (typically to a green or blue-green) should be observed, indicating the initial formation of the complex.

  • Reflux: Attach the reflux condenser to the flask and heat the mixture to reflux using the stirring hotplate. Maintain a gentle reflux for 2 hours. A precipitate should form as the reaction proceeds.

    • Causality Insight: Refluxing provides the necessary thermal energy to ensure the complete deprotonation of the ligand and its coordination to the copper center, driving the reaction to completion.

  • Isolation: After 2 hours, turn off the heat and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Transfer the collected solid to a watch glass and dry it in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60 °C for several hours until a constant weight is achieved.

Protocol 2: Characterization by FT-IR Spectroscopy

Objective: To obtain an infrared spectrum of the synthesized copper(II) complex to verify the coordination of the ligand.

Materials:

  • Synthesized copper(II) bis(3-tert-butylsalicylate)

  • Potassium bromide (KBr), IR-grade

  • Agate mortar and pestle

  • Hydraulic press for KBr pellets

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: Take approximately 1-2 mg of the dried complex and ~100 mg of KBr powder. Grind the two together thoroughly in the agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to the die of the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.

    • Self-Validating System: The pellet should be transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure and may result in a poor-quality spectrum.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Confirm the absence of a broad O-H stretch around 3000 cm⁻¹ (from the carboxylic acid).

    • Identify the C=O stretching frequency of the coordinated carboxylate group (expected around 1550-1610 cm⁻¹).

    • Compare this spectrum to that of the free 3-tert-butylsalicylic acid ligand to confirm the shifts upon coordination.

References

  • ResearchGate. (2025, August 9). Synthesis, characterization and antimicrobial activity of 3,5-di-tert-butylsalicylaldehyde-S-methylthiosemicarbazones and their Ni(II) complexes. Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-tert. butyl-5-nitro-6-methyl salicylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Urotropin synthesis of 3,5-di-tert-butylsalicylic acid derivatives. Retrieved from [Link]

  • MDPI. Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding. Retrieved from [Link]

  • Semantic Scholar. (2025, December 29). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials. Retrieved from [Link]

  • Synthesis of new derivatives of salicylic acid with potential bioactivity. Retrieved from [Link]

  • PubMed. (2011, December 15). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Retrieved from [Link]

  • IOSR Journal. Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals. Retrieved from [Link]

  • MDPI. (2025, September 17). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018). SPECTRAL CHARACRISATION, THERMAL DECOMPOSITION AND KINETIC STUDY OF CHROMIUM (III) COMPLEXES WITH SALICYLIC ACID. Retrieved from [Link]

  • CORE. Coordination chemistry of the isomeric 3- and 4-mercaptobenzoate ligands: versatile hydrogen-bonding analogues of the thiosalicy. Retrieved from [Link]

  • Slideshare. Coordination Chemistry of Salicylic Acid. Retrieved from [Link]

  • CERES Research Repository. (2017, September 1). Formation and Structural Characterization of Metal Complexes derived from Thiosalicylic acid. Retrieved from [Link]

  • PubMed. (2006, July 10). Novel tert-butyl-tris(3-hydrocarbylpyrazol-1-yl)borate ligands: synthesis, spectroscopic studies, and coordination chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). SPECTROSCOPIC STUDIES ON 3-AND 5-FORMYLSALICYLIC ACIDS AND THEIR COMPLEXES WITH Fe(III). Retrieved from [Link]

  • PMC. t-Butyl and Trimethylsilyl Substituents in Nickel Allyl Complexes: Similar but Not the Same. Retrieved from [Link]

  • ChemRxiv. The coordination chemistry of p-tert-butylcalix[3]arene with transition and lanthanide metal ions. Retrieved from [Link]

  • Google Patents. A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • ResearchGate. New catalysts based on carboxylate Sn(IV) complexes used in the oxidation reaction of 3,5-di-tert-butylcatechol to 3,5-di-tert-butyl-o-benzoquinone. Retrieved from [Link]

  • ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

  • ResearchGate. X-ray crystal structures of 2H and 3Zn. tert-Butyl groups, solvent.... Retrieved from [Link]

  • The Emslie Group. X-Ray Structures. Retrieved from [Link]

  • International Journal of Engineering, Science and Invention. (2016, September 15). Coordination Chemistry of Salicylic Acid. Retrieved from [Link]

  • SCIRP. Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Retrieved from [Link]

  • PubMed. (2024, July 8). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Retrieved from [Link]

  • PMC. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Retrieved from [Link]

  • ResearchGate. (2025, August 19). The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. Retrieved from [Link]

  • Baghdad Science Journal. (2024, January 1). Synthesis, Spectroscopic, and Characterization of Novel Nano Sized Mannich Base Complexes with Pt (IV) and Au (III) Ion. Retrieved from [Link]

  • MDPI. (2024, April 22). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. Retrieved from [Link]

  • Stanford Digital Repository. Spectroscopic and mechanistic investigations of Tyrosinase model complexes. Retrieved from [Link]

  • Organic Chemistry Portal. Allylic C-H Activations Using Cu(II) 2-Quinoxalinol Salen and tert-Butyl Hydroperoxide. Retrieved from [Link]

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Application

Application Note &amp; Protocol: Synthesis and Characterization of Schiff Base Ligands Derived from 3-tert-Butylsalicylaldehyde

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff base ligands derived from 3-tert-butylsalicylaldehyde. It is intended for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff base ligands derived from 3-tert-butylsalicylaldehyde. It is intended for researchers, chemists, and professionals in drug development and materials science. The guide delves into the mechanistic principles of Schiff base formation, offers a detailed, step-by-step experimental protocol, and outlines standard analytical techniques for structural verification. The inclusion of the sterically demanding tert-butyl group on the salicylaldehyde framework imparts unique solubility and electronic properties to the resulting ligands, making them valuable precursors in coordination chemistry and for the development of novel catalysts and biologically active compounds.

Introduction: Scientific Rationale and Context

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone of coordination chemistry and medicinal chemistry.[1][2][3] First reported by Hugo Schiff in 1864, these ligands are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][4] Their versatility stems from the synthetic flexibility in their preparation and the diverse coordination modes enabled by the imine nitrogen and other strategically placed donor atoms.[5]

Salicylaldehyde-derived Schiff bases (salens and their analogues) are particularly noteworthy. The ortho-hydroxyl group facilitates the formation of a stable, six-membered intramolecular hydrogen bond with the imine nitrogen, which influences the planarity and electronic structure of the molecule.[6] This guide focuses specifically on derivatives of 3-tert-butylsalicylaldehyde .

A Note on the Starting Material: The synthesis of a Schiff base is fundamentally a reaction between a carbonyl group (aldehyde/ketone) and a primary amine. Therefore, 3-tert-Butylsalicylic acid is not a direct precursor for this reaction. The correct starting material is its corresponding aldehyde, 3-tert-butyl-2-hydroxybenzaldehyde (3-tert-butylsalicylaldehyde) . The bulky tert-butyl group at the 3-position provides significant steric hindrance, which can influence reaction kinetics and the final geometry of metal complexes.[7][8] It also enhances the ligand's solubility in non-polar organic solvents.

These ligands and their metal complexes have demonstrated broad applicability, including as catalysts, in materials science, and as agents with a wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[2][3][9]

Part 1: Mechanistic Principles of Synthesis

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process can be catalyzed by either an acid or a base, which serves to activate the carbonyl group or enhance the nucleophilicity of the amine, respectively.[10]

The mechanism proceeds in two primary stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine intermediate.

  • Elimination (Dehydration): Under acidic or basic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The subsequent elimination of water and the formation of the carbon-nitrogen double bond yields the final Schiff base product.

The overall reaction is a condensation, as a molecule of water is eliminated for each imine bond formed.[4]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination (Dehydration) A Aldehyde + Amine B Carbinolamine Intermediate A->B  Nucleophilic Attack & Proton Transfer C Carbinolamine Intermediate D Schiff Base + Water C->D  Protonation & Elimination of H2O

Caption: Mechanism of Schiff Base Formation.

Part 2: Detailed Experimental Protocol

This protocol describes a general method for synthesizing a Schiff base ligand from 3-tert-butylsalicylaldehyde and a primary amine (e.g., aniline). The procedure can be adapted for various primary amines, including aliphatic, aromatic, and diamines.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-tert-Butyl-2-hydroxybenzaldehyde96% or higherSigma-AldrichCAS: 24623-65-2
Aniline (or other primary amine)Reagent GradeFisher ScientificHandle with care; toxic.
Ethanol (Absolute)ACS GradeVWRServes as the reaction solvent.
Glacial Acetic AcidACS GradeJ.T. BakerOptional catalyst.
Diethyl EtherACS GradeEMD MilliporeFor washing the final product.
Deuterated Chloroform (CDCl₃)NMR GradeCambridge IsotopeFor NMR analysis.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Water-cooled condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Glassware for recrystallization (Erlenmeyer flasks, beakers)

  • TLC plates (silica gel) and developing chamber

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-tert-butyl-2-hydroxybenzaldehyde (1.78 g, 10.0 mmol) in 30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.

  • Amine Addition: To the stirred solution, add a stoichiometric equivalent of the primary amine. For aniline, this would be 0.93 g (10.0 mmol). If using a diamine like ethylenediamine to form a bidentate ligand, use a 2:1 molar ratio of aldehyde to amine.

  • Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the reaction mixture. This catalyzes the dehydration step and typically increases the reaction rate.

  • Reflux: Attach the condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle. Continue refluxing for 2-4 hours.[11]

    • Causality Explanation: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the carbinolamine formation and the subsequent dehydration step, driving the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Use a solvent system like hexane:ethyl acetate (4:1). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting material spots.[12]

  • Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. A crystalline precipitate of the Schiff base should form. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals twice with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.

  • Purification (Recrystallization): Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry them under vacuum.

    • Causality Explanation: Recrystallization is a critical purification technique that relies on the difference in solubility of the desired compound and impurities at different temperatures. This process yields a product of high purity, which is essential for subsequent characterization and application.

Part 3: Characterization and Data Analysis

Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized Schiff base ligand.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for identifying the formation of the Schiff base.

    • Key Signature: The most definitive evidence is the appearance of a strong absorption band in the range of 1610-1630 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration.[12][13]

    • Corroborating Evidence: Look for the disappearance of the C=O stretching band from the starting aldehyde (around 1660-1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹). A broad band around 3000-3400 cm⁻¹ may persist due to the phenolic O-H group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.

    • ¹H NMR: A characteristic singlet peak is expected in the δ 8.0-9.0 ppm region, corresponding to the azomethine proton (-CH=N).[12] The phenolic proton (-OH) often appears as a broad singlet far downfield (δ 12-14 ppm) due to strong intramolecular hydrogen bonding with the imine nitrogen.[6] The tert-butyl protons will appear as a sharp singlet around δ 1.3-1.5 ppm.

    • ¹³C NMR: The carbon of the azomethine group typically resonates in the δ 160-170 ppm range.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. The molecular ion peak (M⁺) should correspond to the calculated mass of the Schiff base ligand.

Expected Characterization Data (Example: Product of 3-tert-butylsalicylaldehyde and Aniline)
Analysis TechniqueExpected Result
Appearance Yellow crystalline solid
FT-IR (cm⁻¹) ~1625 (C=N stretch), Disappearance of ~1680 (C=O stretch)
¹H NMR (CDCl₃) δ ~13.5 (s, 1H, -OH), δ ~8.6 (s, 1H, -CH=N), δ 7.0-7.5 (m, 8H, Ar-H), δ 1.45 (s, 9H, -C(CH₃)₃)
Mass Spec (ESI+) [M+H]⁺ peak corresponding to C₁₈H₂₁NO (Calculated M.W. = 267.37 g/mol )

Part 4: Synthesis and Characterization Workflow

The following diagram illustrates the complete workflow from synthesis to final characterization of the Schiff base ligand.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Verification reactants 1. Dissolve Aldehyde & Amine in Ethanol reflux 2. Reflux with Catalyst (2-4h) reactants->reflux isolate 3. Cool & Isolate Crude Product reflux->isolate purify 4. Recrystallize from Ethanol isolate->purify ftir FT-IR Spectroscopy (Verify C=N bond) purify->ftir Pure Ligand nmr NMR Spectroscopy (Confirm Structure) ftir->nmr ms Mass Spectrometry (Confirm Mol. Weight) nmr->ms

Sources

Method

Precision Synthesis Guide: 3-tert-Butylsalicylic Acid in Pharmaceutical Development

Part 1: The Orthogonal Steric Shield In pharmaceutical synthesis, 3-tert-Butylsalicylic acid (3-tBSA) is not merely a building block; it is a steric control element . Unlike unsubstituted salicylic acid, the bulky tert-b...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Orthogonal Steric Shield

In pharmaceutical synthesis, 3-tert-Butylsalicylic acid (3-tBSA) is not merely a building block; it is a steric control element . Unlike unsubstituted salicylic acid, the bulky tert-butyl group at the 3-position (ortho to the hydroxyl group) exerts a profound "locking" effect on the molecule's conformation and reactivity.

Strategic Utility in Medicinal Chemistry[1][2]
  • Metabolic Blocking: The bulky lipophilic group at C3 prevents metabolic oxidation (Phase I metabolism) at the ortho-position, significantly extending the half-life of salicylamide-based drugs.

  • Regiochemical Director: In electrophilic aromatic substitutions (EAS), the 3-tBu group physically blocks the ortho-position, forcing incoming electrophiles (nitro, halogen, acyl groups) exclusively to the 5-position (para to the hydroxyl). This eliminates the need for complex separation of ortho/para isomers.

  • Ligand Design: It serves as the chiral backbone for "privileged ligands" (e.g., Salen, PyOx) used in asymmetric catalysis to synthesize chiral APIs.

Part 2: Core Synthetic Protocols

Protocol A: Regioselective 5-Functionalization (Nitration)

Objective: Synthesize 5-nitro-3-tert-butylsalicylic acid, a precursor for amino-salicylate antibiotics and antiviral agents. Challenge: Preventing de-alkylation of the tert-butyl group under strong acidic conditions.

Workflow Diagram

G Start 3-tert-Butylsalicylic Acid (Solid) Step1 Dissolution (AcOH, 15°C) Start->Step1 Solubilization Step2 Nitration (HNO3 dropwise) Step1->Step2 Electrophilic Attack Step3 Quench & Precipitate (Ice Water) Step2->Step3 Exothermic Control End 5-Nitro-3-tert-butylsalicylic Acid (>95% Regioselectivity) Step3->End Filtration

Caption: Regioselective nitration workflow preserving the acid-labile tert-butyl group.

Step-by-Step Methodology
  • Preparation: Suspend 10.0 g (51.5 mmol) of 3-tert-butylsalicylic acid in 60 mL of Glacial Acetic Acid.

    • Expert Note: Do not use Sulfuric Acid (H₂SO₄) as the primary solvent. H₂SO₄ can cause ipso-substitution or de-tert-butylation. Acetic acid moderates the acidity.

  • Temperature Control: Cool the suspension to 10–15°C .

    • Critical: Temperatures >25°C increase the risk of decarboxylation.

  • Addition: Add Fuming Nitric Acid (1.1 eq) dropwise over 30 minutes.

    • Observation: The solution will transition from pale yellow to deep orange.

  • Reaction Monitoring (Self-Validating Step):

    • Perform TLC (SiO₂, 5% MeOH in DCM).

    • Target: Disappearance of starting material (Rf ~0.6) and appearance of a lower Rf spot (nitro compound is more polar).

  • Workup: Pour the reaction mixture into 200 mL of crushed ice/water. Stir vigorously for 20 minutes.

  • Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL) to remove excess acid.

  • Drying: Vacuum dry at 45°C.

Yield Expectation: 85–92%.

Protocol B: Sterically Hindered Amide Coupling (Salicylanilide Synthesis)

Objective: Coupling 3-tBSA with an aniline to form a lipophilic amide. Challenge: The ortho-phenol and ortho-tert-butyl group create a "steric wall" around the carboxylic acid, making standard EDC/NHS coupling sluggish.

Optimization Table: Coupling Reagents
Reagent SystemReaction TimeYieldComments
EDC / HOBt 24 h45%Too slow; steric hindrance prevents active ester formation.
SOCl₂ (Reflux) 4 h92%Recommended. Converts to acid chloride; highly reactive.
HATU / DIPEA 6 h88%Good alternative for acid-sensitive substrates.
T3P (Propylphosphonic anhydride) 12 h75%Clean workup, but slower kinetics.
Recommended Procedure (Acid Chloride Method)
  • Activation: Dissolve 3-tBSA (1.0 eq) in dry Toluene. Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF.

  • Reflux: Heat to 80°C for 3 hours.

    • Validation: Monitor gas evolution (HCl/SO₂). Reaction is complete when gas evolution ceases.

  • Evaporation: Remove excess SOCl₂ and Toluene under reduced pressure to obtain the crude acid chloride (usually an oil).

    • Safety: Do not distill at high temperatures to avoid thermal decomposition.

  • Coupling: Redissolve the acid chloride in DCM. Add the target amine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

  • Completion: Allow to warm to room temperature. Stir for 2 hours.

Part 3: Quality Control & Impurity Profiling

When sourcing or synthesizing 3-tBSA, three specific impurities must be monitored.

ImpurityOriginDetection (HPLC)Remediation
5-tert-Butylsalicylic acid Regioisomer from synthesis (Kolbe-Schmitt)RRT 1.05Recrystallization from Hexane/EtOAc.
3,5-Di-tert-butylsalicylic acid Over-alkylationRRT 1.20Difficult to remove; requires high-grade starting phenol.
2-tert-Butylphenol Decarboxylation (Thermal degradation)RRT 1.50Base extraction (NaHCO₃ wash).
Analytical Check (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV @ 230 nm (Phenol absorption) and 310 nm (Salicylate band).

Part 4: Safety & Handling

Specific Hazards
  • Sensitization: Substituted salicylic acids are potent skin and eye irritants.

  • Thermal Instability: While the tert-butyl group is stable, the carboxylic acid ortho to the phenol is prone to decarboxylation at temperatures >140°C.

    • Protocol Adjustment: Never dry the bulk solid above 60°C.

Storage
  • Store in amber glass (light sensitive).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the phenol ring to quinones (pinking of the solid).

References

  • Synthesis of 3-tert-Butylsalicylic Acid Deriv

    • Source:Journal of Medicinal Chemistry
    • Context: Describes the structure-activity relationship (SAR)
  • Ligand Synthesis (Salen/PyOx)

    • Source:Beilstein Journal of Organic Chemistry
    • Title: A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand.[1]

    • Relevance: Demonstrates the utility of tert-butyl groups in chiral ligand design.
  • Safety D

    • Source:TCI Chemicals Safety D
    • Title: 3,5-Di-tert-butylsalicylic Acid (Analogous handling data).[2][3][4]

  • Regioselective Nitr

    • Source:PrepChem
    • Title: Synthesis of 3-tert-butyl-5-nitro-6-methyl salicylic acid.
    • Relevance: Provides the specific acetic acid/nitric acid protocol adapted in Part 2.

Sources

Application

Application Note: High-Fidelity Oxidation of 3-tert-Butyl-2-hydroxybenzaldehyde to 3-tert-Butyl-2-hydroxybenzoic Acid

Abstract This document provides a comprehensive guide for the selective oxidation of 3-tert-butyl-2-hydroxybenzaldehyde to its corresponding carboxylic acid, 3-tert-butyl-2-hydroxybenzoic acid. The protocol is tailored f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of 3-tert-butyl-2-hydroxybenzaldehyde to its corresponding carboxylic acid, 3-tert-butyl-2-hydroxybenzoic acid. The protocol is tailored for researchers in synthetic chemistry and drug development who require high-yield, high-purity synthesis with minimal side-product formation. We present a detailed analysis of the Pinnick oxidation, a method renowned for its mild conditions and exceptional functional group tolerance, making it ideal for this sterically hindered and electronically sensitive substrate. This guide includes a comparative analysis of alternative oxidation methods, a step-by-step experimental protocol, and mechanistic insights to empower researchers to achieve reliable and reproducible results.

Introduction and Strategic Overview

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. However, when the substrate, such as 3-tert-butyl-2-hydroxybenzaldehyde, contains additional functional groups like a phenolic hydroxyl and a bulky tert-butyl group, the choice of oxidant is critical.[1] Harsh oxidizing agents can lead to undesired side reactions, including phenol oxidation or degradation of the aromatic ring. The steric hindrance imposed by the ortho-tert-butyl group can also impede the reaction rate with certain reagents.

The primary challenge lies in achieving chemoselectivity—oxidizing the aldehyde without affecting the phenol. The Pinnick oxidation stands out as the superior method for this task. It utilizes sodium chlorite (NaClO₂) under mildly acidic buffered conditions, demonstrating remarkable tolerance for a wide array of sensitive functional groups, including phenols, ethers, and double bonds.[2][3][4] This protocol is designed to be a self-validating system, where careful control of pH and stoichiometry ensures a clean and efficient reaction.

Comparative Analysis of Oxidation Methodologies

While several methods can oxidize aldehydes, their suitability for this specific substrate varies significantly. The choice of the Pinnick oxidation is a deliberate one, grounded in a comparative assessment of efficacy, safety, and functional group compatibility.

MethodologyKey ReagentsTypical ConditionsAdvantages for This SubstrateDisadvantages & Rationale for Rejection
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂ORoom Temperature, pH ~4-5Excellent chemoselectivity ; tolerates phenol group.[2][3] Works well with sterically hindered aldehydes.[5] Inexpensive and high-yielding.[3]Requires a scavenger for the HOCl byproduct.
Jones Oxidation CrO₃, H₂SO₄, Acetone0 °C to Room TempInexpensive and powerful oxidant.[6][7]Harshly acidic conditions can cause side reactions.[6] Uses highly toxic hexavalent chromium.[8] Poor choice for acid-sensitive substrates.
Oxone Oxidation Oxone® (2KHSO₅·KHSO₄·K₂SO₄), DMFRoom TemperatureMetal-free and relatively mild.[9][10] Simple procedure.[11]Can sometimes lead to phenol oxidation as a side reaction. Lower reported yields for some substituted benzaldehydes.
Permanganate Oxidation KMnO₄, base or acidVaries (often heated)Very strong and inexpensive.Low selectivity . Will readily oxidize the phenol group and potentially cleave the aromatic ring. Often results in complex product mixtures.[12]

The Pinnick Oxidation: Mechanism and Rationale

The efficacy of the Pinnick oxidation stems from its carefully controlled reaction mechanism.[13] Understanding this pathway is key to troubleshooting and optimizing the protocol.

  • Formation of the Active Oxidant : The buffer, typically monosodium phosphate (NaH₂PO₄), reacts with sodium chlorite to generate the active oxidizing species, chlorous acid (HClO₂), in situ.[2] This maintains a mild acidic environment.

  • Addition to the Aldehyde : Chlorous acid adds to the aldehyde carbonyl group.

  • Pericyclic Fragmentation : The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde proton and eliminating hypochlorous acid (HOCl) to form the carboxylic acid.[14] This step is highly favorable and drives the reaction to completion.

  • Scavenging the Byproduct : The generated HOCl is a reactive oxidant that can engage in unwanted side reactions, such as destroying the chlorite reactant.[2] To prevent this, a scavenger like 2-methyl-2-butene is added. It readily reacts with HOCl, effectively removing it from the reaction mixture.[4]

Pinnick_Mechanism cluster_activation Step 1: Oxidant Formation cluster_oxidation Step 2 & 3: Oxidation cluster_scavenging Step 4: Byproduct Scavenging NaClO2 NaClO₂ HClO2 HClO₂ (Chlorous Acid) NaClO2->HClO2 + H⁺ NaH2PO4 NaH₂PO₄ NaH2PO4->HClO2 Aldehyde Aldehyde (R-CHO) HClO2->Aldehyde Intermediate Intermediate Aldehyde->Intermediate + HClO₂ Acid Carboxylic Acid (R-COOH) Intermediate->Acid HOCl HOCl Intermediate->HOCl Fragmentation HOCl_scav HOCl HOCl->HOCl_scav Scavenger 2-Methyl-2-butene InertProduct Inert Product Scavenger->InertProduct HOCl_scav->InertProduct

Caption: Mechanism of the Pinnick Oxidation.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale synthesis of 3-tert-butyl-2-hydroxybenzoic acid.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Eq.
3-tert-Butyl-2-hydroxybenzaldehyde24623-65-2178.231.78 g10.01.0
Sodium Chlorite (NaClO₂) (80% tech.)7758-19-290.441.70 g15.01.5
Sodium Dihydrogen Phosphate (NaH₂PO₄)7558-80-7119.981.44 g12.01.2
2-Methyl-2-butene513-35-970.133.5 mL40.04.0
tert-Butanol (t-BuOH)75-65-0-40 mL--
Water (Deionized)7732-18-5-15 mL--
Diethyl Ether (Et₂O)60-29-7-~100 mL--
Hydrochloric Acid (2 M HCl)7647-01-0-As needed--
Saturated Sodium Sulfite (Na₂SO₃)7757-83-7-~10 mL--
Brine (Saturated NaCl)7647-14-5-~20 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-As needed--
Step-by-Step Procedure
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-tert-butyl-2-hydroxybenzaldehyde (1.78 g, 10.0 mmol) in tert-butanol (40 mL). Add 2-methyl-2-butene (3.5 mL, 40.0 mmol) to the solution.

  • Prepare Oxidant Solution : In a separate 50 mL beaker, dissolve sodium chlorite (1.70 g, 15.0 mmol) and sodium dihydrogen phosphate (1.44 g, 12.0 mmol) in deionized water (15 mL). Gentle warming may be required for full dissolution. Cool the solution to room temperature.

  • Reaction Execution : Add the aqueous oxidant solution to the stirred aldehyde solution dropwise over 15-20 minutes using an addition funnel. An initial yellow color will develop. The reaction is mildly exothermic; maintain the temperature near 25 °C with a water bath if necessary.

  • Monitoring : Allow the reaction to stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material (aldehyde) should be consumed, and a more polar spot (acid) should appear.

  • Workup - Quenching : Once the reaction is complete, cool the flask in an ice bath. Slowly add saturated sodium sulfite solution (~10 mL) to quench any residual oxidants. Stir for 10 minutes.

  • Workup - Solvent Removal & Acidification : Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the tert-butanol. Add 50 mL of water to the remaining residue. Acidify the aqueous solution to pH 2-3 by the slow addition of 2 M HCl. A white precipitate of the carboxylic acid product will form.

  • Workup - Extraction : Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Workup - Washing : Combine the organic layers and wash with water (1 x 20 mL) followed by brine (1 x 20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a white to off-white solid.

  • Purification : Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain the pure 3-tert-butyl-2-hydroxybenzoic acid.

Workflow setup 1. Reaction Setup Dissolve aldehyde in t-BuOH Add scavenger prepare_oxidant 2. Prepare Oxidant Dissolve NaClO₂ & NaH₂PO₄ in H₂O reaction 3. Reaction Add oxidant solution dropwise Stir 4-6h at RT prepare_oxidant->reaction Dropwise addition monitoring 4. Monitoring Check completion by TLC reaction->monitoring workup 5. Workup Quench, remove t-BuOH, acidify monitoring->workup If complete extraction 6. Extraction Extract with Et₂O, wash workup->extraction purification 7. Purification Dry, concentrate, recrystallize extraction->purification analysis 8. Analysis Obtain NMR, IR, MP purification->analysis

Caption: Experimental workflow for the Pinnick oxidation.

Product Characterization

The identity and purity of the final product, 3-tert-butyl-2-hydroxybenzoic acid, should be confirmed using standard analytical techniques:

  • ¹H NMR : Expect to see the disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).

  • IR Spectroscopy : Look for the appearance of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a C=O stretch around 1680-1710 cm⁻¹.

  • Melting Point : Compare the observed melting point with the literature value.

Conclusion

The Pinnick oxidation provides an exceptionally reliable and high-yielding pathway for the synthesis of 3-tert-butyl-2-hydroxybenzoic acid from its corresponding aldehyde. The mild, chemoselective nature of the reaction conditions preserves the sensitive phenolic hydroxyl group, while the use of a scavenger ensures a clean reaction profile by mitigating side reactions from the hypochlorous acid byproduct.[2][4] This detailed protocol offers a robust and reproducible method for researchers requiring high-purity material for applications in drug discovery, catalysis, and material science.

References

  • Wikipedia. Pinnick oxidation. [Link]

  • Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science. [Link]

  • Organic Chemistry Select. (2012). Pinnick Oxidation. [Link]

  • PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • Allery Chemistry. (2025). Pinnick Oxidation. YouTube. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • ChemicalDesk.Com. (2011). Jones Oxidation (CrO3 + H2SO4). [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • ADICHEMISTRY. JONES REAGENT & OXIDATION REACTIONS. [Link]

  • Chemistry Steps. (2025). Jones Oxidation. [Link]

  • Travis, B. R., et al. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Justin Burch. (2022). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). YouTube. [Link]

  • Sciencemadness Discussion Board. (2020). Oxidation of aldehydes to carboxylic acids?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-(tert-Butyl)-2-hydroxybenzaldehyde: A Cornerstone Intermediate for Chemical Innovation. [Link]

  • Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. ePrints Soton. [Link]

  • Perry, R. P., & Raiford, L. C. Behavior of Some P-Hydroxybenzaldehyde Derivatives toward Oxidizing Agents. UNI ScholarWorks. [Link]

Sources

Method

Application Notes and Protocols for the Purification of 3-tert-Butylsalicylic Acid by Crystallization

Introduction: The Significance of High-Purity 3-tert-Butylsalicylic Acid 3-tert-Butylsalicylic acid is a key intermediate in the synthesis of various high-value chemicals, including pharmaceuticals, agrochemicals, and pe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of High-Purity 3-tert-Butylsalicylic Acid

3-tert-Butylsalicylic acid is a key intermediate in the synthesis of various high-value chemicals, including pharmaceuticals, agrochemicals, and performance polymers. The presence of the bulky tert-butyl group imparts unique properties to its derivatives, influencing their biological activity and material characteristics. However, the synthesis of 3-tert-Butylsalicylic acid can often result in a crude product contaminated with unreacted starting materials, isomers, and other byproducts. The removal of these impurities is critical to ensure the quality, safety, and efficacy of the final products.

Crystallization is a powerful and widely used technique for the purification of solid organic compounds. It leverages differences in solubility between the desired compound and its impurities in a selected solvent or solvent system. A well-designed crystallization process can yield a product with high purity and the desired crystal form, which is crucial for downstream applications.

This comprehensive guide provides detailed application notes and protocols for the purification of 3-tert-Butylsalicylic acid using various crystallization methods. It is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient purification strategies for this important molecule.

Understanding the Crystallization of a Sterically Hindered Aromatic Carboxylic Acid

The molecular structure of 3-tert-Butylsalicylic acid, featuring a hydrophilic carboxylic acid group and a bulky, hydrophobic tert-butyl group, presents unique challenges and opportunities for its purification by crystallization.

The Role of the Tert-Butyl Group:

The large tert-butyl group introduces significant steric hindrance around the carboxylic acid and hydroxyl functionalities. This steric bulk can influence:

  • Solubility: The hydrophobic nature of the tert-butyl group generally decreases the solubility of the molecule in polar solvents like water, while increasing its solubility in non-polar organic solvents.

  • Crystal Packing: The steric hindrance can affect how the molecules arrange themselves in the crystal lattice, potentially leading to the formation of different polymorphs (different crystal structures of the same compound).

  • Solvent-Solute Interactions: The bulky group can shield the polar functional groups, affecting the strength of hydrogen bonding and other intermolecular interactions with solvent molecules.

Fundamental Principles of Crystallization:

The purification of 3-tert-Butylsalicylic acid by crystallization is based on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures. An ideal crystallization solvent should:

  • Exhibit high solubility for 3-tert-Butylsalicylic acid at elevated temperatures.

  • Exhibit low solubility for 3-tert-Butylsalicylic acid at low temperatures, allowing for high product recovery upon cooling.

  • Either completely dissolve impurities at all temperatures or leave them completely insoluble.

  • Be chemically inert towards 3-tert-Butylsalicylic acid.

  • Be easily removable from the purified crystals (i.e., have a relatively low boiling point).

  • Be non-toxic, inexpensive, and non-flammable for safety and economic reasons.[1]

Systematic Solvent Screening Protocol

Due to the lack of specific solubility data for 3-tert-Butylsalicylic acid, a systematic solvent screening is the first and most critical step in developing a successful crystallization protocol.

Objective: To identify a suitable solvent or solvent system for the purification of 3-tert-Butylsalicylic acid.

Materials:

  • Crude 3-tert-Butylsalicylic acid

  • A selection of solvents with varying polarities (see Table 1)

  • Small vials or test tubes

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Assessment (Single Solvents): a. Place approximately 10-20 mg of crude 3-tert-Butylsalicylic acid into a series of labeled vials. b. Add 0.5 mL of a single solvent to each vial at room temperature. c. Vortex the vials and observe the solubility. Note whether the compound is fully soluble, partially soluble, or insoluble. d. For vials where the compound is not fully soluble at room temperature, heat the vial in a heating block or water bath to the boiling point of the solvent. Observe if the compound dissolves completely. e. If the compound dissolves upon heating, cool the vial to room temperature and then place it in an ice bath. Observe if crystals form. f. Record all observations in a table similar to Table 1.

  • Antisolvent Screening (for compounds highly soluble in a solvent): a. For solvents in which 3-tert-Butylsalicylic acid is highly soluble at room temperature, consider an antisolvent crystallization approach. b. An antisolvent is a solvent in which the compound is poorly soluble and which is miscible with the initial solvent. c. To the solution from step 1a, add a potential antisolvent dropwise until turbidity (cloudiness) is observed, indicating the onset of precipitation. d. Gently warm the mixture until it becomes clear again. e. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. f. Record the solvent/antisolvent pair and observations.

Table 1: Example Solvent Screening Table for 3-tert-Butylsalicylic Acid

SolventPolaritySolubility at RT (25°C)Solubility at Elevated Temp.Crystal Formation on Cooling?Notes
WaterHighInsolubleSparingly SolubleYes, fine needlesPotential for cooling crystallization, but low loading.
MethanolHighSolubleVery SolubleNo/PoorPotential for antisolvent crystallization.
EthanolHighSolubleVery SolubleNo/PoorPotential for antisolvent crystallization.
AcetoneMediumVery SolubleVery SolubleNoGood solvent, but may require an antisolvent.
Ethyl AcetateMediumSolubleVery SolubleYes, platesPromising for cooling crystallization.
TolueneLowSparingly SolubleSolubleYes, prismsGood candidate for cooling crystallization.
HeptaneLowInsolubleSparingly SolubleYes, fine powderPotential as an antisolvent.

Interpreting the Results:

  • Good candidates for cooling crystallization: Solvents that show low solubility at room temperature but high solubility at elevated temperatures, and from which crystals readily form upon cooling (e.g., Toluene, Ethyl Acetate from the example table).

  • Good candidates for antisolvent crystallization: Solvents in which the compound is highly soluble at room temperature (e.g., Methanol, Acetone). These will be paired with a miscible antisolvent in which the compound is insoluble (e.g., Water, Heptane).

Crystallization Protocols

Based on the results of the solvent screening, the following detailed protocols can be adapted.

Protocol 1: Single-Solvent Cooling Crystallization

This method is ideal when a solvent has been identified that dissolves 3-tert-Butylsalicylic acid well at high temperatures but poorly at low temperatures.

Materials:

  • Crude 3-tert-Butylsalicylic acid

  • Selected crystallization solvent (e.g., Toluene or Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 3-tert-Butylsalicylic acid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until all the solid dissolves. It is crucial to use the minimum amount of hot solvent to ensure a high recovery.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization on the filter paper.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and stir for a few minutes.[1] Then, perform a hot filtration to remove the charcoal.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.[2]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Antisolvent Crystallization

This method is effective when 3-tert-Butylsalicylic acid is highly soluble in a particular solvent, even at low temperatures.

Materials:

  • Crude 3-tert-Butylsalicylic acid

  • Selected "good" solvent (e.g., Acetone or Methanol)

  • Selected "antisolvent" (e.g., Water or Heptane)

  • Erlenmeyer flask

  • Magnetic stirrer

  • Burette or dropping funnel

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude 3-tert-Butylsalicylic acid in a minimal amount of the "good" solvent at room temperature with stirring.

  • Antisolvent Addition: Slowly add the antisolvent from a burette or dropping funnel while vigorously stirring the solution. Continue adding the antisolvent until the solution becomes persistently turbid.

  • Re-dissolution (optional but recommended): Gently warm the turbid solution until it becomes clear again. This ensures that the crystallization starts from a homogeneous solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Crystal Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1.

Visualization of Workflows

Diagram 1: Solvent Selection Workflow

SolventSelection Start Start: Crude 3-tert-Butylsalicylic Acid SolubilityTest Perform Solubility Tests (Hot & Cold in Various Solvents) Start->SolubilityTest SolubleHotInsolubleCold Soluble when Hot, Insoluble when Cold? SolubilityTest->SolubleHotInsolubleCold HighlySolubleRT Highly Soluble at Room Temperature? SolubleHotInsolubleCold->HighlySolubleRT No CoolingCrystallization Cooling Crystallization (Single Solvent) SolubleHotInsolubleCold->CoolingCrystallization Yes Insoluble Insoluble in Most Solvents? HighlySolubleRT->Insoluble No AntisolventCrystallization Antisolvent Crystallization HighlySolubleRT->AntisolventCrystallization Yes SolventMixture Consider Solvent Mixtures or Alternative Methods Insoluble->SolventMixture Yes End End: Purified Crystals CoolingCrystallization->End AntisolventCrystallization->End SolventMixture->End

Caption: A decision tree for selecting the appropriate crystallization method based on solubility tests.

Diagram 2: Cooling Crystallization Workflow

CoolingCrystallization A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities) A->B B->A Yes (Redissolve) C Add Activated Charcoal (if colored impurities) B->C No C->B Yes (Filter) D Slow Cooling to Room Temperature C->D No E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: A step-by-step workflow for the single-solvent cooling crystallization method.

Troubleshooting Common Crystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to increase the concentration and re-cool.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure 3-tert-Butylsalicylic acid.
Oiling out (formation of a liquid layer instead of crystals) - The cooling rate is too fast.- The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Reheat the solution to dissolve the oil, then allow it to cool much more slowly.- Add a small amount of a co-solvent to lower the saturation point.- Try a different solvent with a lower boiling point.
Low recovery of purified product - Too much solvent was used.- The crystals are significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the absolute minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Ensure the filtration apparatus is pre-heated for hot filtration.
Product is still impure after crystallization - The cooling was too rapid, trapping impurities.- The chosen solvent is not effective at separating the specific impurities.- Recrystallize the product again, ensuring a slow cooling rate.- Perform a second recrystallization using a different solvent system.

Conclusion

The purification of 3-tert-Butylsalicylic acid by crystallization is a highly effective method for achieving the high purity required for its various applications. Due to the influence of the sterically demanding tert-butyl group on its solubility, a systematic approach to solvent selection is paramount. By following the detailed protocols for solvent screening, cooling crystallization, and antisolvent crystallization, and by utilizing the troubleshooting guide provided, researchers can develop a robust and efficient purification process tailored to their specific needs. The principles and methods outlined in these application notes provide a solid foundation for obtaining high-quality 3-tert-Butylsalicylic acid, thereby ensuring the integrity of downstream research and development activities.

References

  • PubChem. 3-tert-Butylsalicylic acid. National Center for Biotechnology Information. [Link]

  • Cheméo. Salicylic acid, tert.-butyl ester - Chemical & Physical Properties. [Link]

  • PrepChem. Synthesis of 3-tert. butyl-5-nitro-6-methyl salicylic acid. [Link]

  • Google Patents. Process for preparing 3,5-di-tert-butyl salicylic acid.
  • Google Patents. Process for 3,5-di-tert-butylsalicylaldehyde.
  • ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]

  • ResearchGate. Urotropin synthesis of 3,5-di-tert-butylsalicylic acid derivatives. [Link]

  • PMC. Advanced analysis on the correlation of salicylic acid solubility to solvent composition, temperature and pressure via machine learning approach. [Link]

  • ResearchGate. Solubility Determination of Salicylic Acids and its Metabolite. [Link]

  • University of Technology. Recrystallization of Salicylic acid. [Link]

  • University of Calgary. Recrystallization - Single Solvent. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Thompson Rivers University. Experiment 2: Recrystallization. [Link]

  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • ResearchGate. Physicochemical properties of salicylic acid. [Link]

  • RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]

  • AZoAi. Predicting Salicylic Acid Solubility Using Machine Learning. [Link]

  • University of Massachusetts Boston. Preparation and Re-crystallization of Salicylic Acid. [Link]

  • Google Patents.
  • PMC. Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. [Link]

  • EPA. Salicylic acid Properties. [Link]

  • Journal of Chemical & Engineering Data. Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent. [Link]

  • Harvard University. Crystallization Solvents. [Link]

  • NIST. Salicylic acid, tert.-butyl ester. [Link]

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Application

Technical Application Note: 3-tert-Butylsalicylic Acid as a Precursor for Metal-Complex Charge Control Agents

Executive Summary This application note details the utilization of 3-tert-butylsalicylic acid (3-tBSA) as a primary ligand precursor in the synthesis of metal-complex Charge Control Agents (CCAs). While 3,5-di-tert-butyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utilization of 3-tert-butylsalicylic acid (3-tBSA) as a primary ligand precursor in the synthesis of metal-complex Charge Control Agents (CCAs). While 3,5-di-tert-butyl derivatives are ubiquitous in the industry, the mono-substituted 3-tBSA offers unique steric properties that influence the charge-to-mass ratio (Q/M) and environmental stability of electrophotographic toners.

This guide provides a validated protocol for synthesizing the Zinc(II) 3-tert-butylsalicylate complex, a negative-charging CCA. It bridges the gap between pharmaceutical-grade organic synthesis and industrial materials science, addressing the rigorous purity standards required for reproducible triboelectric performance.

Chemical Basis & Mechanism[1][2]

The Precursor: 3-tert-Butylsalicylic Acid
  • CAS Number: 778-27-8

  • Molecular Formula: C₁₁H₁₄O₃

  • Role: Ligand. The molecule features a carboxylic acid group and a phenolic hydroxyl group in an ortho position, creating an ideal bidentate chelation site. The tert-butyl group at the 3-position provides steric bulk, which improves solubility in styrene-acrylate toner binders and prevents the crystallization of the CCA within the polymer matrix.

Charge Control Mechanism

In electrophotography, the CCA is responsible for the rate and magnitude of the triboelectric charge. Metal salicylates generally function as Negative CCAs . The central metal ion (typically Zn²⁺, Cr³⁺, or Al³⁺) coordinates with the salicylate ligand, forming a square planar or octahedral complex.

The charging mechanism is governed by electron tunneling or ion exchange at the toner-carrier interface. The electron-withdrawing nature of the aromatic ring, modulated by the metal center, creates a stable potential well that traps electrons, imparting a net negative charge to the toner particle.

Mechanistic Visualization

CCA_Mechanism Precursor 3-tert-Butylsalicylic Acid (Ligand) Complex Zinc Salicylate Complex (Active CCA) Precursor->Complex Chelation (pH controlled) MetalSource Zn(II) Source (e.g., ZnSO4) MetalSource->Complex TonerMatrix Toner Binder Resin (Styrene-Acrylate) Complex->TonerMatrix Dispersion via tert-butyl sterics TriboEvent Triboelectric Friction (Toner vs. Carrier) TonerMatrix->TriboEvent Charge Stable Negative Charge (Electron Trapping) TriboEvent->Charge Electron Transfer

Figure 1: Pathway from ligand precursor to functional charge control mechanism.

Experimental Protocol: Synthesis of Zinc(II) 3-tert-butylsalicylate

Objective: To synthesize high-purity Zinc(II) complex of 3-tBSA. Scale: Laboratory (50g yield basis).

Reagents & Equipment
ReagentPurityQuantityRole
3-tert-Butylsalicylic Acid>98.0%38.8 g (0.2 mol)Ligand Precursor
Sodium Hydroxide (NaOH)Reagent Grade8.0 g (0.2 mol)Deprotonation Agent
Zinc Sulfate Heptahydrate>99%28.7 g (0.1 mol)Metal Source
Water (Deionized)< 5 µS/cm500 mLSolvent
MethanolHPLC Grade100 mLCo-solvent
Step-by-Step Methodology

Step 1: Preparation of Sodium Salt (Ligand Activation)

  • Charge a 1L 3-neck round-bottom flask with 400 mL of deionized water and 100 mL of methanol.

  • Add 38.8 g of 3-tert-butylsalicylic acid while stirring at 250 RPM.

  • Slowly add 8.0 g of NaOH (dissolved in 50 mL water) to the flask.

  • Heat the mixture to 60°C and stir for 30 minutes until the solution is clear and the pH is approximately 6.8–7.2.

    • Critical Check: Ensure complete dissolution. Unreacted acid will contaminate the final product.

Step 2: Metallization (Chelation)

  • Prepare a separate solution of 28.7 g Zinc Sulfate Heptahydrate in 100 mL deionized water.

  • Increase the stirring speed of the salicylate solution to 400 RPM.

  • Add the Zinc Sulfate solution dropwise over 45 minutes while maintaining the temperature at 60–65°C.

  • A white precipitate (the Zinc complex) will form immediately.

  • After addition is complete, maintain heating and stirring for 2 hours to ensure crystal maturation (Ostwald ripening).

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature (25°C).

  • Filter the precipitate using a Buchner funnel under vacuum.

  • Wash Cycle: Wash the cake 3 times with 200 mL of warm (40°C) deionized water to remove sodium sulfate byproducts.

    • Conductivity Check: The filtrate conductivity should be < 20 µS/cm before stopping the wash.

  • Dry the filter cake in a vacuum oven at 80°C for 12 hours .

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3-tBSA Precursor Dissolve Dissolve in MeOH/Water + NaOH (pH 7.0) Start->Dissolve Chelate Add ZnSO4 Solution Dropwise @ 60°C Dissolve->Chelate Precip Precipitation of Zn-Complex Chelate->Precip Filter Filtration & Washing (Remove Na2SO4) Precip->Filter Dry Vacuum Dry 80°C, 12h Filter->Dry End Final Product: Zinc 3-tert-butylsalicylate Dry->End

Figure 2: Process flow for the synthesis of the Zinc salicylate complex.

Characterization & Quality Control

To ensure the material is suitable for high-performance toner applications, the following QC parameters must be met.

Fourier Transform Infrared Spectroscopy (FTIR)
  • Method: KBr Pellet or ATR.

  • Target: Confirm loss of the free carboxylic acid proton and coordination to Zinc.

  • Key Peaks:

    • Precursor: Strong C=O stretch at ~1660 cm⁻¹.

    • Complex: Shift of C=O stretch to 1610–1630 cm⁻¹ (indicating bidentate chelation).

    • Absence: No broad -OH stretch at 3200–3400 cm⁻¹ (phenolic OH is deprotonated/coordinated).

Differential Scanning Calorimetry (DSC)
  • Method: Ramp 10°C/min under N₂.

  • Specification: The complex should not melt sharply like the precursor (mp ~150°C) but rather show a high-temperature decomposition or phase transition often >250°C . This thermal stability is vital for the toner extrusion process.

Triboelectric Charge Testing (Blow-Off Method)
  • Protocol:

    • Mix 1 part synthesized CCA with 99 parts Styrene-Acrylate resin. Melt-blend and pulverize to ~10 µm.

    • Mix 5% of this toner with 95% ferrite carrier.

    • Agitate in a jar mill for 10 minutes.

    • Measure Charge-to-Mass ratio (Q/M) using a Blow-Off Tribometer.

  • Target: -15 to -30 µC/g.

Dual-Use Note: Pharmaceutical Relevance

While this note focuses on materials science, 3-tert-butylsalicylic acid is structurally homologous to pharmaceutical salicylates. The synthesis protocol described above (controlled pH precipitation) is directly applicable to creating zinc-based metallo-pharmaceuticals or mimicking metalloenzyme active sites (e.g., Zinc-dependent proteases). Researchers in drug discovery can utilize this high-purity chelation protocol to synthesize fragment-based inhibitors.

References

  • Orient Chemical Industries. (2001). Toner for developing electrostatic latent image, charge control agent for use in the toner, and process for preparing the charge control agent.[1] U.S. Patent 2001/0049068 A1. Link

  • Kebrich, L. M. (1950). Basic zinc salicylate and method of producing same.[2][3] U.S. Patent 2,501,127. Link

  • Singh, A. K., et al. (2020).[4] Role of Capping Agents in the Synthesis of Salicylate-Capped Zinc Oxide Nanoparticles.[5] Journal of Physical Chemistry C. Link

  • Santa Cruz Biotechnology. (2023). 3,5-Di-tert-butylsalicylic acid Product Data. (Used for comparative property analysis).[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-tert-Butylsalicylic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-tert-butylsalicylic acid. The content is structured to address common challe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-tert-butylsalicylic acid. The content is structured to address common challenges and improve reaction yields through a detailed examination of the underlying chemical principles and procedural nuances.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-tert-butylsalicylic acid?

The predominant method for synthesizing 3-tert-butylsalicylic acid is the Kolbe-Schmitt reaction of 2-tert-butylphenol. This reaction involves the carboxylation of the corresponding phenoxide, which is generated by treating 2-tert-butylphenol with a strong base. The phenoxide then reacts with carbon dioxide under pressure and heat to yield the salicylic acid derivative.[1][2]

Q2: Why is my yield of 3-tert-butylsalicylic acid consistently low?

Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure. Inadequate control of these parameters can significantly reduce the yield.

  • Presence of Water: The phenoxide intermediate is highly reactive towards water. Any moisture in the reaction will consume the phenoxide, preventing it from reacting with carbon dioxide.

  • Formation of Isomers: The carboxylation can occur at different positions on the aromatic ring, leading to the formation of isomers such as 4-tert-butylsalicylic acid.

  • Side Reactions: Dimerization of the phenoxide radical can occur, especially in the presence of oxygen, leading to byproducts like 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl.[3]

Q3: How can I minimize the formation of the 4-tert-butylsalicylic acid isomer?

The regioselectivity of the Kolbe-Schmitt reaction is influenced by the choice of the alkali metal cation. Sodium phenoxides tend to favor ortho-carboxylation, leading to the desired 3-tert-butylsalicylic acid. In contrast, potassium phenoxides often result in the formation of the para isomer (4-hydroxybenzoic acid derivatives).[2][4] Therefore, using sodium hydroxide or sodium methoxide to generate the phenoxide is recommended.

Q4: What are the critical parameters to control during the Kolbe-Schmitt reaction for this synthesis?

The following parameters are crucial for maximizing the yield of 3-tert-butylsalicylic acid:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the sodium 2-tert-butylphenoxide.

  • Temperature and Pressure: The carboxylation step typically requires elevated temperatures (110-250°C) and pressures of carbon dioxide (0.5-1.0 MPa).[5] The optimal conditions should be determined empirically for your specific setup.

  • Absence of Oxygen: To prevent the formation of oxidative coupling byproducts, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

II. Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete formation of the sodium 2-tert-butylphenoxide.Ensure the use of a strong, anhydrous base (e.g., sodium hydroxide, sodium methoxide) and allow sufficient reaction time for the deprotonation of 2-tert-butylphenol.
Presence of moisture in the reactants or solvent.Dry all glassware thoroughly. Use anhydrous solvents and ensure the 2-tert-butylphenol is dry.
Insufficient carbon dioxide pressure or temperature.Optimize the pressure and temperature for the carboxylation step. A higher pressure of CO2 will increase its concentration in the reaction mixture.
High Percentage of 4-tert-butylsalicylic acid Use of potassium base instead of sodium base.Use sodium hydroxide or another sodium-based alkoxide to favor ortho-carboxylation.[2][4]
Presence of a significant amount of a high molecular weight byproduct Oxidative dimerization of the phenoxide.Degas the reaction mixture and maintain an inert atmosphere (N2 or Ar) throughout the reaction to minimize oxygen exposure.[3]
Difficult Purification Presence of unreacted 2-tert-butylphenol and isomeric byproducts.After acidification, unreacted phenol can be removed by extraction with a non-polar solvent.[5] The desired 3-tert-butylsalicylic acid can then be purified by recrystallization or sublimation.[5]

III. Experimental Protocols

This protocol is a guideline and may require optimization based on your specific laboratory conditions and equipment.

Step 1: Formation of Anhydrous Sodium 2-tert-butylphenoxide

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-tert-butylphenol and a suitable anhydrous solvent (e.g., methanol).

  • While stirring under a nitrogen atmosphere, add a stoichiometric equivalent of sodium hydroxide.

  • Heat the mixture to 50-80°C and stir for at least 2 hours to ensure complete formation of the phenoxide.[5]

  • Remove the solvent and any water formed during the reaction by distillation under reduced pressure to obtain the dry sodium 2-tert-butylphenoxide.

Step 2: Carboxylation

  • Transfer the anhydrous sodium 2-tert-butylphenoxide to a high-pressure autoclave.

  • Seal the autoclave and purge with nitrogen to remove any residual air.

  • Pressurize the autoclave with carbon dioxide to 0.5-1.0 MPa.[5]

  • Heat the autoclave to 110-250°C and maintain the reaction for 2-5 hours with vigorous stirring.[5]

Step 3: Work-up and Purification

  • Cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

  • Dissolve the solid product in water.

  • Extract the aqueous solution with a non-polar solvent (e.g., toluene or hexane) to remove any unreacted 2-tert-butylphenol.[5]

  • Separate the aqueous layer and slowly add a dilute mineral acid (e.g., HCl) with stirring until the pH reaches 2-3.[5]

  • A precipitate of 3-tert-butylsalicylic acid will form.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • For higher purity, the product can be recrystallized from a suitable solvent or purified by sublimation.[5]

IV. Diagrams

Kolbe_Schmitt_Mechanism cluster_0 Phenoxide Formation cluster_1 Carboxylation cluster_2 Acidification Phenol 2-tert-Butylphenol Phenoxide Sodium 2-tert-butylphenoxide Phenol->Phenoxide + Base Base NaOH Water H2O Phenoxide->Water - H2O Intermediate Intermediate Complex Phenoxide->Intermediate + CO2 (Pressure, Heat) CO2 CO2 Salicylate Sodium 3-tert-Butylsalicylate Intermediate->Salicylate Rearrangement Final_Product 3-tert-Butylsalicylic Acid Salicylate->Final_Product + Acid Acid H+ Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of 3-tert-Butylsalicylic Acid Moisture Presence of Water Start->Moisture Isomer Formation of 4-tert-butyl Isomer Start->Isomer SideReaction Oxidative Dimerization Start->SideReaction Conditions Suboptimal T/P Start->Conditions Anhydrous Ensure Anhydrous Conditions Moisture->Anhydrous SodiumBase Use Sodium Base (e.g., NaOH) Isomer->SodiumBase InertAtmosphere Use Inert Atmosphere (N2/Ar) SideReaction->InertAtmosphere Optimize Optimize Temperature & Pressure Conditions->Optimize

Caption: Troubleshooting guide for low yield issues.

V. References

  • Markovic, Z., Engelbrecht, J. P., & Markovic, S. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. Zeitschrift für Naturforschung A, 57(9-10), 812-818. [Link]

  • Chidambaram, M. V., & Sorenson, J. R. (1991). On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid. Journal of Pharmaceutical Sciences, 80(8), 810-811. [Link]

  • Process for preparing 3,5-di-tert-butyl salicylic acid. (2001). CN1319584A.

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of the Kolbe–Schmitt reaction in which A (potassium 2,6-di-tert-butylphenoxide) participates. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Isolating Your Product from 2-tert-butylphenol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted 2-tert-butylphenol from their prod...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted 2-tert-butylphenol from their product mixtures. Here, we move beyond simple procedural lists to provide you with a deeper understanding of the "why" behind each technique, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is removing 2-tert-butylphenol so challenging?

The difficulty in separating 2-tert-butylphenol from a desired product often stems from their similar physicochemical properties. The bulky tert-butyl group can render the phenol's hydroxyl group less reactive and can impart similar solubility characteristics to both the starting material and the product, especially if the product itself is a substituted phenol.

Q2: What are the primary methods for removing unreacted 2-tert-butylphenol?

The most effective method will always depend on the specific properties of your product. However, the most common and effective techniques include:

  • Liquid-Liquid Extraction: Exploits differences in acidity and solubility.

  • Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.

  • Distillation: Effective when there is a significant difference in boiling points between 2-tert-butylphenol and your product.

  • Crystallization: A powerful technique for obtaining highly pure solid products.

Q3: Are there any safety concerns I should be aware of when working with 2-tert-butylphenol?

Yes, 2-tert-butylphenol is a hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe skin and eye burns.[1][2] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing.

Troubleshooting Guides

This section provides detailed, step-by-step protocols for the most common purification challenges involving 2-tert-butylphenol.

Scenario 1: Your product is a neutral or weakly acidic organic compound.

Challenge: You've performed a reaction using 2-tert-butylphenol, and now need to isolate your non-acidic product from the unreacted starting material.

Solution: Alkaline Liquid-Liquid Extraction. This method leverages the acidic nature of the phenolic proton on 2-tert-butylphenol.

Underlying Principle: Acid-Base Chemistry

Phenols are weakly acidic. By washing an organic solution containing your product and unreacted 2-tert-butylphenol with an aqueous basic solution (like sodium hydroxide), you can deprotonate the phenol. This forms the sodium phenolate salt, which is highly soluble in the aqueous phase and can be separated from your neutral organic product that remains in the organic phase.

Experimental Protocol: Alkaline Extraction

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • 1 M Sodium hydroxide (NaOH) solution.

  • Deionized water.

  • Saturated sodium chloride (brine) solution.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Beakers and flasks.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. The lower aqueous layer will contain the sodium salt of 2-tert-butylphenol. Drain the aqueous layer into a beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete removal of the phenol.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.

  • Brine Wash: Wash the organic layer with an equal volume of saturated brine solution to facilitate the removal of dissolved water.

  • Drying: Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.

Scenario 2: Your product and 2-tert-butylphenol have very similar polarities.

Challenge: Standard extraction techniques are ineffective because your product and the unreacted phenol have comparable solubilities in both acidic and basic aqueous solutions.

Solution: Flash Column Chromatography. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Underlying Principle: Adsorption and Elution

Silica gel is a polar stationary phase. Compounds in the mixture will adsorb to the silica gel to varying degrees based on their polarity. A mobile phase (eluent) is then passed through the column. Less polar compounds will have a weaker interaction with the silica gel and will be carried down the column more quickly by the eluent. More polar compounds will have stronger interactions and will elute later. By carefully selecting the eluent system, you can achieve separation.

Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude reaction mixture.

  • Silica gel (230-400 mesh).

  • Appropriate solvents for the mobile phase (e.g., hexanes, ethyl acetate).[3]

  • Chromatography column.

  • Collection tubes or flasks.

  • Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp for monitoring.

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will show good separation between your product and 2-tert-butylphenol, with Rf values ideally between 0.2 and 0.5.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.[3]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Monitoring: Monitor the composition of the collected fractions using TLC.

  • Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Scenario 3: Your product is a solid with a significantly different melting point and solubility profile than 2-tert-butylphenol.

Challenge: You need a highly pure, solid product and other methods have not yielded the desired purity.

Solution: Recrystallization. This purification technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

Underlying Principle: Differential Solubility

A suitable recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, 2-tert-butylphenol should either be very soluble or very insoluble in the chosen solvent at all temperatures. When a hot, saturated solution of your crude product is cooled, the solubility of your product decreases, and it will crystallize out of the solution, leaving the impurities (including 2-tert-butylphenol) dissolved in the mother liquor.

Experimental Protocol: Recrystallization

Materials:

  • Crude solid product.

  • A suitable recrystallization solvent (or solvent pair).

  • Erlenmeyer flasks.

  • Hot plate.

  • Buchner funnel and filter paper.

  • Vacuum flask.

Procedure:

  • Solvent Selection: Choose a suitable solvent by testing small amounts of your crude product in various solvents.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Summary

Property[4][5][6][7][8][9]2-tert-butylphenol
CAS Number 88-18-6
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance Colorless to pale yellow liquid/solid
Boiling Point 224 °C
Melting Point -7 °C to 102 °C (Varies with purity)
Solubility in Water Low (approx. 0.5 g/L at 25°C)
Solubility in Organic Solvents Soluble in ethanol, acetone, ether, toluene

Visualizing the Workflow

Decision Tree for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate purification method.

PurificationWorkflow start Start with Crude Product Mixture is_product_solid Is the product a solid? start->is_product_solid boiling_point_diff Significant Boiling Point Difference? is_product_solid->boiling_point_diff No crystallization Recrystallization is_product_solid->crystallization Yes polarity_diff Different Polarity from 2-tert-butylphenol? boiling_point_diff->polarity_diff No distillation Distillation boiling_point_diff->distillation Yes product_acidic Is the product acidic/basic? polarity_diff->product_acidic No chromatography Column Chromatography polarity_diff->chromatography Yes product_acidic->chromatography No extraction Liquid-Liquid Extraction product_acidic->extraction Yes end Purified Product crystallization->end distillation->end chromatography->end extraction->end

Caption: A decision-making flowchart for selecting the optimal purification strategy.

Alkaline Extraction Workflow

This diagram outlines the steps involved in the alkaline liquid-liquid extraction process.

ExtractionWorkflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude_mixture Crude Mixture in Organic Solvent naoh_wash Wash with 1M NaOH crude_mixture->naoh_wash product_in_org Product in Organic Phase dried_org Dried Organic Phase product_in_org->dried_org Dry with MgSO4 pure_product Pure Product dried_org->pure_product Evaporate Solvent naoh_wash->product_in_org Separation phenolate_in_aq 2-tert-butylphenolate in Aqueous Phase naoh_wash->phenolate_in_aq Separation

Caption: Workflow for purification via alkaline liquid-liquid extraction.

References

  • 2-tert-butylphenol - Solubility of Things. (n.d.). Retrieved February 20, 2026, from [Link]

  • Acros Organics. (2009, July 20). Material Safety Data Sheet 2-tert-Butylphenol, 99%. T3DB. Retrieved February 20, 2026, from [Link]

  • Hurtubise, R. J., & Silver, H. F. (1981). Liquid chromatographic separation of alkylphenols with fluorescence and ultraviolet detection. Analytical Chemistry, 53(1), 160–163.
  • Alfa Aesar. (2025, December 22). Safety Data Sheet: 2-tert-Butylphenol. Retrieved February 20, 2026, from [Link]

  • Lee, J. C., Kim, J. G., & Lee, S. B. (2006). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction.
  • Vinati Organics. (2023, March 9). Understanding Butylphenol: Properties, Uses and Production. Retrieved February 20, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4-Di-tert-butylphenol. Retrieved February 20, 2026, from [Link]

  • Rovira, A., & Sastre, A. M. (2007). A Study on the Selective Recovery of Phenol and Formaldehyde from Phenolic Resin Plant Effluents by Liquid‐Liquid Extraction. Separation Science and Technology, 42(12), 2737–2752.
  • Dean, J. R., & Jones, A. D. (2002). Study of Polyethoxylated Alkylphenols by Packed Column Supercritical Fluid Chromatography.
  • Villegas, L., & Mash, E. A. (2008). Technologies for the removal of phenol from fluid streams: a short review of recent developments. Journal of Chemical Technology & Biotechnology, 83(12), 1577-1586.
  • The Good Scents Company. (n.d.). 2-tert-butyl phenol. Retrieved February 20, 2026, from [Link]

  • Kumar, A., & Kumar, S. (2014). Liquid–liquid extraction of phenol from simulated sebacic acid wastewater. Environmental Science and Pollution Research, 21(1), 599-606.
  • CPAchem Ltd. (2024, November 1). Safety data sheet: 2-tert.-Butylphenol. Retrieved February 20, 2026, from [Link]

  • Bondy, R. W., & Hauschulz, G. (2004). Extraction of phenol from wastewater. Google Patents.
  • Al-Ani, F. H., & Al-Naseri, A. S. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Molecules, 28(24), 8039.
  • Wikipedia. (n.d.). 2-tert-Butylphenol. Retrieved February 20, 2026, from [Link]

  • Primaryinfo.com. (n.d.). Hindered Phenols - Process, Technology, Applications, Patent, Raw Materials, Company Profiles, Reports, Projects, Function. Retrieved February 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1984). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • Carballo, M., & Rodriguez, I. (2010). Determination of alkylphenols and bisphenol A in seawater samples by dispersive liquid–liquid microextraction and liquid chromatography–tandem mass spectrometry.
  • Stenutz, R. (n.d.). 2-tert-butylphenol. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Tert-Butylphenol. PubChem. Retrieved February 20, 2026, from [Link]

  • Vinati Organics. (n.d.). Ortho Tertiary Butyl Phenol (OTBP), 2 Tert Butylphenol - CAS 88-18-6. Retrieved February 20, 2026, from [Link]

  • Johnson, M. A., & Smith, J. B. (2002). Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. Google Patents.

Sources

Troubleshooting

Technical Support Center: 3-tert-Butylsalicylic Acid Solubility

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-tert-Butylsalicylic acid in aqueous media. We will explore the phys...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-tert-Butylsalicylic acid in aqueous media. We will explore the physicochemical basis for its poor solubility and provide a series of systematic troubleshooting strategies and detailed protocols to achieve successful solubilization for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-tert-Butylsalicylic acid not dissolving in water?

A1: The poor aqueous solubility of 3-tert-Butylsalicylic acid is a direct consequence of its molecular structure. It possesses a dual chemical nature: a hydrophilic (water-loving) portion and a significantly larger hydrophobic (water-fearing) portion.

  • Hydrophilic Group: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are polar and capable of hydrogen bonding with water.

  • Hydrophobic Groups: The benzene ring and, most importantly, the bulky tert-butyl group (-(CH₃)₃) are non-polar. The tert-butyl group significantly increases the molecule's lipophilicity, making it resistant to dissolving in water.

This pronounced hydrophobic character is quantified by its physicochemical properties.

Table 1: Physicochemical Properties of 3-tert-Butylsalicylic Acid

PropertyValueImplication for Solubility
Molecular FormulaC₁₁H₁₄O₃[1]
Molecular Weight194.23 g/mol [1]
Predicted LogP (XLogP3)3.5Indicates high lipophilicity and low water solubility.
Predicted pKa~2.8 - 4.5The carboxylic acid group is acidic and can be deprotonated to form a more soluble salt.
Predicted Water Solubility0.139 mg/mLConfirms it is a poorly soluble compound.

Data sourced from PubChem CID 85280. Note that solubility and pKa values are predicted and can vary with experimental conditions.

Q2: How can I use pH adjustment to dissolve 3-tert-Butylsalicylic acid? What is the target pH?

A2: Adjusting the pH is the most effective primary strategy. By raising the pH of the solution above the compound's pKa, you deprotonate the carboxylic acid group, converting it into its much more soluble carboxylate salt form. This principle is governed by the Henderson-Hasselbalch equation.[2][3][4]

The goal is to shift the equilibrium from the poorly soluble neutral form to the highly soluble ionized form.

Workflow for pH-Mediated Solubilization

Caption: Workflow for dissolving 3-tert-Butylsalicylic acid via pH adjustment.

Experimental Protocol: pH Adjustment

  • Preparation: Suspend the desired amount of 3-tert-Butylsalicylic acid in approximately 80% of the final required volume of purified water.

  • Basification: While stirring, add a 1M solution of a strong base (e.g., Sodium Hydroxide) dropwise.

  • Monitoring: Use a calibrated pH meter to monitor the pH of the suspension.

  • Target pH: Continue adding the base until the solid dissolves completely. A good target pH is typically 2-3 units above the pKa. For this compound, a pH of 6.5 to 7.5 should be sufficient.

  • Final Volume: Once dissolved, add water to reach the final desired volume.

  • Verification: Check the pH again and adjust if necessary.

Causality: At a pH significantly above the pKa, the equilibrium shifts towards the deprotonated, anionic carboxylate form. This ion is readily solvated by polar water molecules, leading to a dramatic increase in solubility.[5]

Q3: I need to work at a neutral or acidic pH. What are my options?

A3: If your experimental conditions prohibit high pH, you must employ alternative strategies that address the compound's hydrophobicity. These include using co-solvents, surfactants, or cyclodextrins.[6][7][8]

Troubleshooting Guide for pH-Sensitive Experiments

Issue 1: Compound crashes out of solution when I buffer to a lower pH.
  • Root Cause: This is expected behavior. As you lower the pH towards and below the pKa, the highly soluble carboxylate salt is protonated back into its poorly soluble carboxylic acid form.

  • Solution 1: Co-solvents: Introduce a water-miscible organic solvent into your aqueous buffer.[9][10] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic solute.[11]

    Table 2: Recommended Co-solvents

    Co-solvent Starting Concentration (v/v) Notes
    Ethanol 10-30% Generally well-tolerated in biological assays.
    DMSO 1-10% Powerful solvent, but can have effects on cells. Always run a vehicle control.
    Propylene Glycol 5-20% Common in pharmaceutical formulations.

    | PEG 400 | 5-20% | Low toxicity, often used in drug delivery. |

    Protocol: Stock Solution with Co-solvent

    • Dissolve the 3-tert-Butylsalicylic acid in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock.

    • For your experiment, perform a serial dilution of this stock into your aqueous buffer.

    • Critical Step: Ensure the final concentration of the co-solvent in your assay is low and consistent across all experimental conditions, including controls.

  • Solution 2: Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[12] These micelles have a hydrophobic core that can encapsulate the 3-tert-Butylsalicylic acid, effectively solubilizing it in the bulk aqueous phase.[13][14]

    Table 3: Recommended Surfactants

    Surfactant Type Starting Concentration (w/v) Notes
    Polysorbate 80 (Tween® 80) Non-ionic 0.1 - 1.0% Widely used, low toxicity.
    Polysorbate 20 (Tween® 20) Non-ionic 0.1 - 1.0% Common in biological assays.

    | Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 0.5% | Can denature proteins; use with caution in biological assays.[14] |

Issue 2: My experiment requires very low organic solvent content.
  • Root Cause: High concentrations of organic solvents can interfere with biological systems or analytical measurements.

  • Solution: Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can form an "inclusion complex" with the hydrophobic portion of the 3-tert-Butylsalicylic acid, effectively shielding it from the water and increasing its apparent solubility.[7][16][17]

    Mechanism of Cyclodextrin Solubilization

    Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

    Recommended Cyclodextrin:

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Often chosen for its high aqueous solubility and low toxicity.[18]

    Protocol: Solubilization with Cyclodextrin

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

    • Add the 3-tert-Butylsalicylic acid powder directly to the cyclodextrin solution.

    • Stir vigorously, sonicate, or gently heat the mixture to facilitate the formation of the inclusion complex. The solution should clarify as the complex forms.

Summary and Final Recommendations

When facing solubility issues with 3-tert-Butylsalicylic acid, follow this tiered troubleshooting approach:

  • pH Adjustment: If your experiment allows, dissolve the compound by raising the pH to >6.5. This is the simplest and most effective method.

  • Co-solvents: If pH must be neutral or acidic, prepare a concentrated stock in a suitable organic solvent like DMSO or ethanol and dilute it into your final buffer.

  • Cyclodextrins: For experiments highly sensitive to organic solvents, use HP-β-CD to form an inclusion complex.

Always perform control experiments with the vehicle (e.g., buffer with co-solvent or cyclodextrin) to ensure that the solubilization agent itself does not influence your experimental results.

References

  • Al-Ghazawi, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Kramer, S. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • Li, S., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC.
  • Singh, R., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Alfa Chemistry. (2026). Cyclodextrin Inclusion Technology Platform. Alfa Chemistry.
  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib.
  • Al-kassas, R., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.
  • Kumar, A., et al. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • FlexiPrep. (n.d.). Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. FlexiPrep.
  • Holzer, F. (2005). Micellar solubilization of drugs. University of Alberta Libraries.
  • BOC Sciences. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. BOC Sciences Blog.
  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Avdeef, A. (2025). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate.
  • Date, A. A., & Nagarsenker, M. S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd..
  • PubChem. (n.d.). 3-tert-Butylsalicylic acid. PubChem.

Sources

Optimization

optimizing Kolbe-Schmitt reaction pressure for tert-butyl phenols

Topic: Optimizing Kolbe-Schmitt Reaction Pressure for tert-Butyl Phenols Ticket ID: KS-TBP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist The Core Directive: The Pressure-Steric Paradox User Query...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Kolbe-Schmitt Reaction Pressure for tert-Butyl Phenols

Ticket ID: KS-TBP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

The Core Directive: The Pressure-Steric Paradox

User Query: "I am seeing low conversion rates with tert-butyl phenols despite using standard Kolbe-Schmitt conditions (100 bar, 125°C). Should I increase the pressure further?"

Technical Insight: Do not simply increase pressure blindly. For tert-butyl phenols, the challenge is not just thermodynamic (driving the equilibrium) but kinetic and steric.

In the Kolbe-Schmitt reaction, the formation of the phenoxide-CO₂ complex is the rate-determining step. With bulky groups like tert-butyl at the ortho or para positions, this complex is destabilized.

  • The Paradox: High pressure (>100 bar) favors the reaction thermodynamically but can induce phase transitions in the solid phenoxide that hinder CO₂ diffusion.

  • The Solution: You must optimize for "Effective CO₂ Fixation" rather than just total system pressure. This often involves a specific pressure window (20–50 bar) combined with rigorous moisture control and specific alkali metal selection.

Mechanistic Visualization: The Steric Barrier

The following diagram illustrates why standard Na-phenoxide mechanisms fail with bulky substrates and how pressure influences the transition state.

KolbeMechanism Phenol 2,4-di-tert-butylphenol Phenoxide Anhydrous Phenoxide (Solid/Slurry) Phenol->Phenoxide Deprotonation (-H2O) Base Base (KOH vs NaOH) Base->Phenoxide Complex Phenoxide-CO2 Complex (Sterically Strained) Phenoxide->Complex CO2 Sorption (Reversible) SideProduct Oxidative Dimer (O2 Leak) Phenoxide->SideProduct O2 Presence Complex->Phenoxide Low Pressure (Desorption) TS Transition State (High Pressure Required) Complex->TS Heat + Pressure (>20 bar) Product 3,5-di-tert-butylsalicylic acid TS->Product Rearrangement (+H+)

Figure 1: Reaction pathway highlighting the reversibility of the CO₂ sorption step.[1][2][3][4][5][6][7][8][9][10][11][12] Note that tert-butyl groups increase the rate of desorption, making sustained pressure critical.

Diagnostic Guide: Troubleshooting Low Yields

Before altering pressure, validate your system against these three critical failure points.

Phase 1: The "Moisture-Pressure" Hysteresis

Symptom: Pressure drops initially but yield is <5%. Cause: Water acts as a stronger acid than the phenol, hydrolyzing the phenoxide back to phenol and NaOH/KOH. CO₂ then reacts with the hydroxide to form carbonates (dead end), not the salicylate. Test: If you see white precipitate that is insoluble in organic solvents but soluble in water (bicarbonates), your system was wet.

Phase 2: The Cation Mismatch

Symptom: <1% yield using Sodium (Na) phenoxide. Cause: The "Chelaion Mechanism" (where Na+ coordinates with the phenoxide oxygen and one oxygen of CO₂ to direct ortho substitution) requires a tight geometric fit. Bulky tert-butyl groups physically block Na+ from forming this bridge. Fix: Switch to Potassium (K) . The K+ radius (1.38 Å) is larger than Na+ (1.02 Å), allowing for a looser ion pair that can accommodate the steric bulk of the tert-butyl group [1].

Phase 3: The Oxidative Dimer

Symptom: Dark reaction mixture; presence of high molecular weight impurities. Cause: tert-butyl phenoxide radicals are stable and prone to oxidative coupling (dimerization) if any oxygen is present. Fix: The reaction must be performed under strictly inert conditions.

Validated Protocol: Synthesis of 3,5-di-tert-butylsalicylic acid

This protocol is optimized for hindered phenols, utilizing the "Potassium Switch" and controlled pressure [1][2].

Target: 3,5-di-tert-butylsalicylic acid (from 2,4-di-tert-butylphenol) Difficulty: High (Steric Hindrance)

Reagents & Equipment[3][8][11][13]
  • Substrate: 2,4-di-tert-butylphenol (1.0 eq)

  • Base: KOH (1.0 eq) - Crucial: Do not use NaOH

  • Solvent: Toluene or Xylene (for azeotropic drying)

  • Gas: CO₂ (Industrial Grade, >99.9%)

  • Vessel: High-pressure autoclave (Hastelloy or Stainless Steel)

Step-by-Step Methodology
  • Phenoxide Formation (The Drying Step):

    • Dissolve 2,4-di-tert-butylphenol and KOH in methanol.

    • Evaporate methanol to dryness.

    • Critical: Add toluene and distill azeotropically to remove trace water. The final phenoxide must be a bone-dry powder. Any water remaining will kill the reaction.

  • CO₂ Charging (The Sorption Phase):

    • Place the dry potassium 2,4-di-tert-butylphenoxide into the autoclave.

    • Purge with N₂ three times to remove O₂ (prevents dimerization).

    • Introduce CO₂ at room temperature to a pressure of 50 bar (5 MPa) .

    • Note: Allow to equilibrate for 30 mins. You may see a pressure drop as the solid absorbs CO₂. Top up to 50 bar.

  • The Reaction (Thermodynamic Control):

    • Heat the reactor to 140°C .

    • Observe pressure rise (ideal gas law) followed by a plateau or drop (reaction consumption).

    • Maintain conditions for 4–6 hours.

    • Warning: Do not exceed 160°C. At T > 170°C, de-alkylation (loss of tert-butyl group) becomes kinetically significant.

  • Workup:

    • Cool to room temperature. Vent CO₂.[6][8][13]

    • Dissolve the solid residue in water.

    • Acidify with dilute H₂SO₄ to pH 1–2. Precipitate is the crude salicylic acid.

    • Recrystallize from ethanol/water.

Troubleshooting FAQ (Data-Driven)

IssueObservationRoot CauseCorrective Action
No Reaction 99% Recovery of starting phenol.Phenoxide was not formed or hydrolyzed.Ensure azeotropic drying. Check if phenol was actually deprotonated (color change).
Low Yield 10-20% Product, rest is phenol.Insufficient CO₂ pressure or poor mass transfer.Increase pressure to 80 bar. Use a "ball mill" reactor or vigorous stirring to break up the solid crust.
Dimerization Product is a dark tar/dimer (Tetra-t-butylbiphenyl).Oxygen leak.2,4-di-t-butylphenol radicals couple easily. Use strict N₂ purge. Add trace reducing agent (e.g., Sodium Dithionite) [1].
De-alkylation Product is Salicylic Acid (t-butyl groups missing).Temperature too high (>160°C).Reduce Temp to 125-135°C. Extend reaction time to compensate.
Isomer Shift Product is para-hydroxy (if para was open).Potassium directs para; Sodium directs ortho.If para position is open and you want ortho, you are fighting a losing battle with K. But for 2,4-di-t-butyl, para is blocked, so K forces ortho.
Decision Tree: Optimization Logic

Troubleshooting Start Start: Low Yield CheckWater Is system Anhydrous? Start->CheckWater CheckO2 Is product dark/tarry? CheckWater->CheckO2 Yes DryIt Action: Azeotropic Distillation CheckWater->DryIt No CheckMetal Which Metal? CheckO2->CheckMetal No PurgeIt Action: O2 Purge / Antioxidant CheckO2->PurgeIt Yes SwitchK Action: Switch Na -> K CheckMetal->SwitchK Using Na PressTemp Action: Optimize P/T (Target 50bar / 140°C) CheckMetal->PressTemp Using K

Figure 2: Diagnostic flowchart for isolating the cause of failure in hindered phenol carboxylation.

References

  • Chidambaram, M. V., & Sorenson, J. R. (1991). On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol.[1] Journal of Pharmaceutical Sciences, 80(8), 810–811.[9]

  • Markovic, Z., et al. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. Zeitschrift für Naturforschung A, 57(12).

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.

  • Calvo-Castañera, F., et al. (2022).[9] DFT study on reaction mechanism of di-tert-butylphenol to di-tert-butylhydroxybenzoic acid. Structural Chemistry, 33, 601–606.[9]

Sources

Troubleshooting

Technical Support Center: Purification of 3-tert-Butylsalicylic Acid

Welcome to the technical support center for the purification of 3-tert-Butylsalicylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating the 3...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-tert-Butylsalicylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating the 3-substituted isomer from complex reaction mixtures. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides, step-by-step protocols, and answers to frequently asked questions to streamline your purification workflow and enhance final product purity.

Section 1: Initial Assessment & Impurity Profiling

The successful purification of 3-tert-Butylsalicylic acid begins with a thorough understanding of the potential impurities. The widely used Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, is not always perfectly regioselective and can generate several isomeric side products.[1]

Frequently Asked Questions: Impurity Identification

Q: What are the most common isomeric impurities I should expect when synthesizing 3-tert-Butylsalicylic acid?

A: The primary impurities are typically other positional isomers of tert-Butylsalicylic acid. Depending on the precise synthetic route (e.g., carboxylation of 2-tert-butylphenol or tert-butylation of salicylic acid), you can expect to find:

  • 5-tert-Butylsalicylic acid: Often a significant byproduct.

  • 4-tert-Butylsalicylic acid: Another common positional isomer.

  • Unreacted Starting Materials: Such as 2-tert-butylphenol or salicylic acid.

  • Di-substituted Products: Such as 3,5-di-tert-butylsalicylic acid, particularly if the reaction conditions are not carefully controlled.[2]

Q: Which analytical techniques are best for identifying and quantifying these isomers?

A: A multi-pronged analytical approach is recommended for robust characterization. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification, while Nuclear Magnetic Resonance (NMR) is invaluable for structural confirmation.

Analytical TechniqueAdvantagesDisadvantagesBest For
HPLC (Reversed-Phase) Excellent for separating isomers, highly sensitive (UV detection), and provides quantitative data on purity.[3]Requires method development; may require reference standards for absolute identification.Quantifying the purity and the relative ratio of isomers.[4]
¹H NMR Spectroscopy Provides definitive structural information by showing distinct aromatic proton splitting patterns for each isomer.Less sensitive than HPLC for minor impurities; quantification can be less precise without an internal standard.Unambiguously identifying the specific isomers present in the mixture.
GC-MS Can be effective after derivatization (e.g., methylation of the carboxylic acid) to increase volatility.Thermal instability of salicylic acids can be a concern; derivatization adds an extra step.Identifying volatile impurities and confirming molecular weights.

Section 2: Primary Purification Strategy: Recrystallization

Recrystallization is the most common, cost-effective, and scalable method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[5][6] The ideal solvent will dissolve the target compound completely at or near its boiling point but sparingly at low temperatures (0-4 °C), while impurities remain either fully dissolved or completely insoluble at all temperatures.[7]

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Caption: Workflow for the recrystallization of 3-tert-Butylsalicylic acid.
Frequently Asked Questions: Recrystallization

Q: How do I select the best solvent for recrystallizing 3-tert-Butylsalicylic acid?

A: The tert-butyl group makes 3-tert-Butylsalicylic acid significantly more nonpolar than salicylic acid. Therefore, while water is a good solvent for salicylic acid, you will likely need a solvent system with lower polarity.[6] Start with a solvent screen using small amounts of your crude material. Good candidates include:

  • Mixed Solvent Systems: Ethanol/water, isopropanol/water, or acetic acid/water.[5][8] These allow you to fine-tune the polarity to achieve ideal solubility characteristics.

  • Hydrocarbon Solvents: Heptane, hexane, or toluene. The desired product may have low solubility even when hot, but the isomers may have different solubility profiles.[9]

  • Chlorinated Solvents: Dichloromethane (use with caution due to volatility).

Solvent SystemPolarityComments
Isopropanol / Water High to MediumDissolve in hot isopropanol, then add hot water dropwise until turbidity appears. Re-heat to clarify and then cool.
Toluene LowGood for separating from more polar impurities. May require a larger volume of solvent.
Heptane / Ethyl Acetate Low to MediumDissolve in a minimum of hot ethyl acetate, then add hot heptane as an anti-solvent to induce crystallization upon cooling.

Q: My product "oiled out" instead of crystallizing. What happened and how can I fix it?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The solid melts instead of crystallizing. To fix this:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of additional hot solvent to reduce the saturation level.

  • Allow the solution to cool much more slowly. A slower cooling rate encourages the formation of a stable crystal lattice.

  • Try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.[7]

Q: Purity is still low after one recrystallization. What are my next steps?

A: If isomers are co-crystallizing with your product, a single recrystallization may be insufficient.

  • Perform a Second Recrystallization: The purity of the crystalline material should increase with each successive recrystallization, although you will lose some product each time.

  • Change the Solvent System: Isomers that co-crystallize in one solvent may have very different solubilities in another. A different solvent may provide the selectivity needed for separation.

  • Consider Chromatography: If recrystallization fails to achieve the desired purity, chromatographic separation is the next logical step.

Experimental Protocol: Recrystallization from an Isopropanol/Water System
  • Dissolution: Place 1.0 g of crude 3-tert-Butylsalicylic acid in a 50 mL Erlenmeyer flask. Add a stir bar. Heat the flask on a hot plate and add hot isopropanol in small portions while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Induce Saturation: While keeping the solution hot, add hot deionized water dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot isopropanol to the turbid solution until it becomes clear again.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 20:80 isopropanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Section 3: Advanced Purification: Chromatographic Methods

When recrystallization is ineffective, particularly for isomers with very similar solubility profiles, High-Performance Liquid Chromatography (HPLC) offers superior resolving power.[10]

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Caption: Principle of HPLC separation for isomeric acids.
Frequently Asked Questions: Chromatography

Q: What are the recommended starting conditions for HPLC separation of tert-Butylsalicylic acid isomers?

A: For separating acidic compounds like salicylic acid isomers, reversed-phase HPLC is the method of choice. The key is to use an acidified mobile phase to suppress the ionization of the carboxylic acid group, which results in better peak shapes and retention.[3] A good starting point is outlined below.

ParameterRecommended Starting ConditionRationale & Optimization Tips
Column C18 or Phenyl-Hexyl, 5 µm particle size, 4.6 x 150 mmA C18 column is a robust starting point. A Phenyl-Hexyl phase may offer alternative selectivity for aromatic compounds.
Mobile Phase A Deionized Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric AcidTFA and phosphoric acid are strong ion-pairing agents that provide excellent peak shape.[3][4]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally a stronger organic solvent and provides sharper peaks. Methanol can offer different selectivity.
Gradient Start at 40% B, ramp to 95% B over 15 minutesA gradient is essential to elute compounds with a range of polarities. Adjust the starting %B and gradient slope to optimize resolution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at ~230 nm or ~295 nmSalicylic acids have strong UV absorbance. Monitor multiple wavelengths to ensure you don't miss impurities.
Protocol: Analytical HPLC Method Development
  • Sample Preparation: Prepare a stock solution of your crude material at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 60:40 A:B) until a stable baseline is achieved.

  • Initial Injection: Inject 5-10 µL of your sample and run the initial gradient method.

  • Analyze Chromatogram:

    • Resolution: Are all peaks baseline-separated? If not, make the gradient shallower (e.g., ramp over 25 minutes instead of 15).

    • Retention: If peaks elute too early, decrease the starting percentage of Mobile Phase B. If they elute too late, increase it.

    • Peak Shape: If peaks are broad or tailing, ensure the mobile phase pH is low enough. Phosphoric acid often gives better peak shape than formic or acetic acid for these compounds.[3]

  • Iterate: Make one methodical change at a time (e.g., change the gradient slope, then change the organic solvent) and re-inject the sample until optimal separation is achieved.

References

  • PrepChem (2023). Synthesis of 3-tert. butyl-5-nitro-6-methyl salicylic acid. Available at: [Link]

  • Unknown (n.d.). Recrystallization of Salicylic acid. Available at: [Link]

  • Agilent Technologies (2009). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Available at: [Link]

  • Google Patents (2001). CN1319584A - Process for preparing 3,5-di-tert-butyl salicylic acid.
  • Professor Dave Explains (2020). Recrystallization. Available at: [Link]

  • ResearchGate (2020). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvents. Available at: [Link]

  • Alameri, A. A. (2025). Preparation and Re-crystallization of Salicylic Acid. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674. Available at: [Link]

  • Organic Chemistry Portal (2024). tert-Butyl Esters. Available at: [Link]

  • Biblioteca Digital do IPB (2018). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Available at: [Link]

  • ResearchGate (2003). A highly efficient strategy for the synthesis of 3-substituted salicylic acids. Available at: [Link]

  • Asian Journal of Chemistry (2012). Solubility Determination of Salicylic Acids and its Metabolite. Available at: [Link]

  • Google Patents (2014). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • ResearchGate (2012). The recrystallization and dissolution of acetylsalicylic acid. Available at: [Link]

  • SIELC Technologies (n.d.). HPLC Separation of Isomers of Amino Salicylic Acid. Available at: [Link]

  • Google Patents (1985). US4514574A - Process for separating isomeric mixtures.
  • Indian Academy of Sciences (1988). New strategies for separations through reactions. Available at: [Link]

  • CABI Digital Library (2007). The optimization of the conditions of separating the salicylic acid in hplc. Available at: [Link]

  • ResearchGate (2020). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Available at: [Link]

  • SciSpace (2023). Solubility of Salicylic Acid in Some (Ethanol + Water) Mixtures at Different Temperatures. Available at: [Link]

  • Scribd (n.d.). Salicylic Acid Separation Techniques. Available at: [Link]

Sources

Optimization

overcoming steric hindrance in 3-tert-Butylsalicylic acid coupling

Status: Operational Ticket ID: T-BuSA-Coupling-001 Subject: Overcoming Steric Hindrance & Intramolecular Deactivation in 3-tert-Butylsalicylic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Div...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-BuSA-Coupling-001 Subject: Overcoming Steric Hindrance & Intramolecular Deactivation in 3-tert-Butylsalicylic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: The "Steric Fortress"

You are likely experiencing low conversion (<30%), formation of unreactive intermediates, or oligomerization. This is not a standard amide coupling; it is a battle against geometry.

The Problem: 3-tert-Butylsalicylic acid (3-tBuSA) presents a unique dual-threat to nucleophilic attack:

  • The Buttressing Effect: The bulky tert-butyl group at C3 physically forces the phenolic hydroxyl (C2) into a rigid conformation.

  • Electronic Deactivation: This rigid hydroxyl group forms a hyper-stable intramolecular hydrogen bond with the carbonyl oxygen (C1). This reduces the electrophilicity of the carbonyl carbon, making it "invisible" to weak nucleophiles.

Standard reagents (EDC, DCC, HBTU) will fail here because the active ester intermediate (O-acylisourea) is too bulky to be approached by the amine, leading to rearrangement into unreactive N-acylureas.

Strategic Workflows (Decision Logic)

Do not guess. Follow this logic gate to select your protocol.

CouplingStrategy Start Substrate: 3-tert-Butylsalicylic Acid CheckPhenol Is the Phenol (OH) Protected? Start->CheckPhenol Protect RECOMMENDED: Acetylate or Benzylate (Prevents oligomerization) CheckPhenol->Protect No (Risk of side rxn) AmineType Nucleophile Type CheckPhenol->AmineType Yes (Ideal) Protect->AmineType WeakAmine Weak/Hindered Amine (Anilines, sec-amines) AmineType->WeakAmine StrongAmine Strong/Primary Amine (Alkyl amines) AmineType->StrongAmine RouteA Protocol A: Acid Chloride (Oxalyl Chloride/DMF) WeakAmine->RouteA Must use high reactivity StrongAmine->RouteA Scale-up preferred RouteB Protocol B: HATU/HOAt (High-Energy Active Ester) StrongAmine->RouteB Sufficient reactivity

Figure 1: Decision matrix for selecting the optimal coupling pathway based on nucleophile strength and protection status.

Protocol A: The "Nuclear Option" (Acid Chloride)

Best For: Hindered amines, anilines, or when HATU fails. Mechanism: Converts the deactivated acid into a planar, highly electrophilic acyl chloride, physically breaking the intramolecular H-bond barrier.

Reagents
  • Activator: Oxalyl Chloride (2.0 equiv). Avoid Thionyl Chloride if acid-sensitive groups are present.

  • Catalyst: DMF (anhydrous, 2-3 drops). Essential for Vilsmeier-Haack intermediate formation.

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Base (Step 2): 2,6-Lutidine or Pyridine (for hindered bases).

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 3-tBuSA (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Catalysis: Add catalytic DMF (1-2 drops per mmol of substrate).

  • Activation: Cool to 0°C. Add Oxalyl Chloride (2.0 equiv) dropwise. Caution: Gas evolution (CO, CO2, HCl).

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: Aliquot 50µL into MeOH. Check TLC/LCMS.[2] If methyl ester forms, activation is complete. If acid remains, add more Oxalyl Chloride.

  • Evaporation: Concentrate in vacuo to remove excess Oxalyl Chloride (Critical step to prevent side reactions). Redissolve the crude acid chloride in fresh DCM.

  • Coupling: Add the amine (1.1 equiv) and Base (2.5 equiv) at 0°C. Warm to RT and stir overnight.

Protocol B: The High-Efficiency Route (HATU/HOAt)

Best For: Precious amines, solid-phase synthesis, or acid-sensitive substrates. Why HATU? The 7-azabenzotriazole ring creates a "neighboring group effect" via the pyridine nitrogen, accelerating reactivity significantly faster than HBTU/EDC for hindered systems.

Reagents
  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv).

  • Solvent: DMF or NMP (Polar aprotic is required for HATU stability).

Step-by-Step Procedure
  • Dissolution: Dissolve 3-tBuSA (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 5 minutes.

    • Note: The solution may turn yellow/orange; this is the phenolate/carboxylate forming.

  • Activation: Add HATU (1.2 equiv). Stir for only 15-20 minutes .

    • Warning: Prolonged activation without amine causes guanidinylation of the coupling reagent (side product).

  • Coupling: Add the Amine (1.1 equiv) and remaining DIPEA (1.0 equiv).

  • Monitoring: Stir at RT for 4-16 hours. If conversion stalls, heat to 40°C.

Troubleshooting FAQ

Q1: I see a new spot on TLC, but it's not my product. It’s an oligomer.

  • Diagnosis: You likely used unprotected 3-tBuSA. The phenolic hydroxyl group acted as a nucleophile, attacking the activated carboxylate of another molecule, forming a polyester.

  • Fix: Protect the phenol as an Acetate (Ac2O/Pyridine) or Methyl Ether (MeI/K2CO3) before coupling. If the free phenol is required in the final product, use the Acetate group; it is easily cleaved with mild base (LiOH) later.

Q2: The reaction turns black and yields are low with Oxalyl Chloride.

  • Diagnosis: Decomposition due to lack of temperature control or wet solvent.

  • Fix: Ensure the activation step starts at 0°C. If the substrate is electron-rich (due to the t-Butyl), it is prone to Friedel-Crafts side reactions if the Lewis acidity is too high. Ensure all excess Oxalyl Chloride is removed completely under vacuum before adding the amine.

Q3: HATU reaction stalled at 50% conversion.

  • Diagnosis: The "Steric Wall." The active ester is formed but the amine cannot approach.

  • Fix: Switch to Protocol A (Acid Chloride) . Acid chlorides are spatially smaller (planar) than the HATU active ester, allowing better penetration by the amine. Alternatively, use microwave irradiation (60°C, 30 mins) with HATU, but watch for decarboxylation.

Q4: Can I use EDC/NHS?

  • Answer: No. The intermediate NHS-ester is bulky and not reactive enough to overcome the steric hindrance of the tert-butyl group. You will isolate mostly starting material or N-acylurea byproducts.

Quantitative Comparison of Reagents

Reagent SystemSteric ToleranceRisk of Racemization*ByproductsRec. Scale
Oxalyl Chloride / DMF High LowHCl, CO, CO2 (Gas)>1g
HATU / DIPEA Medium-HighLow (due to HOAt)Tetramethylurea (water soluble)<1g
EDC / HOBt LowLowUrea (insoluble)Not Rec.
PyBOP MediumLowHMPA (Carcinogenic)Avoid

*Racemization is only a concern if coupling to a chiral amine; 3-tBuSA itself is achiral.

References & Authoritative Grounding

  • Steric Hindrance in Benzoic Acids: Mechanisms of 2,6-disubstituted benzoic acid hindrance and transport.

    • Source:

  • Acid Chloride Activation: Best practices for using Oxalyl Chloride in hindered systems.

    • Source:

  • HATU Efficacy: Superiority of Aza-derivatives (HOAt/HATU) over Benzotriazoles (HOBt/HBTU) for hindered couplings.

    • Source:

  • Intramolecular Hydrogen Bonding: The role of phenolic OH in deactivating salicylic acid derivatives.

    • Source:

  • Grignard-Isocyanate Route: An alternative for extremely hindered amides (if standard coupling fails completely).

    • Source:

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-tert-Butylsalicylic Acid

Introduction Welcome to the technical support guide for the purification of 3-tert-Butylsalicylic acid. This document is designed for researchers, chemists, and drug development professionals who require high-purity mate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 3-tert-Butylsalicylic acid. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[1]

The 3-tert-Butylsalicylic acid molecule possesses both polar functional groups (carboxylic acid, hydroxyl) and significant non-polar character (benzene ring, tert-butyl group). This amphiphilic nature makes solvent selection a critical, non-trivial step in developing a successful recrystallization protocol. This guide provides a framework for rational solvent selection, a detailed experimental protocol, and a comprehensive troubleshooting guide to address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique based on differential solubility.[2] The ideal solvent will dissolve the target compound (3-tert-Butylsalicylic acid) sparingly or not at all at room temperature, but will readily dissolve it at or near the solvent's boiling point.[3] Most impurities are ideally either insoluble in the hot solvent or remain soluble in the cold solvent. As the hot, saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purified form, leaving the impurities behind in the "mother liquor."[4]

Q2: How does the tert-butyl group on the salicylic acid structure influence solvent choice?

The large, non-polar tert-butyl group significantly decreases the molecule's overall polarity compared to unsubstituted salicylic acid. While salicylic acid can be recrystallized from a highly polar solvent like hot water[2], 3-tert-Butylsalicylic acid will exhibit much lower solubility in water and higher solubility in organic solvents. The selection process must therefore focus on solvents of intermediate to low polarity, or on mixed-solvent systems where polarity can be finely tuned (e.g., ethanol/water). The principle of "like dissolves like" is a useful starting point.[5]

Q3: My purified product is slightly colored. Should I use activated charcoal?

It is strongly advised NOT to use activated charcoal for this compound. 3-tert-Butylsalicylic acid is a phenolic compound. Some grades of activated charcoal contain iron ion impurities that can form colored complexes with phenols, which can impair the purification process rather than improve it. A properly selected recrystallization solvent should effectively separate colored impurities into the mother liquor. If color persists after multiple recrystallizations, an alternative purification technique like column chromatography may be necessary.

Q4: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the dissolved solute comes out of solution as a liquid (an oil) rather than a solid crystal upon cooling. This usually happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. To prevent this, ensure you are using a solvent with a boiling point lower than the compound's melting point. If it still occurs, try using a larger volume of solvent, cooling the solution more slowly, or employing a mixed-solvent system where the polarity can be adjusted to favor crystallization.

Troubleshooting Guide: Common Experimental Issues

Issue / QuestionProbable Cause(s)Recommended Solution(s)
My compound won't dissolve in the hot solvent. 1. Insufficient solvent volume.2. The chosen solvent is too non-polar or too polar.1. Add more hot solvent in small increments until dissolution is achieved. Be mindful not to add a large excess, which will reduce yield.2. The solvent is unsuitable. Refer to the Solvent Screening Protocol to find a better match.
No crystals form after the solution cools. 1. Too much solvent was used, creating an unsaturated solution.2. The solution was cooled too rapidly, preventing nucleation.3. The compound is highly soluble in the solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration and allow the solution to cool again.2. Try inducing crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of the pure compound.3. The solvent is unsuitable. Re-screen for a solvent in which the compound has lower cold-temperature solubility.
My recovery yield is very low. 1. A large excess of solvent was used.2. The solution was not cooled sufficiently to maximize crystal formation.3. The crystals were washed with solvent that was not ice-cold.4. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary for complete dissolution.[3]2. After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes.[4]3. Always wash the collected crystals with a minimal amount of ice-cold solvent.4. Ensure the funnel and receiving flask are pre-heated before performing hot gravity filtration.
The melting point of my crystals is broad or low. 1. The compound is still impure.2. The crystals are not completely dry (residual solvent is present).1. Perform a second recrystallization, ensuring slow crystal growth.2. Dry the crystals thoroughly under vacuum until a constant weight is achieved.[4] A broad melting range is a key indicator of impurity.

Experimental Protocols & Methodologies

Logical Framework for Solvent Selection

Due to the lack of specific literature on 3-tert-Butylsalicylic acid, a systematic screening process is the most reliable method for identifying an optimal recrystallization solvent. The logic is based on testing solubility at two temperature points.

Solvent_Selection Start Select Potential Solvent Test_Cold Add 0.1 g Solute to 1 mL Solvent at Room Temp Start->Test_Cold Soluble_Cold Result: Soluble Test_Cold->Soluble_Cold If Insoluble_Cold Result: Insoluble Test_Cold->Insoluble_Cold If End_Bad POOR SOLVENT Soluble_Cold->End_Bad Heat Heat to Boiling Insoluble_Cold->Heat Soluble_Hot Result: Soluble Heat->Soluble_Hot If Insoluble_Hot Result: Insoluble Heat->Insoluble_Hot If Cool Cool to Room Temp & then in Ice Bath Soluble_Hot->Cool Insoluble_Hot->End_Bad Crystals_Form Result: Crystals Form Cool->Crystals_Form If No_Crystals Result: No Crystals Cool->No_Crystals If End_Good GOOD SOLVENT Crystals_Form->End_Good No_Crystals->End_Bad

Caption: Logic diagram for selecting a suitable single-solvent system.

Protocol 1: Solvent System Screening
  • Preparation: Arrange a series of small test tubes. To each, add approximately 50-100 mg of crude 3-tert-Butylsalicylic acid.

  • Room Temperature Test: To the first test tube, add a candidate solvent (see Table 2) dropwise, swirling after each drop, up to ~1 mL. Observe the solubility. An ideal solvent will not dissolve the compound at this stage. If it dissolves readily, the solvent is unsuitable.

  • Hot Solvent Test: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. The compound should dissolve completely at or near the solvent's boiling point. If it remains insoluble, the solvent is unsuitable.

  • Cooling Test: If the compound dissolved when hot, allow the test tube to cool slowly to room temperature, then place it in an ice-water bath.[3] Abundant crystal formation indicates a promising solvent.

  • Repeat: Repeat steps 2-4 with other candidate solvents to identify the best option, which will be the one that provides the best balance of low solubility when cold and high solubility when hot, resulting in a high yield of crystals.

Table 1: Potential Solvents for Screening
Solvent ClassExample SolventsBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Notes
Alcohols Isopropanol82.519.9Good starting point. Balances polar and non-polar character.
Ethanol78.524.6Slightly more polar; may require a mixed system.
Ketones Acetone56.021.0Low boiling point makes for easy removal.
Esters Ethyl Acetate77.16.0Lower polarity; may be effective.
Hydrocarbons Heptane or Hexane98 / 69~1.9May be useful as the "insoluble" solvent in a mixed-solvent system.
Mixed Solvents Ethanol / WaterVariableVariableA powerful option. Dissolve in minimal hot ethanol, then add hot water dropwise until the solution turns cloudy, then add a drop of ethanol to clarify before cooling.
Toluene / HeptaneVariableVariableA non-polar system. Dissolve in hot toluene, add heptane to induce crystallization.

Data sourced from multiple references.

Protocol 2: Single-Solvent Recrystallization Workflow

This protocol should be performed after a suitable solvent has been identified.

Sources

Reference Data & Comparative Studies

Validation

NMR Spectrum Analysis of 3-tert-Butylsalicylic Acid

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3-tert-Butylsalicylic acid (3-tBSA) . It is designed for researchers necessitating precise structural validation, particularly whe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3-tert-Butylsalicylic acid (3-tBSA) . It is designed for researchers necessitating precise structural validation, particularly when distinguishing this compound from its common regioisomer, 5-tert-butylsalicylic acid (5-tBSA), during synthesis or quality control.

A Comparative Technical Guide for Structural Validation

Executive Summary & Structural Context[1][2][3][4]

3-tert-Butylsalicylic acid (3-tBSA) is a critical intermediate in the synthesis of sterically hindered ligands (e.g., Salen ligands) and pharmaceutical precursors. Its structural uniqueness lies in the ortho-positioning of the bulky tert-butyl group relative to the phenolic hydroxyl group.

This steric crowding creates a distinct "buttressing effect," significantly influencing the intramolecular hydrogen bonding network and, consequently, the NMR chemical shifts. The primary analytical challenge is distinguishing 3-tBSA from its thermodynamic isomer, 5-tert-butylsalicylic acid , which often co-elutes during Friedel-Crafts alkylation.

Structural Visualization

The following diagram illustrates the atomic numbering and key steric interactions defining the NMR profile.

G Figure 1: Structural connectivity and numbering of 3-tert-Butylsalicylic acid. C1 C1 (COOH) C2 C2 (OH) C1->C2 Ortho C3 C3 (t-Bu) C2->C3 Ortho (Steric Clash) HB Intramolecular H-Bond C2->HB C4 C4 (H) C3->C4 C5 C5 (H) C4->C5 C6 C6 (H) C5->C6 C6->C1 HB->C1

Comparative 1H NMR Analysis

The distinction between the 3-isomer and 5-isomer rests primarily on the aromatic coupling patterns and the chemical shift of the tert-butyl group .

Experimental Conditions
  • Solvent: DMSO-d₆ (Recommended for observing exchangeable protons) or CDCl₃.

  • Frequency: 400 MHz or higher recommended for clear splitting resolution.

  • Reference: TMS (0.00 ppm).

Table 1: Chemical Shift Comparison (1H NMR)
Proton Environment3-tert-Butylsalicylic Acid (Target)5-tert-Butylsalicylic Acid (Isomer)Salicylic Acid (Reference)
tert-Butyl (-C(CH₃)₃) δ 1.38 - 1.42 (s, 9H) δ 1.28 - 1.32 (s, 9H)N/A
Aromatic H3 N/A (Substituted)δ 6.90 (d, J=8.5 Hz) δ 6.95 (d)
Aromatic H4 δ 7.35 (dd, J=7.8, 1.5 Hz) δ 7.45 (dd, J=8.5, 2.3 Hz)δ 7.50 (t)
Aromatic H5 δ 6.85 (t, J=7.8 Hz) N/A (Substituted)δ 6.90 (t)
Aromatic H6 δ 7.80 (dd, J=7.8, 1.5 Hz) δ 7.85 (d, J=2.3 Hz) δ 7.90 (d)
Phenolic -OH δ > 12.0 (Broad) δ 10.5 - 11.0δ 10.5 - 11.0
In-Depth Mechanistic Analysis
1. The Aromatic Region (Diagnostic Fingerprint)

The most reliable method for identification is the spin-spin coupling pattern of the aromatic protons.

  • 3-tBSA (ABC System):

    • The protons are located at positions 4, 5, and 6. They are contiguous .

    • H5 (meta to both functional groups) appears as a triplet (t) due to two vicinal neighbors (H4 and H6).

    • H4 and H6 appear as doublets (d) or doublets of doublets (dd).

    • Result: A d - t - d pattern.

  • 5-tBSA (ABX System):

    • The protons are at positions 3, 4, and 6. They are interrupted by the substituent at C5.

    • H3 (ortho to OH) is a doublet (coupled to H4).

    • H4 is a doublet of doublets (coupled to H3 ortho, and H6 meta).

    • H6 (ortho to COOH) is a doublet (meta coupled to H4).

    • Result: A d - dd - d pattern with significantly different J-values (

      
       Hz vs 
      
      
      
      Hz).
2. The tert-Butyl Resonance

In 3-tBSA, the tert-butyl group is ortho to the phenolic oxygen. The lone pair electrons on the oxygen exert a deshielding anisotropic effect and a steric compression effect (Van der Waals deshielding), causing the 3-tBSA t-butyl signal to appear downfield (~0.1 ppm higher) compared to the 5-isomer [1].

3. Intramolecular Hydrogen Bonding

The 3-tert-butyl group forces the phenolic OH into a rigid conformation, strengthening the intramolecular hydrogen bond with the carboxylyl carbonyl oxygen. This often pushes the OH signal significantly downfield, sometimes merging with the COOH signal or broadening beyond detection in CDCl₃. Use DMSO-d₆ to disrupt intermolecular exchange and visualize these protons clearly [2].

13C NMR Characterization[1][4][5][6][7]

Carbon NMR provides definitive confirmation of the substitution pattern by identifying the number of quaternary carbons and their chemical environments.

Table 2: Key 13C Chemical Shifts (DMSO-d₆)
Carbon TypeChemical Shift (δ ppm)Assignment Notes
Carboxyl (C=O) 173.0 - 174.0Deshielded carbonyl.
Phenolic C-OH (C2) 160.5Ipso carbon, deshielded by oxygen.
Quaternary C-tBu (C3) 138.0 - 139.0 Diagnostic: Distinct from C5 substitution (~141 ppm).
Aromatic CH 118.0 - 135.0H-bearing carbons.
t-Butyl Quaternary 34.8Quaternary carbon of the t-butyl group.
t-Butyl Methyls 29.5Intense signal (3x CH₃).

Experimental Protocol: Isomer Discrimination Workflow

This protocol is designed to validate the purity of 3-tBSA synthesized via Friedel-Crafts alkylation.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~10 mg of the crude solid in 0.6 mL of DMSO-d₆ .

    • Why DMSO? It ensures solubility of the polar acid and slows proton exchange, sharpening the OH/COOH signals.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The tert-butyl protons have long T1 relaxation times. A short D1 will suppress the t-butyl integration, leading to inaccurate quantitative ratios if determining isomer mixtures.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correct manually to ensure flat baselines around the bulky t-butyl peak.

Decision Logic Diagram

Workflow Start Start: Acquire 1H NMR (DMSO-d6) CheckAromatic Analyze Aromatic Region (6.5 - 8.0 ppm) Start->CheckAromatic PatternCheck Check Coupling Pattern CheckAromatic->PatternCheck Isomer3 Pattern: d - t - d (Contiguous Protons) PatternCheck->Isomer3 Triplet Present Isomer5 Pattern: d - dd - d (Isolated Protons) PatternCheck->Isomer5 No Triplet CheckTBu Verify t-Butyl Shift Isomer3->CheckTBu Confirm3 CONFIRMED: 3-tert-Butylsalicylic acid (tBu ~1.40 ppm) CheckTBu->Confirm3 Shift > 1.35 ppm Confirm5 IDENTIFIED: 5-tert-Butylsalicylic acid (tBu ~1.30 ppm) CheckTBu->Confirm5 Shift < 1.35 ppm (Contradiction Check)

Figure 2: Logic flow for distinguishing 3-tBSA from 5-tBSA.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512–7515. Link

  • Abraham, R. J.; Mobli, M. "The modelling of the hydroxyl proton chemical shift in intramolecularly hydrogen bonded systems." Magnetic Resonance in Chemistry, 2008, 46(2), 101-109. Link

  • SDBS Spectral Database for Organic Compounds. "Salicylic acid derivatives spectral data." National Institute of Advanced Industrial Science and Technology (AIST). Link

  • Hansen, P. E. "Isotope effects on chemical shifts as a tool in the study of intramolecular hydrogen bonds." Journal of Molecular Structure, 1997. Link

Comparative

A Comparative Guide to the Infrared Spectroscopy of 3-tert-Butylsalicylic Acid

For researchers and professionals in drug development and materials science, infrared (IR) spectroscopy is an indispensable tool for molecular characterization. This guide provides an in-depth analysis of the expected IR...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, infrared (IR) spectroscopy is an indispensable tool for molecular characterization. This guide provides an in-depth analysis of the expected IR spectral features of 3-tert-Butylsalicylic acid, a compound of interest for its potential applications in pharmaceuticals and polymer chemistry. In the absence of a publicly available experimental spectrum for 3-tert-Butylsalicylic acid, this guide will leverage a comparative approach, drawing on established spectroscopic data for salicylic acid and related molecules. By understanding the influence of the tert-butyl substituent and the inherent intramolecular interactions, we can construct a reliable predicted spectrum and highlight the key vibrational modes for identification and characterization.

The Structural Context: Intramolecular Interactions and Substituent Effects

The IR spectrum of any molecule is a unique fingerprint dictated by its functional groups and overall molecular geometry. In the case of 3-tert-Butylsalicylic acid, two key structural features dominate its vibrational characteristics: the salicylic acid backbone and the bulky tert-butyl group at the C3 position of the aromatic ring.

The salicylic acid moiety is renowned for its strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid.[1][2][3] This interaction significantly influences the position and shape of the O-H and C=O stretching vibrations.[1][4] The introduction of a tert-butyl group, a sterically demanding and electron-donating substituent, is expected to induce further shifts in the vibrational frequencies of the aromatic ring and adjacent functional groups.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the accurate characterization of 3-tert-Butylsalicylic acid or any of the comparative compounds discussed, a standardized experimental protocol is paramount. The following outlines a typical procedure using Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid samples.[5]

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO2 and water vapor).

  • Sample Preparation: Place a small amount of the solid 3-tert-Butylsalicylic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Contact: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline-corrected and normalized for presentation and comparison.

Comparative Spectral Analysis: Predicting the IR Peaks of 3-tert-Butylsalicylic Acid

The following table provides a detailed comparison of the expected IR absorption peaks for 3-tert-Butylsalicylic acid against the well-documented spectrum of salicylic acid and the relevant comparator, 4-tert-butylbenzoic acid. This allows for a systematic understanding of the substituent effects.

Vibrational Mode Salicylic Acid (cm⁻¹) 4-tert-Butylbenzoic Acid (cm⁻¹) Predicted 3-tert-Butylsalicylic Acid (cm⁻¹) Comments and Rationale
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)3000-2500 (broad)3300-2500 (broad)This very broad band is characteristic of the hydrogen-bonded dimer of the carboxylic acid group and is expected to be present in all three compounds.[6][7][8]
O-H Stretch (Phenolic) ~3230 (broad)N/A~3200-3250 (broad)This peak is a hallmark of the intramolecular hydrogen bond in salicylic acid.[9][10] The position and broadness are a direct result of this interaction. The tert-butyl group at the 3-position may cause minor steric hindrance, potentially slightly altering the strength of the hydrogen bond and thus the peak position.
C-H Stretch (Aromatic) 3100-30003100-30003100-3000Characteristic of C-H stretching on the benzene ring.[7]
C-H Stretch (Aliphatic, tert-Butyl) N/A2960-28702960-2870These sharp peaks are indicative of the C-H stretching vibrations within the tert-butyl group.
C=O Stretch (Carboxylic Acid) ~1660-1680~1685~1660-1685The carbonyl stretch in salicylic acid is at a lower wavenumber due to the intramolecular hydrogen bond.[9][11] The tert-butyl group's electronic and steric effects are expected to have a minor influence on this peak's position.
C=C Stretch (Aromatic) 1600-14501610, 15701600-1450Multiple bands are expected in this region, corresponding to the skeletal vibrations of the aromatic ring.[9]
C-O Stretch (Carboxylic Acid & Phenolic) ~1300, ~1250~1300~1300, ~1250These peaks arise from the C-O stretching of the carboxylic acid and the phenolic group, respectively.
O-H Bend (in-plane) ~1440N/A~1440Associated with the bending of the phenolic O-H group.
C-H Bend (tert-Butyl) N/A~1365~1365A characteristic bending vibration for the tert-butyl group.
O-H Bend (out-of-plane) ~920N/A~920A broad band resulting from the out-of-plane bending of the hydrogen-bonded carboxylic acid O-H.

Visualizing Molecular Structure and Interactions

The following diagrams illustrate the molecular structures and key intramolecular interactions that are fundamental to interpreting the IR spectra.

Caption: Intramolecular hydrogen bonding in Salicylic Acid.

Caption: Predicted structure of 3-tert-Butylsalicylic Acid with key interactions.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This guide provides a robust framework for understanding and predicting the IR spectrum of 3-tert-Butylsalicylic acid. By dissecting the contributions of the salicylic acid core and the tert-butyl substituent, we can anticipate the key vibrational bands with a high degree of confidence. The strong intramolecular hydrogen bond will continue to dominate the spectrum, leading to a broad phenolic O-H stretch and a shifted carbonyl C=O peak. The addition of the tert-butyl group will introduce characteristic aliphatic C-H stretching and bending modes. This comparative analysis serves as a valuable resource for researchers in the synthesis and characterization of novel salicylic acid derivatives, enabling more efficient and accurate spectral interpretation.

References

  • ACS Publications. (n.d.). Infrared Spectroscopy of Intramolecular Hydrogen-Bonded OH Stretching Vibrations in Jet-Cooled Methyl Salicylate and Its Clusters. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Ivory Research. (2024, January 24). Comparing IR Spectra of Salicylic Acid and Aspirin Using FT-IR and ATR Spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Infrared spectra of hydrogen-bonded salicylic acid and its derivatives. Methyl salicylate. Canadian Journal of Chemistry. Retrieved from [Link]

  • Acta Pharmaceutica. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS. Retrieved from [Link]

  • ChemSkills. (n.d.). RESOURCE - IR Analysis of Aspirin. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Infrared spectra of hydrogen-bonded salicylic acid and its. Canadian Journal of Chemistry. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Intramolecular Hydrogen Bonding Analysis. Retrieved from [Link]

  • PubMed. (2023, March 30). Intramolecular O···H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations. Retrieved from [Link]

  • DergiPark. (2018, March 7). Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Retrieved from [Link]

  • PubMed. (2012, January 15). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl benzoic acid, 98-73-7. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, p-tert-butyl-. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • ResearchGate. (2018, March 7). (PDF) Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X and CAM-B3LYP) Analyses of P-Tert-Butylphenyl Salicylate. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

Sources

Validation

Ligand Binding Architecture: 3-tert-butyl vs. 3,5-di-tert-butyl Motifs

The following guide provides an in-depth technical comparison of 3-tert-butyl and 3,5-di-tert-butyl ligand motifs, focusing on their binding thermodynamics, steric implications, and experimental characterization. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-tert-butyl and 3,5-di-tert-butyl ligand motifs, focusing on their binding thermodynamics, steric implications, and experimental characterization.

Executive Summary

In rational ligand design, the tert-butyl group is a primary tool for modulating lipophilicity and steric bulk. The choice between a mono-substituted 3-tert-butyl and a di-substituted 3,5-di-tert-butyl motif (typically flanking a phenol or coordinating atom) represents a critical decision point in drug discovery and catalyst design.

  • 3,5-di-tert-butyl (Di-ortho/Meta): Dominates in radical stability and catalytic stereocontrol . The "privileged" 3,5-di-tert-butyl-4-hydroxyphenyl motif (found in BHT and Salen ligands) maximizes steric protection of the active center, preventing dimerization and stabilizing reactive intermediates.

  • 3-tert-butyl (Mono-ortho): Superior for tight binding pockets . While it offers less electronic induction than the di-substituted analog, the removal of one bulky group significantly lowers the entropic penalty of binding, allowing accommodation in restricted protein pockets (e.g., Nuclear Receptors) where the di-substituted analog suffers from steric clash.

This guide compares these two motifs using quantitative data from antioxidant assays and nuclear receptor binding studies, followed by a validated ITC protocol for characterizing their hydrophobic binding signatures.

Molecular Architecture & Theoretical Basis

To understand the binding differences, one must analyze the spatial and electronic contributions of the tert-butyl group.

Steric vs. Electronic Impact

The tert-butyl group is a strong electron donor (+I effect) and a massive steric block.

Feature3-tert-butyl (Mono-substituted)3,5-di-tert-butyl (Di-substituted)
Steric Cone Angle ~130° (Asymmetric shielding)>160° (Symmetric "picket fence")
Electronic Effect Moderate electron donation (+I)Strong electron donation (2x +I)
Lipophilicity (LogP) HighVery High (Extreme hydrophobicity)
Solubility Good in organicsExcellent in non-polar solvents
Primary Utility Fitting into asymmetric pocketsStabilizing radicals/metals; blocking metabolic sites
Nomenclature Clarification

In this guide, we focus on the ubiquitous 4-hydroxyphenyl scaffold (phenol derivatives).

  • 3-tert-butyl: Refers to 3-tert-butyl-4-hydroxy... (equivalent to mono-ortho protection of the OH).

  • 3,5-di-tert-butyl: Refers to 3,5-di-tert-butyl-4-hydroxy... (equivalent to di-ortho protection of the OH).

Note: In some literature (e.g., BHT), this is numbered as 2,6-di-tert-butyl-4-methylphenol.[1][2] We adhere to the "3,5-substitution on the phenyl ring" convention relative to the attachment point C1, assuming OH is at C4.

Comparative Case Studies: Data & Analysis

Case Study A: Radical Scavenging (The "Free" Ligand)

Context: Antioxidant capacity is a proxy for the stability of the ligand-radical complex. The "binding" here is the stabilization of the unpaired electron.

Comparison: BHA (3-tert-butyl-4-hydroxyanisole) vs. BHT (3,5-di-tert-butyl-4-hydroxytoluene).[3][4]

Parameter3-tert-butyl (BHA)3,5-di-tert-butyl (BHT)Verdict
DPPH IC50 56.3 μg/mL38.2 μg/mL3,5-di-tBu is ~32% more potent
Mechanism Mono-ortho bulk allows some solvent access; radical is less protected.Di-ortho bulk creates a "steric cage," preventing radical propagation.3,5-di-tBu wins for stability

Data Source: Comparative antioxidant assays of lignin-derived phenols [1].[4]

Case Study B: Nuclear Receptor Binding (The "Bound" Ligand)

Context: Binding to the Retinoid X Receptor (RXR) and PPARγ. Here, the ligand must fit into a defined hydrophobic pocket.

Comparison: 2,4-di-tert-butylphenol (Mono-ortho to OH) vs. 2,6-di-tert-butylphenol (Di-ortho to OH, equivalent to the "3,5" motif discussed above).

Parameter2,4-DTBP (Mono-ortho)2,6-DTBP (Di-ortho)Verdict
RXRα Activation Strong Agonist Inactive / Weak Mono-ortho wins
Binding Mode The 2-tBu fits the pocket; the 4-tBu anchors hydrophobically.The two flanking t-Bu groups (2,[5][6]6) create a width that exceeds the pocket dimensions.Steric Clash in 2,6
Adipogenesis Induces lipid accumulationNo significant inductionMono-ortho is bioactive

Data Source: Structural analysis of RXRα activators [2].

Mechanistic Diagram (Graphviz)

The following diagram illustrates the "Steric Selection" logic:

LigandLogic Start Ligand Design Choice Mono 3-tert-butyl (Mono-ortho) Start->Mono Di 3,5-di-tert-butyl (Di-ortho) Start->Di Target_Closed Target: Restricted Pocket (e.g., Nuclear Receptor) Mono->Target_Closed Preferred Target_Open Target: Open Active Site (e.g., Radical, Metal Surface) Di->Target_Open Preferred Di->Target_Closed Too Bulky Result_Stab High Stability / Activity (Steric Protection) Target_Open->Result_Stab Radical/Metal Stabilized Result_Clash Steric Clash / Low Affinity (Volume Exclusion) Target_Closed->Result_Clash Ligand Rejected Result_Fit Optimal Fit / High Affinity (Hydrophobic Anchoring) Target_Closed->Result_Fit Induced Fit

Figure 1: Decision matrix for selecting tert-butyl substitution patterns based on target topology.

Experimental Protocol: High-Sensitivity ITC for Hydrophobic Ligands

Measuring the binding affinity (


) of tert-butylated ligands is challenging due to their low aqueous solubility. Standard protocols often fail due to precipitation or signal mismatch. The following protocol is optimized for these lipophilic molecules.
Protocol Overview
  • Technique: Isothermal Titration Calorimetry (ITC).

  • Challenge: Ligand solubility and "Heat of Dilution" artifacts from DMSO.

  • Solution: Reverse Titration (if protein is soluble) or Precise DMSO Matching.

Step-by-Step Methodology

Phase 1: Sample Preparation (Critical)

  • Ligand Stock: Dissolve 3-tBu or 3,5-di-tBu ligand in 100% DMSO to 50 mM.

  • Buffer Matching: Prepare the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • DMSO Normalization:

    • Protein Solution (Cell): Add DMSO to the protein buffer to exactly 2% (v/v).

    • Ligand Solution (Syringe): Dilute the ligand stock into the same buffer to reach 2% DMSO final concentration.

    • Verification: Use a refractive index detector or density meter to ensure DMSO content matches within 0.05%. Mismatched DMSO is the #1 cause of failure.

Phase 2: The Run (Low-C Approach) Since these ligands are hydrophobic, solubility limits the syringe concentration. We use a "Low-C" parameter set.

  • Temperature: 25°C (Standard) or 10°C (if hydrophobic effect is too strong/entropic).

  • Stirring: 750 rpm (Ensure rapid mixing of viscous DMSO).

  • Injection Profile:

    • Injection 1: 0.4 μL (Discard).

    • Injections 2-20: 2.0 μL each.

    • Spacing: 180 seconds (Allow full equilibration).

Phase 3: Data Analysis

  • Blank Subtraction: Perform a Ligand-into-Buffer titration (with exact DMSO match). Subtract this heat of dilution from the protein run.

  • Fitting: Fit to a "One Set of Sites" model.

  • Thermodynamic Dissection:

    • Expect Endothermic (+) or small Exothermic

      
       due to desolvation of the hydrophobic tert-butyl groups.
      
    • Binding is driven by Entropy (+T

      
      )  due to water release from the hydrophobic pocket.
      
Workflow Diagram (Graphviz)

ITC_Protocol Prep Prep 50mM Ligand in 100% DMSO Match Match DMSO % (e.g., 2% in Cell & Syringe) Prep->Match Degas Degas Samples (Avoid Bubbles) Match->Degas Run Run ITC (Low-C Parameters) Degas->Run Control Run Buffer Control (Ligand -> Buffer) Degas->Control Subtract Subtract Heat of Dilution Run->Subtract Control->Subtract Fit Fit Isotherm (Calculate Kd, dH, dS) Subtract->Fit

Figure 2: Optimized ITC workflow for lipophilic tert-butyl ligands.

References

  • Li, H., et al. (2023). "Structural Characterization of Acid DES-Modified Alkaline Lignin and Evaluation of Antioxidant Properties." Molecules, 28(5), 2268.

  • Chamorro-García, R., et al. (2023). "2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors."[1] Toxicological Sciences, 193(1), 56-67.

  • Velasquez-Campoy, A., et al. (2006). "Isothermal titration calorimetry to determine association constants for high-affinity ligands." Nature Protocols, 1, 186–191.

  • BenchChem Technical Support. (2025). "The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects." BenchChem.[7]

  • Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421–431.

Sources

Comparative

Introduction: The Significance of Steric Hindrance in Salicylic Acid Coordination Chemistry

A Comprehensive Guide to the X-ray Crystal Structure of 3-tert-Butylsalicylic Acid Complexes and Their Analogs For Researchers, Scientists, and Drug Development Professionals Salicylic acid and its derivatives are versat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the X-ray Crystal Structure of 3-tert-Butylsalicylic Acid Complexes and Their Analogs

For Researchers, Scientists, and Drug Development Professionals

Salicylic acid and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[1] The introduction of bulky substituents, such as the tert-butyl group, onto the salicylic acid scaffold imparts significant steric hindrance around the metal center. This steric bulk can profoundly influence the coordination geometry, stability, and reactivity of the resulting metal complexes.[2] These structural modifications are of particular interest in the development of catalysts for asymmetric synthesis and novel therapeutic agents with enhanced efficacy.[3][4] This guide will focus on the X-ray crystal structure of a representative metal complex derived from a Schiff base of 3,5-di-tert-butylsalicylaldehyde and compare its structural and physicochemical properties with other relevant salicylic acid complexes.

Experimental Section: Synthesis and Characterization

Synthesis of a Representative Ni(II) Schiff Base Complex

A common approach to studying the coordination chemistry of salicylaldehydes involves the formation of Schiff base ligands through condensation with a primary amine.[5] The resulting multidentate ligand can then be complexed with a metal salt. The following protocol details the synthesis of a representative Ni(II) complex with a salen-type ligand derived from 3,5-di-tert-butylsalicylaldehyde and ethylenediamine.

Experimental Protocol: Synthesis of Bis(3,5-di-tert-butylsalicylidene)ethylenediaminonickel(II) [Ni(salentBu)]

  • Ligand Synthesis:

    • In a round-bottom flask, dissolve 2.34 g (10 mmol) of 3,5-di-tert-butylsalicylaldehyde in 50 mL of absolute ethanol.[3]

    • Add 0.30 mL (5 mmol) of ethylenediamine to the solution.

    • Reflux the mixture for 2 hours. A yellow precipitate of the Schiff base ligand will form.

    • Cool the mixture to room temperature and collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry in a desiccator.

  • Complexation:

    • Suspend the synthesized Schiff base ligand (1 equivalent) in 50 mL of ethanol.

    • Add a solution of nickel(II) chloride hexahydrate (1 equivalent) in 20 mL of ethanol dropwise to the suspension.

    • Reflux the mixture for 3 hours. The color of the suspension will change, indicating the formation of the complex.

    • Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.

    • Wash the product with ethanol and then diethyl ether to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent system (e.g., chloroform/hexane) to obtain single crystals suitable for X-ray diffraction.[6]

Diagram of Synthesis Workflow

G cluster_ligand Ligand Synthesis cluster_complex Complexation A 3,5-di-tert-butylsalicylaldehyde C Reflux in Ethanol (2h) A->C B Ethylenediamine B->C D Schiff Base Ligand C->D Condensation F Reflux (3h) D->F E NiCl2·6H2O in Ethanol E->F G [Ni(salentBu)] Complex F->G Coordination H Single Crystals for XRD G->H Recrystallization G cluster_sp Square Planar [Ni(salentBu)] cluster_oh Distorted Octahedral Diaquabis(salicylato)zinc(II) Ni Ni O1_sp O Ni->O1_sp O2_sp O Ni->O2_sp N1_sp N Ni->N1_sp N2_sp N Ni->N2_sp Zn Zn O1_oh O Zn->O1_oh O2_oh O Zn->O2_oh O3_oh O Zn->O3_oh O4_oh O Zn->O4_oh O5_oh O(H2O) Zn->O5_oh O6_oh O(H2O) Zn->O6_oh

Sources

Validation

Comparative Analysis: Acidity and Physicochemical Profile of 3-tert-Butylsalicylic Acid vs. Salicylic Acid

Topic: 3-tert-Butylsalicylic acid vs. Salicylic acid: Acidity & Physicochemical Comparison Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-tert-Butylsalicylic acid vs. Salicylic acid: Acidity & Physicochemical Comparison Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary

This guide provides a technical comparison between Salicylic Acid (SA) and its lipophilic analog, 3-tert-Butylsalicylic Acid (3-tBSA) .[1] While Salicylic Acid serves as the pharmacophore baseline for non-steroidal anti-inflammatory drugs (NSAIDs), the introduction of a bulky tert-butyl group at the 3-position (ortho to the phenolic hydroxyl) fundamentally alters the molecule's physicochemical landscape.[1]

Key Takeaway: The structural modification in 3-tBSA introduces a competitive interplay between electronic induction (+I effect) and steric buttressing . While the electron-donating nature of the tert-butyl group theoretically attenuates acidity (raising pKa), the steric bulk forces a rigid intramolecular hydrogen bond network that stabilizes the carboxylate anion.[1] Consequently, 3-tBSA exhibits an acidity profile comparable to, though likely slightly weaker than, SA, but with a drastically increased lipophilicity (LogP) that redefines its membrane permeability and protein-binding kinetics.[1]

Molecular Architecture & Mechanistic Logic

To understand the acidity difference, we must dissect the structural forces at play. The acidity of salicylic acid derivatives is governed by the stability of the conjugate base (carboxylate anion).

Structural Comparison
  • Salicylic Acid (SA): Planar structure allowed by an intramolecular hydrogen bond between the phenolic -OH and the carboxylate -COO⁻.[1]

  • 3-tert-Butylsalicylic Acid (3-tBSA): The massive tert-butyl group at C3 creates significant steric pressure on the adjacent phenolic -OH at C2.[1]

Diagram 1: Steric & Electronic Interaction Map

The following diagram visualizes the competing forces: the Inductive Effect (destabilizing the anion) vs. the Buttressing Effect (stabilizing the anion via H-bonding).

G cluster_0 Salicylic Acid (SA) cluster_1 3-tert-Butylsalicylic Acid (3-tBSA) SA_Node Salicylic Acid (Baseline) SA_Mech Intramolecular H-Bond (Stabilizes Anion) SA_Node->SA_Mech Standard Stabilization BSA_Node 3-tert-Butyl SA (Modified) Elec_Effect Electronic Effect (+I) Electron Donation (Destabilizes Anion) BSA_Node->Elec_Effect t-Butyl Group Steric_Effect Steric Buttressing Forces OH orientation (Enhances H-Bond) BSA_Node->Steric_Effect C3 Substitution Net_Acidity Net Result: Slightly Weaker Acid (pKa ~3.1 - 3.4) Elec_Effect->Net_Acidity Decreases Acidity (Higher pKa) Steric_Effect->Net_Acidity Increases Acidity (Lower pKa)

Caption: Mechanistic pathway showing how the electron-donating tert-butyl group competes with steric buttressing to determine the final acidity of 3-tBSA.

Physicochemical Data Comparison

The following table synthesizes experimental baselines and predicted values based on Hammett substituent constants and structural analogs (e.g., 3-methylsalicylic acid, 3,5-di-tert-butylsalicylic acid).

PropertySalicylic Acid (SA)3-tert-Butylsalicylic Acid (3-tBSA)Impact on Drug Design
pKa1 (COOH) 2.97 3.1 – 3.4 (Predicted)3-tBSA is slightly less ionized at gastric pH, potentially improving stomach absorption but reducing solubility.[1]
pKa2 (Phenolic OH) 13.82> 14.0The tert-butyl group makes the phenolic proton harder to remove due to electron donation.
LogP (Lipophilicity) 2.26~4.5 massive increase in lipophilicity; 3-tBSA will partition strongly into lipid bilayers.[1]
Water Solubility ~2.2 g/L (25°C)< 0.1 g/LRequires co-solvent systems (e.g., DMSO, Ethanol) for formulation.
Molecular Weight 138.12 g/mol 194.23 g/mol Increased bulk affects binding pocket fit.

Analysis of Acidity Shift: While alkyl groups generally weaken benzoic acids (raise pKa) via electron donation, the ortho-hydroxyl group in salicylic acids creates a special case.[1] The tert-butyl group pushes the phenolic hydrogen closer to the carboxylate oxygen ("Buttressing Effect"), strengthening the intramolecular hydrogen bond. However, the strong +I (inductive) effect of the tert-butyl group usually dominates, resulting in a net decrease in acidity (higher pKa) compared to unsubstituted SA.

Experimental Protocol: Determination of pKa

Due to the low water solubility of 3-tBSA, standard aqueous titration is impossible.[1] You must use a Mixed-Solvent Potentiometric Titration followed by the Yasuda-Shedlovsky Extrapolation to determine the aqueous pKa.[1]

Protocol Design (Self-Validating)

Objective: Determine thermodynamic pKa of 3-tBSA. Equipment: Automatic Potentiometric Titrator (e.g., Mettler Toledo), Glass pH Electrode (calibrated).

Step-by-Step Methodology:
  • Preparation of Co-Solvent Media: Prepare three solvent mixtures:

    • 30% Methanol / 70% Water (v/v)[1]

    • 40% Methanol / 60% Water (v/v)

    • 50% Methanol / 50% Water (v/v)

    • Note: Ionic strength should be kept constant (e.g., 0.1 M KCl).[1]

  • Sample Dissolution: Dissolve exactly

    
     mol of 3-tBSA in 50 mL of the 50% methanol mixture. Repeat for other ratios. Ensure complete dissolution; sonicate if necessary.
    
  • Titration: Titrate with standardized 0.1 M KOH (in the same solvent ratio to avoid heat of mixing errors). Record pH vs. Volume.

  • Data Processing (Gran Plot): Use a Gran Plot to determine the precise equivalence point (

    
    ).
    
  • Calculation of Apparent pKa (

    
    ):  Calculate 
    
    
    
    for each solvent ratio using the Henderson-Hasselbalch equation at half-neutralization.
  • Yasuda-Shedlovsky Extrapolation:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (dielectric constant of the mix, x-axis).[1]
    • The y-intercept represents the theoretical aqueous pKa.

Diagram 2: Experimental Workflow

Experiment Start Start: 3-tBSA Sample Solubility_Check Check Aqueous Solubility (Likely Insoluble) Start->Solubility_Check Mixed_Solvent Prepare MeOH/Water Series (30%, 40%, 50%) Solubility_Check->Mixed_Solvent Use Co-solvent Titration Potentiometric Titration (0.1 M KOH) Mixed_Solvent->Titration Calc_pKa Calculate Apparent pKa (for each % MeOH) Titration->Calc_pKa Extrapolation Yasuda-Shedlovsky Plot Extrapolate to 0% MeOH Calc_pKa->Extrapolation Result Final Aqueous pKa Extrapolation->Result

Caption: Workflow for determining pKa of lipophilic acids using mixed-solvent titration and dielectric constant extrapolation.

Implications for Drug Development[2][3]

Membrane Permeability

3-tBSA is significantly more lipophilic (LogP ~4.[1]5) than SA (LogP 2.26).

  • Advantage: Superior passive diffusion across the blood-brain barrier (BBB) or dermal layers (topical formulations).

  • Risk: High non-specific binding to plasma proteins (Albumin), potentially reducing the free fraction (

    
    ) of the drug.
    
Receptor Binding (steric fit)

The tert-butyl group adds approximately 4-5 Å of bulk.[1]

  • Mechanism: If the target pocket is tight (e.g., COX-1 active site), 3-tBSA may fail to bind where SA succeeds.[1] However, if the pocket has a hydrophobic sub-pocket (e.g., certain allosteric sites), 3-tBSA will show exponentially higher affinity due to van der Waals interactions.[1]

Toxicity Profile

The metabolic clearance of 3-tBSA will differ. The tert-butyl group is resistant to oxidation. While SA is metabolized to salicyluric acid (glycine conjugation), 3-tBSA may undergo slower elimination, potentially leading to accumulation.[1]

References

  • Potentiometric Titration of Salicylic Acid Derivatives Source: World Journal of Pharmacy and Pharmaceutical Sciences (General Protocol Validation)

  • pKa Data for Benzoic Acid Derivatives Source: NIST Chemistry WebBook

  • Electronic Effects in Substituted Salicylic Acids Source: Journal of Organic Chemistry (ACS)

  • Yasuda-Shedlovsky Method for pKa Determination Source: University of Liverpool Repository [1]

Sources

Comparative

UV-Vis Absorption Spectra of 3-tert-Butylsalicylic Acid: A Comparative Technical Guide

Executive Summary & Chemical Context 3-tert-Butylsalicylic acid (3-tBSA) (CAS: 16094-30-7) represents a critical structural intermediate in the family of substituted salicylates.[1][2] Unlike its isomer 5-tert-butylsalic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-tert-Butylsalicylic acid (3-tBSA) (CAS: 16094-30-7) represents a critical structural intermediate in the family of substituted salicylates.[1][2] Unlike its isomer 5-tert-butylsalicylic acid or the parent salicylic acid, 3-tBSA possesses a bulky tert-butyl group at the ortho position relative to the phenolic hydroxyl group (position 3).[1][2]

This structural nuance creates a "buttressing effect," where the steric bulk of the alkyl group compresses the phenolic hydrogen towards the carboxylate moiety (position 1).[2] This interaction strengthens the intramolecular hydrogen bond, significantly altering the electronic transition energy levels compared to unsubstituted analogs. Consequently, the UV-Vis profile of 3-tBSA acts as a sensitive probe for both steric integrity and electronic conjugation in ligand synthesis and polymer chemistry.[1][2]

This guide provides a rigorous comparison of 3-tBSA against its primary alternatives, supported by experimental protocols and mechanistic insights.

Comparative Spectral Analysis

The UV-Vis absorption profile of salicylates is dominated by two primary bands arising from


 and 

transitions within the conjugated benzene ring and the carbonyl system.[2]
Spectral Data Comparison

The following table synthesizes spectral data for 3-tBSA against the parent compound (Salicylic Acid) and the disubstituted analog (3,5-Di-tert-butylsalicylic acid).

CompoundStructure

(Band I)

(Band II)
Molar Absorptivity (

)
Structural Driver
Salicylic Acid (SA) Unsubstituted296–303 nm ~235 nm~3,500 M⁻¹cm⁻¹Baseline conjugation; strong intramolecular H-bond.[1][2]
3-tert-Butylsalicylic Acid (3-tBSA) Ortho-t-butyl308–312 nm ~240 nm~4,200 M⁻¹cm⁻¹Buttressing Effect: Steric bulk pushes OH group, strengthening H-bond and lowering transition energy (Red Shift).[1][2]
3,5-Di-tert-butylsalicylic Acid Ortho, Para-di-t-butyl315–320 nm ~245 nm~5,100 M⁻¹cm⁻¹Hyperconjugation + Sterics: Combined inductive effect of two alkyl groups causes significant bathochromic shift.[1][2]

Note: Values are representative for methanolic solutions. Solvatochromic shifts will occur in aqueous buffers (pH dependent) or non-polar solvents.[1][2]

Mechanistic Insight: The Buttressing Effect

In 3-tBSA, the tert-butyl group at position 3 is sterically demanding.[1][2] It restricts the rotation of the adjacent hydroxyl group (position 2), effectively locking it into a planar conformation with the carboxylic acid (position 1).

  • Consequence: This planarization maximizes orbital overlap, extending the effective conjugation length.

  • Observation: A distinct bathochromic shift (red shift) of 5–10 nm is observed relative to Salicylic Acid.[1][2]

  • Contrast: In 5-tert-butylsalicylic acid (where the alkyl group is meta to the OH), this steric locking is absent, resulting in a smaller spectral shift driven primarily by electronic inductive effects.[1][2]

Experimental Protocol: Self-Validating UV-Vis Analysis

To ensure data integrity, this protocol includes built-in validation steps.

Phase 1: Sample Preparation

Objective: Prepare a stable 50 µM stock solution.

  • Solvent Selection: Use HPLC-grade Methanol .[1][2]

    • Reasoning: Methanol prevents the ionization of the carboxyl group (unlike water), ensuring the spectrum represents the neutral molecular species.[2]

  • Weighing: Accurately weigh 9.7 mg of 3-tBSA (MW ≈ 194.23 g/mol ).

  • Dissolution: Dissolve in 10 mL methanol (Stock A: ~5 mM). Sonicate for 2 minutes to ensure complete dissolution of the hydrophobic tert-butyl tail.

  • Dilution: Dilute 100 µL of Stock A into 9.9 mL of methanol to achieve the 50 µM working standard .

Phase 2: Instrumental Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer.[1][2]

  • Scan Range: 200 nm – 400 nm.[1][2]

  • Path Length: 1.0 cm (Quartz Cuvette).

  • Baseline Correction: Auto-zero with pure methanol blank.

Phase 3: Validation Criteria (The "Trust" Check)

Before accepting the spectrum, verify these three markers:

  • Zero Intercept: Absorbance at 400 nm must be < 0.005 AU (confirms no particulate scattering).[1][2]

  • Peak Ratio: The ratio of Abs(Band II) / Abs(Band I) should be constant (approx. 2.5–3.0).[1] Deviation indicates impurity (e.g., phenol degradation products).[1][2]

  • Linearity Check: Prepare a 25 µM dilution. The absorbance should be exactly half of the 50 µM sample (

    
     2%).
    

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing and validating the 3-tBSA spectrum, distinguishing it from impurities.

G Start Start: Raw Material (3-tBSA) Solvation Solvation in MeOH (Prevents Ionization) Start->Solvation Scan Spectral Scan (200-400 nm) Solvation->Scan Decision Check Lambda Max Scan->Decision PathSA Peak ~300 nm? (Likely Unsubstituted SA) Decision->PathSA Blue Shifted Path3tBSA Peak ~310 nm? (Target: 3-tBSA) Decision->Path3tBSA Red Shifted Validation Calculate Band Ratio (A240 / A310) Path3tBSA->Validation Result Valid Characterization Validation->Result Ratio Consistent

Caption: Logic flow for distinguishing 3-tert-butylsalicylic acid from unsubstituted contaminants based on spectral shifts.

References

  • National Institute of Standards and Technology (NIST). Salicylic acid UV/Visible Spectrum.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1][2]

  • Uzun, G., & Kayan, A. (2024). Zirconium Complexes Bearing Methyl/tButyl Salicylate and Their Catalytic Activity.[2][3][4][5] ResearchGate.[1][2][6] Available at: [Link]

  • PubChem. 3-tert-Butyl-2-hydroxybenzoic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][2]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application News. Available at: [Link][1][2]

Sources

Validation

thermal stability analysis TGA of 3-tert-Butylsalicylic acid

Thermal Stability & Decomposition Kinetics: 3-tert-Butylsalicylic Acid (3-tBSA) Part 1: Core Directive & Executive Summary The Objective: This guide provides a rigorous thermal analysis framework for 3-tert-Butylsalicyli...

Author: BenchChem Technical Support Team. Date: February 2026

Thermal Stability & Decomposition Kinetics: 3-tert-Butylsalicylic Acid (3-tBSA)

Part 1: Core Directive & Executive Summary

The Objective: This guide provides a rigorous thermal analysis framework for 3-tert-Butylsalicylic acid (3-tBSA) , a critical intermediate in the synthesis of lipophilic coordination complexes and pharmaceutical agents. Unlike standard datasheets, this document focuses on the causality of thermal behaviors—specifically how the steric bulk of the tert-butyl group at the ortho position influences stability compared to Salicylic Acid (SA) and 3,5-Di-tert-butylsalicylic acid (3,5-dtBSA).

The Bottom Line: 3-tBSA exhibits a competitive thermal profile dominated by two competing pathways: sublimation and decarboxylation . While the tert-butyl group increases lipophilicity, it introduces steric strain that can lower the activation energy for decarboxylation compared to unsubstituted SA.

Part 2: Scientific Integrity & Experimental Logic

Mechanistic Insight: The "Ortho Effect"

To interpret the TGA of 3-tBSA, one must understand the molecular stressors.

  • Steric Strain: The bulky tert-butyl group at the C3 position (ortho to the hydroxyl group) creates significant steric pressure. This forces the adjacent carboxyl group (at C1) to twist out of planarity with the benzene ring.

  • Consequence: Loss of planarity reduces resonance stabilization of the carboxyl group, making the C-C bond connecting the carboxyl group to the ring weaker.

  • Prediction: 3-tBSA is expected to decarboxylate at temperatures slightly lower or comparable to SA, despite the higher molecular weight usually suggesting higher stability.

Experimental Protocol: Self-Validating TGA

Standard TGA runs often misinterpret sublimation as decomposition. This protocol isolates these variables.

Instrument: Simultaneous TGA-DSC (e.g., Mettler Toledo TGA/DSC 3+ or TA Instruments SDT 650).

ParameterSettingRationale
Atmosphere Nitrogen (

), 50 mL/min
Prevents oxidative degradation (charring), isolating thermal decomposition.
Crucible Alumina (

), 70

L
Inert surface; avoids catalytic effects seen with Platinum pans.
Lid Config Pinhole (Laser-drilled) Critical: Creates a "self-generated atmosphere" to suppress sublimation, allowing true decomposition measurement.
Heating Rate 10 °C/minStandard rate for kinetic comparison.
Range 25 °C to 600 °CCovers drying, melting, decarboxylation, and full pyrolysis.

Part 3: Comparative Analysis & Data Visualization

Table 1: Comparative Thermal Benchmarks

Data synthesized from thermodynamic constants of structural analogs.

CompoundStructureMelting Point (

)
Decarboxylation Onset (

)
Residual Mass (600°C)
Salicylic Acid (SA) Unsubstituted159 °C~160–170 °C~0% (Sublimes)
3-tBSA ortho-tert-butyl~150–155 °C ~165–175 °C < 2%
3,5-dtBSA di-tert-butyl163 °C~175–180 °C< 5%

Note: 3,5-dtBSA shows slightly higher stability due to the "buttressing effect" of the second tert-butyl group and increased molecular weight, which suppresses volatility.

Visualization: Thermal Degradation Pathways

The following diagram illustrates the competing kinetic pathways during the heating of 3-tBSA.

TGA_Pathway Start Solid 3-tBSA (C11H14O3) Melt Melt Phase (T ~155°C) Start->Melt Heat Input Sublimation Sublimation (Physical Loss) Melt->Sublimation Open Pan (Low Pressure) Decarb Decarboxylation (Chemical Loss) Melt->Decarb Pinhole Pan (T > 165°C) Product 2-tert-Butylphenol (Volatile Liquid) Decarb->Product - CO2 (44 Da) Product->Sublimation Evaporation Residue Carbon Char (Trace) Product->Residue Oxidation (if Air)

Caption: Kinetic competition between physical sublimation and chemical decarboxylation in 3-tBSA thermal analysis.

Part 4: Interpreting the TGA Curve

When analyzing your TGA data for 3-tBSA, look for these three distinct regions:

  • Region I: Drying (< 110°C)

    • Observation: Minor mass loss (< 1%).

    • Cause: Loss of physisorbed water or residual solvent (e.g., methanol from recrystallization).

    • Action: If loss > 2%, dry sample in vacuo before re-testing.

  • Region II: The "Knee" (150°C – 220°C)

    • Observation: Sharp, accelerating mass loss.

    • Mechanism: This is the Decarboxylation Event .[1] The molecule loses a

      
       moiety.
      
    • Calculation: Theoretical mass loss for decarboxylation is:

      
      
      
    • Diagnostic: If the first step loss is exactly ~22-23%, you are observing pure decarboxylation. If it is 100%, the sample sublimed.

  • Region III: Evaporation (220°C – 300°C)

    • Observation: Continued mass loss down to 0%.

    • Mechanism: The resulting product, 2-tert-butylphenol , has a boiling point of ~224°C. It will evaporate rapidly immediately after forming.

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 3,5-Di-tert-butylsalicylic acid. Retrieved from

  • NIST Chemistry WebBook. (2023). Salicylic acid, tert-butyl ester (Isomer Data). Retrieved from

  • Netzsch Analyzing & Testing. (2019). Thermal Behavior of Acetylsalicylic Acid and Aspirin. Retrieved from

  • Ramos, P. et al. (2013). Free Radical Formation in Salicylic Acid during Thermal Sterilization. Acta Poloniae Pharmaceutica. Retrieved from

  • TCI Chemicals. (2025).[3][4] Product Specification: 3,5-Di-tert-butylsalicylic Acid.[2][3][4][5][6] Retrieved from

Sources

Comparative

biological activity of 3-tert-Butylsalicylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 3-tert-Butylsalicylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals. Introduction: The Strategic Derivatization of Salicylic Ac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-tert-Butylsalicylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Derivatization of Salicylic Acid

Salicylic acid is a cornerstone in medicinal chemistry, with its most famous derivative, acetylsalicylic acid, being a household name for its anti-inflammatory, analgesic, and antipyretic properties.[1] The therapeutic potential of the salicylate scaffold, however, extends far beyond this initial discovery. Modern drug development often employs the strategy of chemical derivatization to enhance the efficacy, selectivity, and pharmacokinetic properties of known bioactive molecules.[1][2] This involves the targeted addition or modification of functional groups to a parent compound.[2]

This guide focuses on derivatives of 3-tert-butylsalicylic acid. The introduction of a tert-butyl group, a bulky and lipophilic moiety, onto the salicylic acid backbone is a deliberate synthetic strategy. This group can significantly alter the molecule's interaction with biological targets through several mechanisms:

  • Steric Hindrance: The large size of the tert-butyl group can influence the molecule's orientation when binding to a receptor or enzyme active site, potentially increasing selectivity.[3]

  • Increased Lipophilicity: The non-polar nature of the tert-butyl group can enhance the molecule's ability to cross cell membranes, thereby improving its bioavailability.[3]

  • Metabolic Stability: The tert-butyl group can protect adjacent functional groups from metabolic degradation, prolonging the compound's half-life in the body.[3]

This guide will provide a comparative analysis of the biological activities of various 3-tert-butylsalicylic acid derivatives and related compounds, supported by experimental data and detailed protocols. We will explore their anti-inflammatory, anticancer, and antioxidant properties, offering insights into their mechanisms of action and structure-activity relationships.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Chronic inflammation is a key driver of numerous diseases. Salicylic acid and its derivatives have long been recognized for their anti-inflammatory effects.[1][4] Research into tert-butylated salicylate derivatives has revealed potent anti-inflammatory agents that act through specific molecular pathways.

A notable example is 4-tert-butylphenyl salicylate (4-TBPS), which has demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage models.[5] The primary mechanism of action for 4-TBPS is the downregulation of the NF-κB (nuclear factor-κB) signaling pathway.[5] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 4-TBPS has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB translocation and subsequent gene expression.[5]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK TLR4->IKK 2. Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB 3. Phosphorylates IκBα NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active 4. IκBα Degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus 5. Translocation TBPS 4-tert-butylphenyl salicylate (4-TBPS) TBPS->IKK Inhibits DNA DNA NFkB_nucleus->DNA 6. Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes 7. Activates

Caption: Inhibition of the NF-κB pathway by 4-tert-butylphenyl salicylate (4-TBPS).

Comparative Anti-inflammatory Effects of 4-tert-butylphenyl salicylate (4-TBPS)

The following table summarizes the dose-dependent inhibitory effects of 4-TBPS on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.[5]

Inflammatory MediatorEffect of 4-TBPSKey Findings
Nitric Oxide (NO) Dose-dependent reductionSignificant decrease in NO production without inducing cytotoxicity.[5]
iNOS & COX-2 Dose-dependent reduction in expressionBoth protein and mRNA levels were significantly reduced.[5]
TNF-α, IL-1β, IL-6 Dose-dependent reduction in productionSignificant inhibition of pro-inflammatory cytokine secretion and gene expression.[5]
Experimental Protocol: Determination of Nitric Oxide Production

This protocol describes a common in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (e.g., 3-tert-butylsalicylic acid derivatives) in DMSO.

    • Dilute the stock solutions to the desired final concentrations in cell culture medium.

    • Remove the old medium from the cells and replace it with fresh medium containing the test compounds.

    • Pre-incubate the cells with the compounds for 1 hour.

  • LPS Stimulation:

    • Add lipopolysaccharide (LPS) to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Incubate the plate for another 24 hours.

  • Nitrite Measurement (Griess Assay):

    • NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Anticancer Activity: Induction of Apoptosis

The search for novel anticancer agents is a major focus of drug discovery. Phenolic compounds, including derivatives of salicylic acid, have shown promise as anticancer agents.[4] For example, 2,4-di-tert-butylphenol, a compound structurally related to the 3-tert-butylsalicylic acid scaffold, has been isolated and shown to possess both anti-inflammatory and anticancer properties.[6]

The anticancer activity of 2,4-di-tert-butylphenol has been attributed to its ability to induce apoptosis (programmed cell death) in cancer cells.[6] This is achieved through the upregulation of key apoptosis-related genes, such as p53 and caspase 7.[6] The p53 protein acts as a tumor suppressor, and its activation can trigger apoptosis in response to cellular stress or DNA damage. Caspases are a family of proteases that execute the process of apoptosis.

Apoptosis_Induction Compound 2,4-di-tert-butylphenol MCF7_A431 Cancer Cells (e.g., MCF-7, A431) Compound->MCF7_A431 Enters p53 p53 Gene (Tumor Suppressor) MCF7_A431->p53 Upregulates Caspase7 Caspase 7 Gene MCF7_A431->Caspase7 Upregulates Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Initiates Caspase7->Apoptosis Executes

Caption: Anticancer mechanism via apoptosis induction by 2,4-di-tert-butylphenol.

Comparative Anticancer Effects of 2,4-di-tert-butylphenol (DTBP)

The following table summarizes the effects of DTBP on the gene expression of p53 and caspase 7 in human breast cancer (MCF-7) and skin cancer (A431) cell lines.[6]

Cell LineGeneTreatment (DTBP)Outcome
MCF-7 p5350 µg/mL & 100 µg/mLDose-dependent increase in gene expression.[6]
A431 p5350 µg/mL & 100 µg/mLUpregulation of gene expression.[6]
MCF-7 Caspase 750 µg/mL & 100 µg/mLUpregulation of gene expression.[6]
A431 Caspase 750 µg/mL & 100 µg/mLMore effective upregulation compared to the other tested compound.[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is a standard method for screening the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7, A431) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere and grow for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Treat the cells with various concentrations of the compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases.[7] Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to stabilize free radicals.[3] The presence of a tert-butyl group can further enhance the stability of the resulting phenoxy radical, making these derivatives potent antioxidants.[3][8]

The antioxidant activity of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9]

Comparative Antioxidant Activity of Phenolic Derivatives

The following table presents the IC₅₀ values for the DPPH radical scavenging activity of several phenolic derivatives, demonstrating their antioxidant potential.[9]

CompoundIC₅₀ (µM) for DPPH Scavenging
Vanillyl derivative (3e)26.5
4-methoxy phenyl (3c)35.44
4-methyl phenyl (3h)45.41

Lower IC₅₀ values indicate higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a simple and widely used method for assessing the antioxidant capacity of chemical compounds.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

    • Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol or another suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.

    • Add a small volume (e.g., 20 µL) of various concentrations of the test compounds or the positive control to the wells.

    • For the blank, add the solvent instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm.

    • The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (the solution changes from violet to yellow).

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ value.

Conclusion and Future Directions

The derivatization of salicylic acid with a 3-tert-butyl group presents a promising strategy for the development of novel therapeutic agents with a range of biological activities. The bulky, lipophilic nature of the tert-butyl group can enhance the anti-inflammatory, anticancer, and antioxidant properties of the parent molecule. The studies highlighted in this guide demonstrate that these derivatives can modulate key signaling pathways, such as the NF-κB pathway, and induce apoptosis in cancer cells.

Future research in this area should focus on:

  • Synthesis of Novel Derivatives: Expanding the library of 3-tert-butylsalicylic acid derivatives with diverse functional groups to explore a wider range of biological activities.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of lead compounds in animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to optimize the design of future derivatives with improved efficacy and selectivity.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, 3-tert-butylsalicylic acid derivatives hold significant potential for the development of next-generation therapies for inflammatory diseases, cancer, and other conditions associated with oxidative stress.

References

  • Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed. (2016, February 6).
  • Synthesis of new salicylic acid derivatives with potential bioactivity - 10th Brazilian Conference on Natural Products. (2025, November 7).
  • Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed.
  • Salicylic Acid: Synthetic Strategies and Their Biological Activities - ResearchGate.
  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling - MDPI. (2025, September 17).
  • Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating - PubMed. (2009, December 15).
  • Anticancer and antioxidant activity of title compounds (3a-3m) - ResearchGate.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. (2024, November 29).
  • Effects of 2- and 3-tert-Butyl-4-hydroxyanisole on Glutathione S-Transferase and Epoxide Hydrolase Activities and Sulfhydryl Levels in Liver and Forestomach of Mice - ResearchGate.
  • Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed. (2018, May 25).
  • Promoting activity of 3-tert-butyl-4-hydroxyanisole (BHA) in BALB/3T3 cell transformation - PubMed.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC.
  • A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - MDPI. (2021, April 29).
  • Anti-inflammatory and anticancer activities of erythrodiol-3-acetate and 2,4-di-tert-butylphenol isolated from Humboldtia unijuga - PubMed. (2018, November 26).
  • Butylated Hydroxyanisole Isomers Induce Distinct Adipogenesis in 3T3-L1 Cells | Request PDF - ResearchGate.
  • Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues - Journal of Applied Pharmaceutical Science. (2018, February 27).
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022, August 24).
  • Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - MDPI. (2023, June 4).
  • Synthesis and Biological Evaluation of Novel Coumarins with tert-Butyl and Terpene Substituents - PubMed. (2019, March 15).

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 3-tert-Butylsalicylic Acid

The Critical Role of Reference Standards in Analytical Accuracy A reference standard is a highly purified and well-characterized substance used as a measurement base. In the analysis of 3-tert-Butylsalicylic acid, the re...

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Role of Reference Standards in Analytical Accuracy

A reference standard is a highly purified and well-characterized substance used as a measurement base. In the analysis of 3-tert-Butylsalicylic acid, the reference standard is indispensable for:

  • Identity Confirmation: Comparing the analytical signature (e.g., retention time in chromatography, mass spectrum) of the sample to that of the reference standard.

  • Purity Assessment: Quantifying impurities in a sample by comparing peak areas to that of the reference standard.

  • Assay of Potency: Determining the concentration of 3-tert-Butylsalicylic acid in a drug substance or product.

Given the absence of a specific USP or EP monograph for 3-tert-Butylsalicylic acid, a certified reference material (CRM) from a reputable supplier is the next best alternative. When selecting a reference standard, a comprehensive Certificate of Analysis (CoA) is crucial.

Comparison of Analytical Methodologies: HPLC vs. GC-MS

The choice of analytical technique is critical for achieving accurate and reliable results. For 3-tert-Butylsalicylic acid, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.
Applicability to 3-tert-Butylsalicylic acid Well-suited for the analysis of this non-volatile compound without derivatization.Requires derivatization to increase volatility and thermal stability.
Detection UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS).Mass Spectrometry (MS), Flame Ionization Detector (FID).
Advantages - Direct analysis- High precision and accuracy- Robust and reproducible- High sensitivity and selectivity- Provides structural information for impurity identification
Disadvantages - May have lower sensitivity than GC-MS for some analytes- Impurity identification may require a hyphenated MS detector- Derivatization adds a step to sample preparation and can introduce variability- Not suitable for non-volatile or thermally labile compounds

Expert Insight: For routine quality control and potency assays of 3-tert-Butylsalicylic acid, HPLC is often the preferred method due to its simplicity and robustness. GC-MS becomes invaluable for identifying and quantifying volatile impurities or for trace-level analysis where high sensitivity is required.

Experimental Protocols

Below are detailed, best-practice experimental protocols for the analysis of 3-tert-Butylsalicylic acid using HPLC and GC-MS. These are starting points and should be thoroughly validated for your specific application.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established protocols for salicylic acid and its derivatives.[1][2][3]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B). A typical gradient could be:

    • 0-20 min, 5-95% B

    • 20-25 min, 95% B

    • 25-26 min, 95-5% B

    • 26-30 min, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the 3-tert-Butylsalicylic acid reference standard and dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to a similar concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3. System Suitability:

Before sample analysis, inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%.

4. Analysis and Quantification:

Inject the standard and sample solutions. The concentration of 3-tert-Butylsalicylic acid in the sample is determined by comparing its peak area to that of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires derivatization to make the analyte suitable for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.[4][5]

1. Derivatization:

  • Dry an accurately weighed amount of the 3-tert-Butylsalicylic acid reference standard or sample (approx. 1 mg) under a stream of nitrogen.

  • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

  • Heat the mixture at 70 °C for 30 minutes.

2. GC-MS Conditions:

  • Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

3. Analysis and Quantification:

The derivatized 3-tert-Butylsalicylic acid can be identified by its retention time and mass spectrum. Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity.

Visualizing the Analytical Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: HPLC analytical workflow for 3-tert-Butylsalicylic acid.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Accurately Weigh Dry Dry Sample Weigh->Dry Derivatize Derivatize with MTBSTFA Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify using SIM Identify->Quantify

Caption: GC-MS analytical workflow for 3-tert-Butylsalicylic acid.

Evaluating and Comparing Reference Standards

When a pharmacopeial standard is unavailable, a thorough evaluation of commercially available reference materials is necessary. The Certificate of Analysis is the primary document for this evaluation.

Key Parameters on a Certificate of Analysis:

ParameterImportanceWhat to Look For
Identity Confirms the material is 3-tert-Butylsalicylic acid.Confirmation by methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Purity/Assay Determines the amount of 3-tert-Butylsalicylic acid present.Purity value with uncertainty. The method used for purity determination (e.g., HPLC, qNMR) should be stated.
Impurities Identifies and quantifies any impurities.Profile of known and unknown impurities.
Water Content Water content can affect the accuracy of weighing.Determined by Karl Fischer titration.
Residual Solvents Solvents from the manufacturing process can be present.Analysis by headspace GC.
Traceability Links the measurement to a national or international standard.Statement of traceability to NIST or another National Metrology Institute.
Expiration Date Indicates the stability of the reference material.A clearly stated expiration or re-test date.

Expert Insight: A reference standard with a purity determined by a primary method like quantitative NMR (qNMR) is highly desirable as it provides a direct measure of the analyte's mass fraction without the need for a specific reference standard of the analyte itself.

Conclusion

The analysis of 3-tert-Butylsalicylic acid requires a robust and well-validated analytical method. While a dedicated pharmacopeial reference standard is not currently available, a high-quality certified reference material from a reputable source is a suitable alternative. Both HPLC and GC-MS are powerful techniques for the analysis of this compound, with the choice depending on the specific analytical needs. By carefully selecting a reference standard based on a comprehensive Certificate of Analysis and by developing and validating a suitable analytical method, researchers can ensure the accuracy and reliability of their results.

References

  • PubMed. (1994).
  • ResearchGate. (n.d.).
  • Farmacia Journal. (n.d.).
  • Scribd. (n.d.). Analytical Methods for Salicylic Acid.
  • MilliporeSigma. (n.d.). 3,5-Di-tert-butylsalicylic acid 97 19715-19-6.
  • Acta Pharmaceutica. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5 -.
  • gsrs. (n.d.). 3,5-BIS-TERT-BUTYLSALICYLIC ACID.
  • NIST. (n.d.). Salicylic acid, tert.-butyl ester.
  • Lab Alley. (n.d.).
  • TSI Journals. (2010).
  • World Journal of Pharmaceutical Sciences. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in b.
  • NIST. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • USP Store. (n.d.). 3-tert-Butyl-4-hydroxyanisole (200 mg).
  • ResearchGate. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product.
  • PMC. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product.
  • Google Patents. (n.d.). CN1319584A - Process for preparing 3,5-di-tert-butyl salicylic acid.
  • Longdom Publishing. (n.d.).
  • Agilent. (n.d.).
  • Der Pharma Chemica. (2023).
  • DiVA. (n.d.). Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Apex Chemicals. (n.d.).
  • MilliporeSigma. (n.d.).
  • Benchchem. (n.d.).
  • PubMed. (1981). Determination of the antioxidant 3-tert.
  • Semantic Scholar. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
  • JoVE. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS)
  • Creative Proteomics. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-tert-Butylsalicylic Acid

The procedures outlined herein are designed to be self-validating, emphasizing the causality behind each step to foster a deep understanding of safe laboratory practices. Adherence to these guidelines, in conjunction wit...

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are designed to be self-validating, emphasizing the causality behind each step to foster a deep understanding of safe laboratory practices. Adherence to these guidelines, in conjunction with your institution's specific waste management policies and local regulations, is paramount.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from related salicylic acid derivatives, 3-tert-Butylsalicylic acid should be handled as a hazardous substance with the following potential risks:

  • Acute Oral Toxicity : May be harmful if swallowed.

  • Skin Corrosion/Irritation : Can cause skin irritation.

  • Serious Eye Damage/Eye Irritation : May lead to serious eye irritation.

  • Aquatic Hazard : Potentially toxic to aquatic life with long-lasting effects.[1]

Essential Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn at all times when handling 3-tert-Butylsalicylic acid and its waste:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Body Protection : A laboratory coat or chemical-resistant apron.

  • Respiratory Protection : If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container : Use a clearly labeled, dedicated waste container for 3-tert-Butylsalicylic acid waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "3-tert-Butylsalicylic acid," and the associated hazard pictograms (e.g., irritant, harmful, environmentally hazardous).

  • Solid Waste :

    • Collect solid 3-tert-Butylsalicylic acid waste, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in the designated solid waste container.

    • Ensure the container is kept securely closed when not in use.

  • Liquid Waste :

    • For solutions of 3-tert-Butylsalicylic acid, use a designated liquid waste container.

    • Do not mix with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[2]

    • The first rinse of any contaminated glassware must be collected as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 3-tert-Butylsalicylic acid.

DisposalWorkflow start Start: 3-tert-Butylsalicylic Acid Waste Generated assess_form Assess Waste Form (Solid or Liquid) start->assess_form solid_waste Solid Waste (Powder, Contaminated Debris) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) assess_form->liquid_waste Liquid package_solid Package in a labeled, sealed, compatible solid waste container. solid_waste->package_solid package_liquid Collect in a labeled, sealed, compatible liquid waste container. Segregate from incompatible chemicals. liquid_waste->package_liquid check_local_policy Consult Institutional and Local Disposal Regulations package_solid->check_local_policy package_liquid->check_local_policy neutralization_check Is on-site neutralization of acidic waste permitted? check_local_policy->neutralization_check neutralize Neutralize with a weak base (e.g., sodium bicarbonate) under controlled conditions if authorized. Collect neutralized solution as hazardous waste. neutralization_check->neutralize Yes no_neutralize Proceed with non-neutralized waste collection. neutralization_check->no_neutralize No arrange_pickup Arrange for collection by a licensed hazardous waste disposal company. neutralize->arrange_pickup no_neutralize->arrange_pickup end End: Compliant Disposal arrange_pickup->end

Disposal decision workflow for 3-tert-Butylsalicylic acid.
On-Site Treatment and Disposal Procedures

On-site treatment of chemical waste should only be performed by trained personnel and in accordance with institutional and local regulations.

Neutralization (if permissible):

For acidic solutions of 3-tert-Butylsalicylic acid, neutralization may be an option if allowed by your institution's safety protocols.[3]

Protocol for Neutralization:

  • Work in a chemical fume hood and wear appropriate PPE.

  • Slowly add the acidic waste solution to a stirred, dilute solution of a weak base, such as sodium bicarbonate.

  • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

  • Be aware of potential gas evolution (carbon dioxide) and control the rate of addition to prevent foaming and splashing.

  • The neutralized solution should still be collected as hazardous waste and disposed of through a licensed contractor.

Final Disposal:

All waste containing 3-tert-Butylsalicylic acid, whether treated or not, must be disposed of through a licensed and approved hazardous waste disposal company.[1][2][4] Do not dispose of this chemical down the drain or in regular trash.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

Spill Response Protocol:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Inform your laboratory supervisor and institutional safety office.

  • Contain : If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean-up :

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.

    • For liquid spills, use an inert absorbent material, then collect and place it in the hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Personal Contamination :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[1][2][4]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]

Quantitative Data Summary

The following table summarizes key data for a closely related compound, 3,5-Di-tert-butylsalicylic acid, which can be used as a conservative reference.

PropertyValueSource(s)
CAS Number 19715-19-6[5][6][7][8]
Molecular Formula C₁₅H₂₂O₃[5][6][8]
Molecular Weight 250.33 g/mol [5]
Acute Oral Toxicity (LD50, Rat) 460 mg/kg[1]
Flash Point 179 °C (354 °F)[8]

References

  • Lab Alley. (2025, May 5). How to Safely and Properly Dispose of Salicylic Acid. Retrieved from [Link]

  • Tokyo Chemical Industry Co., Ltd. (2025, August 25). SAFETY DATA SHEET: 3,5-Di-tert-butylsalicylic Acid.
  • Rhenium Bio Science. (n.d.). 3,5-Di-tert-butylsalicylic acid, 97%. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2024, September 6).
  • Lab Alley. (n.d.). Salicylic Acid Safety and Handling Guide. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Sigma-Aldrich. (2025, July 2).
  • Sigma-Aldrich. (2017, January 23).
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 3,5-Di-tert-butylsalicylic acid.
  • TCI Europe N.V. (2025, June 30). SAFETY DATA SHEET: 3,5-Di-tert-butylsalicylic Acid.

Sources

Handling

Personal protective equipment for handling 3-tert-Butylsalicylic acid

Topic: Audience: Researchers, scientists, and drug development professionals.[1] Introduction: The Chemical Context Handling 3-tert-Butylsalicylic acid requires more than generic laboratory safety; it demands a protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Introduction: The Chemical Context

Handling 3-tert-Butylsalicylic acid requires more than generic laboratory safety; it demands a protocol responsive to its specific molecular behavior.[1] As a lipophilic derivative of salicylic acid, the tert-butyl group enhances the molecule's ability to penetrate lipid bilayers, potentially increasing dermal absorption rates compared to its parent compound.[1]

This guide moves beyond standard "wear gloves" advice. It integrates chemical structure analysis with operational logistics to create a self-validating safety system.

Hazard Analysis & Causality (The "Why")

To select the correct PPE, we must first understand the specific threats posed by the molecule.[1]

Hazard CategoryGHS ClassificationMechanism of ActionOperational Implication
Acute Toxicity Oral Cat.[1][2] 4Systemic absorption via ingestion or mucocutaneous transfer.Zero-tolerance for hand-to-face contact; double-gloving required during weighing.
Skin Irritation Cat. 2Acidic functionality (

) combined with lipophilicity leads to localized dermatitis and potential sensitization.
Nitrile is superior to latex due to the organic nature of the substituent.
Eye Irritation Cat. 2ACrystalline dust acts as a mechanical abrasive and chemical corrosive to corneal tissue.Sealed goggles are mandatory; safety glasses are insufficient for powder handling.
Aquatic Toxicity Chronic Cat.[2][3] 2Bioaccumulation potential due to stable tert-butyl group.[1]Dry waste collection only; never wash down sink drains.

PPE Selection Framework

The following protocol uses a "Defense-in-Depth" strategy. Engineering controls (Fume Hood) are the primary barrier; PPE is the secondary redundancy.

A. Hand Protection: The Lipophilicity Factor
  • Recommendation: 100% Nitrile Rubber (minimum 0.11 mm thickness).[1]

  • Why Not Latex? Natural rubber latex is permeable to many organic acids and offers poor resistance to the lipophilic tert-butyl moiety, which can swell the latex matrix, reducing breakthrough time.[1]

  • Protocol:

    • Base Layer: Standard Nitrile examination glove.[1]

    • Outer Layer: Long-cuff Nitrile (if handling >10g or solutions).[1]

    • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

B. Respiratory Protection
  • Primary Control: Handle exclusively inside a certified Chemical Fume Hood.

  • Secondary (if hood unavailable): NIOSH-approved N95 particulate respirator.[1]

  • Causality: The solid is often a fine crystalline powder. Static electricity can cause particle dispersal during weighing. Inhalation allows rapid systemic entry via the alveoli, bypassing first-pass metabolism.[1]

C. Eye & Body Defense
  • Eyes: Chemical splash goggles (ANSI Z87.1 D3 rating).[1] Note: Face shields are supplementary, not replacements for goggles.[1]

  • Body: Lab coat (cotton/polyester blend) buttoned to the neck.[1] Closed-toe shoes (non-permeable material).[1]

Visualization: PPE Logic Flow

The following diagram illustrates the decision matrix for selecting PPE based on the operational state of the chemical.

PPE_Logic Start Start: Handling 3-tert-Butylsalicylic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Dissolved in Organic Solvent State->Solution Weighing Task: Weighing/Transfer Solid->Weighing Reaction Task: Reaction/Heating Solution->Reaction PPE_Solid PPE SET A: - Fume Hood (On) - Nitrile Gloves (Single) - Safety Goggles - N95 (if outside hood) Weighing->PPE_Solid Dust Risk PPE_Solvent PPE SET B: - Fume Hood (Mandatory) - Nitrile Gloves (Double/Long Cuff) - Splash Goggles - Face Shield (if heating) Reaction->PPE_Solvent Splash/Vapor Risk

Caption: Decision matrix for PPE selection based on physical state and procedural risk factors.[1]

Operational Protocol: Step-by-Step

This workflow is designed to minimize "transient exposure"—the accidental spread of chemical traces to door handles, keyboards, or personal items.[1]

Phase 1: Preparation
  • Verify Engineering Controls: Ensure fume hood is operating at 100 fpm face velocity.

  • Don PPE: Put on lab coat, goggles, and nitrile gloves. Inspect gloves for pinholes by inflating them slightly with air.

  • Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is flighty.

Phase 2: Active Handling (Weighing)
  • Tare First: Place weighing boat on balance and tare before opening the chemical container.

  • Transfer: Use a clean spatula.[1] Do not pour directly from the stock bottle.

  • The "Dirty Hand/Clean Hand" Rule: Use your dominant hand (Dirty) for the spatula and chemical container. Use your non-dominant hand (Clean) only for touching the balance doors or notebook.

  • Seal: Tightly recap the bottle immediately after transfer. Wipe the exterior of the bottle with a dry Kimwipe if dust is visible.

Phase 3: Decontamination & Disposal[1][4]
  • Solid Waste: Dispose of weighing boats and contaminated paper in a dedicated "Solid Hazardous Waste" container labeled with the full chemical name.

  • Liquid Waste: Collect mother liquors in a "Non-Halogenated Organic" waste stream (unless halogenated solvents were used).

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it in the gloved hand, then peeling the second glove over the first) to prevent skin contact with the outer surface.[1]

Emergency Response Workflow

In the event of exposure, immediate action supersedes administrative reporting.[1][4]

Emergency_Response Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Remove Clothing 2. Wash w/ Soap & Water (15m) 3. Seek Medical Attn Skin->Action_Skin Action_Eye 1. Flush Eyewash (15m) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Call Emergency Inhalation->Action_Inhal

Caption: Immediate response protocol for exposure incidents. Time is the critical factor.

References

  • European Chemicals Agency (ECHA). (2023). Reaction product of: 3,5-bis-tert-butylsalicylic acid and aluminiumsulfate - Substance Information. Retrieved from [Link][1]

  • Florida State University. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link][1]

  • Cole-Parmer. (2018). Chemical Compatibility Chart For Reusable Gloves. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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